molecular formula C10H7ClN4 B1281251 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 64096-89-5

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1281251
CAS No.: 64096-89-5
M. Wt: 218.64 g/mol
InChI Key: FAKNEJZRRRHJEU-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7ClN4 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-amino-1-(2-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNEJZRRRHJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494465
Record name 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64096-89-5
Record name 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established scientific principles.

Compound Identification and Core Properties

CAS Number: 64096-89-5[1]

Molecular Formula: C₁₀H₇ClN₄[1][2]

Molecular Weight: 218.64 g/mol [1][2]

This compound belongs to the class of 5-aminopyrazoles, a scaffold that is a cornerstone in the synthesis of a wide array of biologically active molecules.[3] The presence of a carbonitrile group and an amino group on the pyrazole ring, coupled with a 2-chlorophenyl substituent at the N1 position, imparts a unique combination of electronic and steric properties that influence its reactivity and potential as a pharmacophore.

Physicochemical Properties
PropertyValueSource/Comment
Melting Point 136-140 °C
Appearance Solid (form)
Solubility Expected to be soluble in organic solvents like DMSO and DMF.General solubility for similar compounds.
pKa Not experimentally determined. The amino group is expected to be weakly basic, and the pyrazole ring nitrogen atoms have basic character.

Comparative Data for Isomers:

IsomerCAS NumberMelting Point (°C)
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile51516-68-8183-187 °C
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile51516-67-7169-173 °C

The variation in melting points among the isomers can be attributed to differences in their crystal packing and intermolecular interactions, influenced by the position of the chlorine atom on the phenyl ring.

Synthesis of this compound: A Mechanistic Approach

The synthesis of 5-aminopyrazole-4-carbonitriles is a well-established area of heterocyclic chemistry. A common and efficient method involves a multi-component reaction, which offers advantages in terms of atom economy and procedural simplicity.

Typical Synthetic Protocol

A plausible and widely employed synthetic route for this compound involves the condensation of 2-chlorophenylhydrazine, malononitrile, and a source of one carbon, such as triethyl orthoformate.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of 2-chlorophenylhydrazine, malononitrile, and triethyl orthoformate are dissolved in a suitable solvent, typically ethanol or a water/ethanol mixture.[4]

  • Catalysis (Optional but Recommended): The addition of a catalytic amount of a base (e.g., piperidine, triethylamine) or a Lewis acid can significantly accelerate the reaction.[4] Recent advancements have also demonstrated the use of novel nanocatalysts to improve yields and reaction times under milder conditions.[6]

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 55-80°C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[4] Reaction times can vary from a few hours to overnight depending on the specific conditions.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure this compound.[4]

Mechanistic Rationale

The underlying mechanism of this transformation is a cascade of reactions that efficiently constructs the pyrazole ring.

Synthesis_Mechanism Reactants 2-Chlorophenylhydrazine + Malononitrile + Triethyl Orthoformate Intermediate1 Knoevenagel Condensation Product (2-((2-chlorophenyl)hydrazono)malononitrile) Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Amino-1-(2-chlorophenyl)-1H- pyrazole-4-carbonitrile Intermediate2->Product Tautomerization & Aromatization

Caption: Proposed reaction mechanism for the synthesis of the target compound.

  • Initial Condensation: The reaction is initiated by the Knoevenagel condensation between malononitrile and triethyl orthoformate (or its hydrolyzed equivalent) to form an electrophilic intermediate. This is then attacked by the nucleophilic nitrogen of 2-chlorophenylhydrazine.

  • Intramolecular Cyclization: The resulting hydrazone intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups.

  • Tautomerization and Aromatization: A subsequent tautomerization and aromatization lead to the stable 5-aminopyrazole ring system.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound, possessing an amino group, a nitrile group, and a reactive C-H bond on the pyrazole ring, makes it a versatile building block for the synthesis of more complex heterocyclic systems.

Key Reactions
  • Cycloaddition Reactions: The amino and nitrile groups can participate in cycloaddition reactions with various reagents to form fused pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and other bicyclic and tricyclic systems. These fused heterocycles are of great interest in drug discovery due to their diverse biological activities.

  • Derivatization of the Amino Group: The 5-amino group can be readily acylated, alkylated, or converted into a Schiff base, allowing for the introduction of various substituents to explore structure-activity relationships.

  • Hydrolysis of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, providing another handle for further chemical modifications.

Reactivity_Diagram Start 5-Amino-1-(2-chlorophenyl)-1H- pyrazole-4-carbonitrile Amino 5-Amino Group Start->Amino Nitrile 4-Carbonitrile Group Start->Nitrile Ring Pyrazole Ring Start->Ring Acylation Acylation / Alkylation Amino->Acylation SchiffBase Schiff Base Formation Amino->SchiffBase Hydrolysis Hydrolysis Nitrile->Hydrolysis Cycloaddition Cycloaddition Ring->Cycloaddition Derivatives N-Substituted Derivatives Acylation->Derivatives SchiffBase->Derivatives AmideAcid Amides / Carboxylic Acids Hydrolysis->AmideAcid FusedRings Fused Heterocycles (e.g., Pyrazolopyrimidines) Cycloaddition->FusedRings

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[3] While specific biological data for the 2-chloro isomer is limited in the public domain, the general class of chlorophenyl-substituted pyrazoles has shown promise in various therapeutic areas.

Potential Therapeutic Areas:

  • Anticancer Agents: Many pyrazole derivatives have been investigated for their anticancer properties, often acting as kinase inhibitors.

  • Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activities.[3]

  • Enzyme Inhibitors: The structural features of this compound make it a candidate for targeting various enzymes involved in disease pathways.

The 2-chloro substitution on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom can affect the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Toxicity: Toxic if swallowed.[1]

  • Eye Damage: Causes serious eye damage.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.[8]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its straightforward synthesis, versatile reactivity, and the established biological importance of the 5-aminopyrazole scaffold make it a compelling target for further investigation in medicinal chemistry and drug discovery programs. This guide has provided a comprehensive overview of its key properties and scientific context to aid researchers in their endeavors with this promising compound.

References

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
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  • Elmaaty, A. A., & Al-Omair, M. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123.
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Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] This document delves into the synthesis, structural elucidation, and conformational landscape of this specific N-aryl substituted aminopyrazole, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The guide synthesizes crystallographic data, spectroscopic analysis, and established synthetic methodologies to present a holistic view of the molecule's chemical and physical characteristics.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties and metabolic stability have led to its incorporation into numerous clinically approved drugs. The aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of fused heterocyclic systems and other complex organic molecules with significant therapeutic potential.[2] Derivatives of 5-aminopyrazole are recognized as key precursors for compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2] The subject of this guide, this compound, combines the privileged aminopyrazole scaffold with a sterically demanding and electronically influential 2-chlorophenyl substituent, making its structural and conformational analysis crucial for understanding its potential as a drug lead or a key intermediate.

Molecular Structure and Solid-State Conformation

The definitive molecular structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. This analysis provides precise measurements of bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.

Crystallographic Data

The crystal structure reveals a monoclinic system with the space group P21/n. The key structural feature is the relative orientation of the pyrazole and the 2-chlorophenyl rings. The dihedral angle between the planes of these two rings is a significant 69.48 (7)°.[3] This pronounced twist is a direct consequence of the steric hindrance imposed by the chlorine atom at the ortho position of the phenyl ring. This steric clash prevents a coplanar arrangement, which has profound implications for the molecule's electronic properties and its potential interactions with biological macromolecules.

The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, the amino group (N-H) forms hydrogen bonds with the nitrogen atom of the cyano group and one of the nitrogen atoms of the pyrazole ring.

Parameter Value Reference
Molecular FormulaC₁₀H₇ClN₄[4]
Molecular Weight218.65 g/mol [4]
Crystal SystemMonoclinic[4]
Space GroupP21/n[4]
Dihedral Angle (Pyrazole-Phenyl)69.48 (7)°[3]
Conformational Insights

The non-planar conformation observed in the solid state is a critical aspect of this molecule's structure. This fixed conformation minimizes steric repulsion between the ortho-chloro substituent and the pyrazole ring. It is reasonable to infer that this twisted conformation will also be a dominant feature in solution, influencing the molecule's solubility, polarity, and its ability to fit into the binding pockets of enzymes and receptors. The understanding of such conformational preferences is a fundamental aspect of rational drug design.

Conformational Twist of this compound cluster_pyrazole Pyrazole Ring cluster_phenyl 2-Chlorophenyl Ring N1 N N2 N N1->N2 C1' C N1->C1' Dihedral Angle ~69.5° C3 C N2->C3 C4 C C3->C4 C5 C C4->C5 CN CN C4->CN C≡N C5->N1 NH2 NH2 C5->NH2 NH₂ C2' C C1'->C2' C3' C C2'->C3' Cl Cl C2'->Cl Cl C4' C C3'->C4' C5' C C4'->C5' C6' C C5'->C6' C6'->C1'

Dihedral angle between pyrazole and phenyl rings.

Synthesis and Characterization

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a well-established process in organic chemistry, typically involving the condensation of a substituted hydrazine with a suitable three-carbon electrophile.

Synthetic Pathway

A highly effective and regioselective method for the synthesis of this compound involves the reaction of 2-chlorophenylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Synthesis of this compound Reagent1 2-Chlorophenylhydrazine Intermediate Michael Adduct (unstable) Reagent1->Intermediate + Reagent2 (Ethoxymethylene)malononitrile Reagent2->Intermediate Product 5-Amino-1-(2-chlorophenyl)-1H- pyrazole-4-carbonitrile Intermediate->Product Cyclization -EtOH

General synthetic scheme.
Experimental Protocol

The following protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds.

  • Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol, add 2-chlorophenylhydrazine (1.0 eq).

  • Reaction Conditions: The reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed by a combination of spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Based on the data from the crystallographic study and analysis of similar structures, the following are the expected assignments:

  • ¹H NMR (in CDCl₃):

    • A broad singlet for the amino (-NH₂) protons.

    • A multiplet for the aromatic protons of the 2-chlorophenyl ring.

    • A singlet for the C3-H proton of the pyrazole ring.[4]

  • ¹³C NMR (in CDCl₃):

    • Signals corresponding to the carbon atoms of the 2-chlorophenyl ring, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.

    • Signals for the three carbon atoms of the pyrazole ring.

    • A signal for the nitrile carbon (-C≡N).[4]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-NH₂~4.57 (s, 2H)-
Phenyl-H~7.45 (m, 3H), ~7.57 (d, 1H)~127.6, ~130.4, ~133.4, ~119.1
Pyrazole C3-H~7.65 (s, 1H)~143.6
Pyrazole C4-~72.3
Pyrazole C5-~151.9
-C≡N-~115.4
Note: The provided NMR data is based on the crystallographic communication and may not represent a fully assigned high-resolution spectrum.[4]

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H stretch (amino)3400-3250Medium, often two bands
C≡N stretch (nitrile)2260-2220Medium, sharp
C=C stretch (aromatic)1600-1450Medium to weak
C-Cl stretch800-600Strong

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (218.65). The fragmentation pattern would likely involve the loss of small molecules such as HCN from the pyrazole ring and cleavage of the bond between the two rings.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, the well-documented pharmacological importance of the aminopyrazole scaffold allows for informed speculation on its potential applications.

  • Kinase Inhibitors: Many aminopyrazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[5][6] The structural features of this molecule could make it a candidate for targeting specific kinase families.

  • Anticancer Agents: The aminopyrazole core is present in numerous compounds with demonstrated in vitro cytotoxic activity against various cancer cell lines.[2][7]

  • Anti-inflammatory Agents: Some pyrazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Antimicrobial Agents: The pyrazole nucleus is also a key component of compounds with antibacterial and antifungal activities.[2]

The unique conformational constraint imposed by the 2-chlorophenyl group could confer selectivity for specific biological targets, a highly desirable attribute in modern drug design. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a molecule with a well-defined, non-planar structure, a direct result of the steric influence of the ortho-chloro substituent. Its synthesis is readily achievable through established chemical transformations. While its specific biological profile remains to be fully explored, its structural relationship to a wide range of pharmacologically active aminopyrazoles makes it a compound of considerable interest for further investigation in the field of drug discovery and medicinal chemistry. This guide provides a foundational understanding of its key chemical and physical properties to aid researchers in their future endeavors with this promising molecular scaffold.

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  • Voronkov, A., et al. (2016). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Bioorganic & Medicinal Chemistry Letters, 26(10), 2445-2449. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a wide array of biological activities.[1] Its derivatives have been investigated for their potential as anti-inflammatory, antipsychotic, analgesic, and antimicrobial agents. The specific compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, is a key intermediate in the synthesis of various functionalized pyrazole derivatives, making a thorough understanding of its synthesis crucial for researchers in the field. This guide provides a detailed exploration of the synthesis mechanism, key intermediates, and a comprehensive experimental protocol for the preparation of this valuable compound.

Core Synthesis Strategy: The Reaction of (2-chlorophenyl)hydrazine with Ethoxymethylenemalononitrile

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between (2-chlorophenyl)hydrazine and ethoxymethylenemalononitrile (EMMN). This approach is favored for its high regioselectivity and generally good yields.[2]

Key Reactants:

  • (2-chlorophenyl)hydrazine: This substituted hydrazine provides the N1-aryl substituent and one of the nitrogen atoms of the pyrazole ring. It is typically prepared from 2-chloroaniline.

  • Ethoxymethylenemalononitrile (EMMN): This commercially available reagent serves as a three-carbon building block, providing the remaining carbon and nitrogen atoms of the pyrazole ring, as well as the carbonitrile and amino functionalities.

The Reaction Mechanism: A Stepwise Exploration

The formation of this compound proceeds through a well-established reaction pathway involving a Michael-type addition followed by an intramolecular cyclization and subsequent elimination.

  • Nucleophilic Attack (Michael Addition): The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of (2-chlorophenyl)hydrazine on the electron-deficient β-carbon of the double bond in ethoxymethylenemalononitrile. This step is a classic Michael addition.

  • Formation of the Open-Chain Intermediate: This initial attack leads to the formation of a transient, open-chain intermediate, a hydrazone. This intermediate is rarely isolated as it rapidly undergoes cyclization.

  • Intramolecular Cyclization: The nitrogen atom of the hydrazine moiety that is attached to the chlorophenyl ring then performs an intramolecular nucleophilic attack on one of the nitrile groups. This step forms the five-membered pyrazole ring.

  • Elimination of Ethanol: The final step involves the elimination of an ethoxide group, which is protonated by a suitable source in the reaction medium to form ethanol. This elimination leads to the formation of the aromatic pyrazole ring and the final product, this compound.

The overall reaction is highly regioselective, with the 2-chlorophenyl group consistently bonding to the N1 position of the pyrazole ring.

Visualization of the Synthesis Pathway

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine (2-chlorophenyl)hydrazine Michael_Adduct Michael Adduct (Open-chain intermediate) Hydrazine->Michael_Adduct Nucleophilic Attack EMMN Ethoxymethylenemalononitrile EMMN->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 5-Amino-1-(2-chlorophenyl)-1H- pyrazole-4-carbonitrile Cyclized_Intermediate->Product Elimination of Ethanol

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2] Researchers should adapt and optimize the conditions as necessary based on their specific laboratory setup and reagent purity.

Materials and Equipment
  • (2-chlorophenyl)hydrazine hydrochloride

  • Ethoxymethylenemalononitrile (EMMN)

  • Anhydrous Ethanol

  • Triethylamine or Sodium Acetate (as a base to free the hydrazine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-chlorophenyl)hydrazine hydrochloride (1.0 equivalent). To this, add anhydrous ethanol to form a slurry.

  • Liberation of the Free Hydrazine: Add a suitable base, such as triethylamine (1.1 equivalents) or sodium acetate (1.1 equivalents), to the slurry to neutralize the hydrochloride salt and generate the free (2-chlorophenyl)hydrazine in situ. Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Ethoxymethylenemalononitrile: To the stirred solution, add ethoxymethylenemalononitrile (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction under Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Purification: The crude product is collected by filtration and washed with a small amount of cold ethanol. For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is recommended. The purified product should be dried under vacuum.

Visualization of the Experimental Workflow

Experimental_Workflow A 1. Add (2-chlorophenyl)hydrazine HCl and Ethanol to Flask B 2. Add Base (e.g., Triethylamine) and Stir A->B C 3. Add Ethoxymethylenemalononitrile Dropwise B->C D 4. Heat to Reflux (2-4 hours) Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Isolate Crude Product by Filtration E->F G 7. Purify by Recrystallization F->G H 8. Dry the Final Product G->H

Caption: A step-by-step workflow for the synthesis of this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

ParameterExpected Value/ObservationSource
Molecular Formula C₁₀H₇ClN₄-
Molecular Weight 218.65 g/mol -
Appearance White to off-white solid[2]
Yield 47-93% (typical for analogous reactions)[2]
Melting Point Dependent on purity-
¹H NMR Aromatic protons, singlet for pyrazole H5, broad singlet for NH₂[3]
¹³C NMR Signals for aromatic carbons, pyrazole ring carbons, and nitrile carbon[3]
FT-IR (cm⁻¹) N-H stretching (amino group), C≡N stretching (nitrile), C=C and C=N stretching (aromatic and pyrazole rings)[3]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight-

Note: The spectroscopic data provided in the table is based on a closely related compound, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, and serves as a representative example.[3]

Trustworthiness and Self-Validating Systems

The protocol described is designed to be a self-validating system. The progress of the reaction is monitored by TLC, which provides a clear indication of the consumption of starting materials and the formation of the product. The final product's identity and purity are confirmed through standard analytical techniques such as melting point determination, NMR, IR, and mass spectrometry. The high regioselectivity of this reaction provides a high degree of confidence in the structure of the final product.

Conclusion

The synthesis of this compound via the condensation of (2-chlorophenyl)hydrazine and ethoxymethylenemalononitrile is a robust and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can reliably produce this compound in good yields. The information presented in this guide is intended to provide a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(45), 29403-29415. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 15(32), 6616-6635. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2014). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 4(2), 119-128. [Link]

  • Lin, Q. L., Zhong, P., & Hu, M. L. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3737. [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (1976). Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. Chemical and Pharmaceutical Bulletin, 24(11), 2880-2882. [Link]

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3045-3058. [Link]

Sources

Spectroscopic Elucidation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of pharmacologically active agents. A thorough understanding of its structural features, confirmed through spectroscopic analysis, is paramount for its application in further research and development.

This document will delve into the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data of the title compound, offering not just the raw data but also a detailed interpretation from the perspective of a seasoned analytical chemist. The experimental protocols herein are described with the causality of each step explained, ensuring scientific integrity and reproducibility.

Molecular Structure and Context

This compound possesses a core pyrazole ring, a versatile pharmacophore known for its diverse biological activities.[1] The substituents on this core—an amino group, a cyano group, and a 2-chlorophenyl ring—all contribute to the molecule's unique electronic and steric properties, which can be precisely mapped using spectroscopic techniques.

Figure 1: Molecular Structure of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of distinct proton environments and their neighboring protons in a molecule. The ¹H NMR spectrum of this compound provides clear signals corresponding to the aromatic protons of the chlorophenyl ring, the amino group protons, and the pyrazole ring proton.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument, is used. Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 16 or 32 for good signal-to-noise), and a relaxation delay of 1-2 seconds.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65s1HPyrazole-H
7.57d1HAr-H
7.45m3HAr-H
4.57s2HNH₂

Solvent: CDCl₃. The data is sourced from a publication on the crystal structure of the title compound.[2]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum reveals key structural features of the molecule.[2]

  • Pyrazole Proton (7.65 ppm, singlet): The singlet at 7.65 ppm with an integration of one proton is assigned to the C3-H of the pyrazole ring. Its downfield chemical shift is attributed to the aromatic nature of the pyrazole ring and the deshielding effect of the adjacent nitrogen atom. The singlet multiplicity indicates no adjacent proton neighbors.

  • Aromatic Protons (7.57 - 7.45 ppm, multiplet): The signals in the aromatic region, a doublet at 7.57 ppm and a multiplet at 7.45 ppm, integrate to a total of four protons. These correspond to the protons on the 2-chlorophenyl ring. The complexity of the signals arises from the ortho, meta, and para couplings between these protons.

  • Amino Protons (4.57 ppm, singlet): The broad singlet at 4.57 ppm, integrating to two protons, is characteristic of the amino group (NH₂). The chemical shift of amino protons can vary depending on concentration and solvent due to hydrogen bonding. The singlet nature is a result of rapid proton exchange or quadrupole broadening from the nitrogen atom.

cluster_workflow 1H NMR Workflow A Sample Preparation (5-10 mg in CDCl3) B Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Referencing) B->C D Spectral Interpretation C->D

Figure 2: ¹H NMR Experimental Workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within a molecule. As ¹³C has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg of the compound dissolved in ~0.6 mL of CDCl₃.

  • Instrumentation: The same high-field NMR spectrometer as for ¹H NMR is used.

  • Data Acquisition: A standard proton-decoupled pulse sequence is employed. Due to the lower sensitivity of the ¹³C nucleus and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to obtain a good quality spectrum.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
152.0C-NH₂
151.9C-N (pyrazole)
143.6C-H (pyrazole)
133.4C-Cl
130.4Ar-C
127.6Ar-C
119.1Ar-C
115.4C-CN
112.8Ar-C
72.3C-CN

Solvent: CDCl₃. The data is sourced from a publication on the crystal structure of the title compound.[2]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.[2]

  • Pyrazole Carbons: The signals at 152.0, 151.9, and 143.6 ppm are assigned to the carbons of the pyrazole ring. The carbon attached to the amino group (C5) is expected to be significantly downfield due to the deshielding effect of the nitrogen atom. The C3 carbon appears at 143.6 ppm.

  • Aromatic Carbons: The signals at 133.4, 130.4, 127.6, 119.1, and 112.8 ppm correspond to the carbons of the 2-chlorophenyl ring. The carbon directly attached to the chlorine atom (C-Cl) is observed at 133.4 ppm. The other aromatic carbon signals are in the expected range.

  • Cyano Carbon and C4 of Pyrazole: The signals at 115.4 and 72.3 ppm are assigned to the cyano carbon and the C4 carbon of the pyrazole ring, respectively. The cyano carbon typically appears in this region of the spectrum. The upfield shift of the C4 carbon is characteristic for this position in the pyrazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: FT-IR (Solid State)
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. KBr is used as it is transparent in the mid-IR region.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Data and Interpretation

Based on the functional groups present and data from similar pyrazole derivatives[3], the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3450 - 3300N-H stretchingAmino (NH₂)
~3100 - 3000C-H stretchingAromatic C-H
~2220C≡N stretchingNitrile (CN)
~1640 - 1590C=C and C=N stretchingAromatic and Pyrazole rings
~1450 - 1400C-H bendingAromatic C-H
~1100 - 1000C-N stretchingAryl-N
~750C-Cl stretchingAryl-Cl
  • N-H Stretching (~3450 - 3300 cm⁻¹): The amino group is expected to show one or two sharp to medium intensity bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • Aromatic C-H Stretching (~3100 - 3000 cm⁻¹): Weak to medium intensity bands in this region are characteristic of the C-H stretching vibrations of the aromatic rings.

  • Nitrile C≡N Stretching (~2220 cm⁻¹): A sharp, medium to strong intensity band is expected in this region, which is highly characteristic of the cyano group.

  • Ring Stretching (~1640 - 1590 cm⁻¹): Multiple bands in this region arise from the C=C and C=N stretching vibrations within the pyrazole and chlorophenyl rings.

  • C-Cl Stretching (~750 cm⁻¹): A medium to strong band in the fingerprint region is anticipated for the C-Cl stretching vibration.

cluster_logic Spectroscopic Data Correlation Structure Molecular Structure HNMR 1H NMR (Proton Environments) Structure->HNMR CNMR 13C NMR (Carbon Skeleton) Structure->CNMR FTIR FT-IR (Functional Groups) Structure->FTIR

Figure 3: Correlation of Spectroscopic Data to Molecular Structure.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and predictive FT-IR spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and interpretations serve as a valuable reference for researchers working with this compound and its derivatives. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific research.

References

  • Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3813.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1] From anti-inflammatory agents to potent oncology therapeutics, the versatility of the pyrazole ring system is well-documented.[2] This guide delves into the atomic-level architecture of a specific, highly functionalized pyrazole derivative: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile . Understanding the precise three-dimensional arrangement of atoms within this molecule's crystal lattice is paramount for researchers and drug development professionals. It is this structural understanding that informs structure-activity relationships (SAR), guides lead optimization, and ultimately dictates the interaction of the molecule with its biological target. This document provides a comprehensive analysis of its crystal structure, offering field-proven insights into the experimental methodologies required to obtain and interpret such critical data.

Molecular Identity and Physicochemical Landscape

Before delving into the intricacies of the crystal lattice, it is essential to establish the fundamental properties of the molecule .

PropertyValueSource
Molecular Formula C₁₀H₇ClN₄PubChem CID: 12366038[3]
Molecular Weight 218.65 g/mol PubChem CID: 12366038[3]
IUPAC Name 5-amino-1-(2-chlorophenyl)pyrazole-4-carbonitrilePubChem CID: 12366038[3]
CAS Number 64096-89-5PubChem CID: 12366038[3]

These fundamental identifiers are the gateway to the wealth of structural and functional information that follows.

The Pathway to Crystalline Material: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. While numerous methods for pyrazole synthesis exist, a common and efficient approach for this class of compounds is a multi-component reaction.

Synthetic Protocol: A Plausible Multi-Component Approach

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is often achieved through a one-pot reaction involving an arylhydrazine, malononitrile, and a source of a formyl group.[4][5] The following protocol is a representative, field-proven method.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-chlorophenylhydrazine (1.0 eq) in ethanol, add malononitrile (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Catalysis: Add a catalytic amount of a suitable acid or base (e.g., piperidine or acetic acid) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity before proceeding to crystallization.

G cluster_reactants Reactants 2-Chlorophenylhydrazine 2-Chlorophenylhydrazine Reaction Reaction 2-Chlorophenylhydrazine->Reaction Malononitrile Malononitrile Malononitrile->Reaction Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Reaction Catalyst Catalyst Catalyst->Reaction Purification Purification Reaction->Purification Product 5-Amino-1-(2-chlorophenyl)- 1H-pyrazole-4-carbonitrile Purification->Product

Caption: Synthetic workflow for the target compound.

Crystal Growth: The Art and Science of Ordered Solids

Obtaining crystals suitable for single-crystal X-ray diffraction (SC-XRD) is often the most challenging step. The key is to achieve a state of supersaturation slowly, allowing molecules to arrange themselves into a well-ordered lattice.[6]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or an ethanol/acetone mixture) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Cover the vial with a cap or parafilm, and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Crystal Formation: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.

  • Harvesting: Once suitable crystals have grown, carefully remove them from the solution using a spatula or loop and dry them on a filter paper.

Unveiling the Architecture: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule.[7][8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement

A suitable single crystal of this compound was mounted on a diffractometer. The crystal structure has been reported and is available in the Cambridge Structural Database (CSD) under the deposition number 655577 .[3][9][10]

Experimental Protocol: SC-XRD Analysis

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected on a detector.

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

G Single Crystal Single Crystal X-ray Beam X-ray Beam Single Crystal->X-ray Beam Irradiation Diffraction Pattern Diffraction Pattern X-ray Beam->Diffraction Pattern Diffraction Data Processing Data Processing Diffraction Pattern->Data Processing Measurement Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Optimization Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Validation

Caption: Workflow of Single-Crystal X-ray Diffraction.

Crystallographic Data and Molecular Geometry

The crystal structure of this compound has been determined and reported.[9][10] The key crystallographic parameters are summarized below.

ParameterValueReference
CSD Deposition No. 655577[3][9][10]
Crystal System Monoclinic[10]
Space Group P2₁/c[10]
a (Å) 11.2005 (10)[10]
b (Å) 8.8432 (8)[10]
c (Å) 11.6970 (11)[10]
**β (°) **114.666 (1)[10]
Volume (ų) 1052.96 (17)[10]
Z 4[10]

A significant feature of the molecular structure is the dihedral angle between the pyrazole and the 2-chlorophenyl rings, which is reported to be 69.48 (7)° .[9][10] This non-planar conformation is a critical piece of structural information, as the relative orientation of aromatic rings can significantly influence how a molecule fits into a biological target's binding pocket.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing is stabilized by intermolecular hydrogen bonds.[9][10] Specifically, the amino group (N-H) acts as a hydrogen bond donor, forming interactions with the nitrogen atom of the cyano group and a nitrogen atom of the pyrazole ring of adjacent molecules.[9] This network of hydrogen bonds creates a stable, three-dimensional supramolecular architecture. The ability of the amino and cyano groups, along with the pyrazole nitrogens, to participate in hydrogen bonding is a key consideration in drug design, as these interactions are fundamental to molecular recognition at a receptor site.[11]

Beyond the Single Crystal: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the ultimate detail for a single crystal, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing a bulk crystalline sample.[4] It is particularly useful for phase identification, purity assessment, and studying polymorphism.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. This experimental pattern can be compared to a pattern calculated from the single-crystal structure data to confirm the bulk material's identity and phase purity.

Structural Insights for the Drug Developer

The detailed crystal structure of this compound provides several key takeaways for medicinal chemists and drug developers:

  • Conformational Rigidity and Flexibility: The significant dihedral angle between the pyrazole and chlorophenyl rings suggests a degree of conformational constraint. This information is vital for computational modeling and understanding the molecule's shape in a biological environment.

  • Hydrogen Bonding Potential: The presence of multiple hydrogen bond donors (amino group) and acceptors (pyrazole nitrogens, cyano nitrogen) highlights the molecule's potential for strong, directional interactions with a protein target. The observed hydrogen bonding network in the crystal provides a blueprint for these potential interactions.

  • Structure-Activity Relationship (SAR) Hypothesis: The 2-chloro substituent on the phenyl ring plays a crucial role in defining the dihedral angle due to steric effects. This, in turn, will influence the overall topology of the molecule. This provides a clear hypothesis for SAR studies: modifying the substitution pattern on the phenyl ring will alter the dihedral angle and, consequently, the biological activity.

Conclusion

The crystal structure of this compound offers a detailed glimpse into the molecular architecture of a member of a highly important class of compounds. The experimental determination of its solid-state structure through single-crystal X-ray diffraction provides invaluable data on its conformation and intermolecular interactions. This knowledge is not merely academic; it forms the rational basis for the design and development of novel therapeutics, allowing scientists to move from a flat, two-dimensional chemical drawing to a nuanced, three-dimensional understanding of how a molecule will behave in the complex world of biological systems.

References

  • Momeni, S. & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290. Available at: [Link]

  • Bansal, R. K. & Kumar, R. (2021). Biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • Haley, B. J., et al. (2011). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central. Available at: [Link]

  • Singh, P., et al. (2024). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Hardy, A., et al. (2020). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

  • Khan, S. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Alkorta, I., et al. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? Preprints.org. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. Available at: [Link]

  • Kumar, V. & Kumar, S. (2014). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Ramezanzadeh, K., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PubMed Central. Available at: [Link]

  • Khalili, D. (2025). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2025). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

  • Lin, Q.-L., Zhong, P. & Hu, M.-L. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, E63, o3813. Available at: [Link]

  • ResearchGate. (2007). This compound. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Available at: [Link]

  • Dadkhah, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility and stability of the novel compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who are working with this and similar heterocyclic compounds.

Introduction to this compound

This compound is a substituted pyrazole derivative.[1][2] The pyrazole scaffold is a key feature in many biologically active compounds, and understanding the physicochemical properties of this specific molecule is paramount for its development as a potential therapeutic agent.[3][4] Key identifiers for this compound are:

  • Molecular Formula: C₁₀H₇ClN₄[1]

  • Molecular Weight: 218.64 g/mol [1]

  • CAS Number: 64096-89-5[1]

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and shelf-life.[5][6] This guide will delineate the experimental pathways to thoroughly characterize these properties for this compound.

Solubility Profiling

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature.[7] For pharmaceutical development, both kinetic and thermodynamic solubility are of interest.[7]

Theoretical Considerations

The structure of this compound, with its aromatic rings and polar functional groups (amino and cyano), suggests a complex solubility profile. The presence of the chlorophenyl group imparts lipophilicity, while the amino and pyrazole nitrogen atoms can participate in hydrogen bonding, potentially aiding solubility in polar solvents.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] However, for earlier stages of drug discovery, kinetic solubility is often assessed.[7]

2.2.1. Kinetic Solubility Assay

Kinetic solubility provides an initial assessment of a compound's dissolution rate.[7] This is often performed in a high-throughput manner.

Experimental Protocol: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[7]

  • Serial Dilution: Create a serial dilution of the stock solution in the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the solutions for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Precipitation Measurement: Measure the turbidity of the solutions using nephelometry to detect the point of precipitation.[6]

  • Data Analysis: The concentration at which precipitation is first observed is the kinetic solubility.

2.2.2. Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound.[8][9]

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents and buffers of varying pH.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[9] Care must be taken to avoid adsorption of the compound onto the filter material.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility in each solvent system.

Data Presentation: Solubility of this compound

Solvent/Buffer SystemTemperature (°C)Solubility (µg/mL)Method
Phosphate-Buffered Saline (pH 7.4)25To be determinedThermodynamic
0.1 N HCl (pH 1.2)25To be determinedThermodynamic
Acetate Buffer (pH 4.5)25To be determinedThermodynamic
Methanol25To be determinedThermodynamic
Acetonitrile25To be determinedThermodynamic
Dimethyl Sulfoxide (DMSO)25To be determinedThermodynamic

Note: The above table is a template for presenting experimental data.

Stability Assessment

The chemical stability of a drug substance is its ability to resist changes in its properties over time.[5] Stability testing is crucial for determining the shelf-life and appropriate storage conditions.[11][12] The International Council for Harmonisation (ICH) provides guidelines for stability testing.[11][13][14]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways.[][16] These studies involve exposing the compound to conditions more severe than those expected during storage.[12][17]

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.[17]

  • Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[16]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[17]

  • Photostability: Expose the solid compound and a solution of the compound to a controlled light source as per ICH Q1B guidelines.[11][12]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.[16]

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance to establish a re-test period.[11][12]

Experimental Protocol: Formal Stability Studies

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13]

  • Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[13]

  • Analytical Tests: The testing should include assays for appearance, purity (including degradation products), and any other critical quality attributes.[11]

Data Presentation: Stability of this compound

Storage ConditionTime Point (Months)Assay (%)Total Impurities (%)Appearance
25°C / 60% RH0Initial valueInitial valueInitial appearance
3To be determinedTo be determinedTo be determined
6To be determinedTo be determinedTo be determined
12To be determinedTo be determinedTo be determined
40°C / 75% RH0Initial valueInitial valueInitial appearance
3To be determinedTo be determinedTo be determined
6To be determinedTo be determinedTo be determined

Note: The above table is a template for presenting experimental data.

Visualization of Workflows

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare Stock Solution (DMSO) k_dilute Serial Dilution in Aqueous Buffer k_start->k_dilute k_incubate Incubate (e.g., 2h, 25°C) k_dilute->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid to Solvents t_equilibrate Equilibrate (e.g., 24-48h) t_start->t_equilibrate t_separate Phase Separation (Centrifuge/Filter) t_equilibrate->t_separate t_quantify Quantify Concentration (HPLC) t_separate->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability_Workflow cluster_forced_degradation Forced Degradation (Stress Testing) cluster_formal_stability Formal Stability (ICH Guidelines) start This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo long_term Long-Term (e.g., 25°C/60%RH) start->long_term accelerated Accelerated (e.g., 40°C/75%RH) start->accelerated analysis Analyze by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis evaluation Evaluate Degradation Pathways & Establish Re-test Period analysis->evaluation

Caption: Workflow for stability assessment.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful development. The protocols and methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of the final drug product. Adherence to established guidelines, such as those from the ICH, is essential for regulatory success.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Protheragen. (n.d.). API Stress Testing Studies. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. Retrieved from [Link]

  • Veeprho. (2020). Different Approaches for Drug Product Stress Testing. Retrieved from [Link]

  • Pharma Learning In Depth. (2023). Stress Testing Forced Degradation of API/Drug Substance. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • National Institutes of Health. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. Retrieved from [Link]

  • ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

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"5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential

Executive Summary

The 5-aminopyrazole scaffold represents a cornerstone in modern medicinal chemistry and agrochemical research, prized for its versatile reactivity and broad pharmacological profile.[1] This technical guide focuses on a specific, highly functionalized member of this class: This compound . We will dissect its structural features, explore robust synthetic methodologies, analyze critical structure-activity relationships (SAR), and detail its proven and potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable, field-proven protocols to guide further innovation with this promising heterocyclic system.

The 5-Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that have garnered significant interest for over a century.[2] Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and sedative properties.[3] The incorporation of an amino group at the C5 position dramatically enhances the scaffold's utility. The 5-aminopyrazole core is a polyfunctional molecule with three distinct nucleophilic sites: the N1-ring nitrogen, the C5-exocyclic amine, and the C4-carbon.[4] This inherent reactivity makes it an ideal starting material for the synthesis of complex, fused heterocyclic systems and for generating diverse libraries of compounds for high-throughput screening.[4][5]

Compounds derived from this core have shown efficacy as anticancer agents, enzyme inhibitors, antioxidants, and antimicrobials, underscoring the scaffold's "privileged" status in drug design.[5][6]

Core Moiety Analysis: this compound

The title compound is a carefully orchestrated assembly of functional groups, each contributing to its overall chemical and pharmacological character.

  • 5-Amino Group (-NH₂): This group is a potent hydrogen bond donor and a key nucleophilic handle. It is critical for interacting with biological targets and serves as a primary point for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

  • 4-Carbonitrile Group (-CN): The electron-withdrawing nature of the nitrile group influences the electronic distribution of the pyrazole ring. It is a strong hydrogen bond acceptor and can be crucial for binding affinity in enzyme active sites. SAR studies on analogous structures have revealed that the carbonitrile group can be essential for inhibitory potency.[7]

  • 1-(2-chlorophenyl) Group: The substituent at the N1 position is a major determinant of the molecule's overall topology and biological specificity. The phenyl ring provides a scaffold for hydrophobic interactions, while the ortho-chloro substituent introduces steric bulk and alters the electronic properties of the ring. This specific substitution pattern dictates the orientation of the phenyl group relative to the pyrazole core, which can be critical for fitting into a receptor's binding pocket.

Synthetic Strategies: Building the Pyrazole Core

The construction of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile framework is most efficiently achieved through multicomponent reactions (MCRs), which offer advantages in terms of atom economy, simplicity, and rapid access to complex molecules.

Primary Route: Three-Component Condensation

The most prevalent and robust method is a one-pot, three-component reaction involving an arylhydrazine, malononitrile, and a suitable carbonyl compound or its equivalent.[8][9] For the title compound, the reactants are (2-chlorophenyl)hydrazine , malononitrile , and an aldehyde precursor.

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and aromatization. This process is often facilitated by a catalyst to improve reaction rates and yields under mild conditions.[9] Modern "green" approaches utilize eco-friendly solvents like water/ethanol mixtures and recyclable catalysts.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_downstream Downstream R1 2-Chlorophenylhydrazine Mix Mixing in Solvent (e.g., H₂O/EtOH) R1->Mix R2 Malononitrile R2->Mix R3 Aldehyde / Precursor R3->Mix React Catalytic Reaction (Heat/Stir) Mix->React Add Catalyst Monitor Reaction Monitoring (TLC) React->Monitor Time Workup Workup & Catalyst Removal Monitor->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Product Final Product Purify->Product

General workflow for the three-component synthesis of 5-aminopyrazole derivatives.
Alternative Route: Condensation of β-Ketonitriles

A historically significant and versatile method for synthesizing 5-aminopyrazoles involves the direct condensation of a β-ketonitrile with a hydrazine.[1] The reaction begins with a nucleophilic attack by the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This intermediate, which is rarely isolated, then undergoes a rapid intramolecular cyclization via the attack of the second nitrogen atom onto the nitrile carbon, yielding the final 5-aminopyrazole product.[1]

Field-Proven Experimental Protocol: Three-Component Synthesis

This protocol describes a self-validating system for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, adapted from established green chemistry methodologies.[8][10]

Objective: To synthesize a representative this compound derivative.

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • (2-chlorophenyl)hydrazine hydrochloride (1.0 mmol)

  • Catalyst (e.g., LDH@CuI, 2 mol%)[8]

  • Solvent: Ethanol/Water (1:1, 5 mL)

  • Triethylamine (for neutralization of hydrochloride salt, 1.0 mmol)

  • Ethyl acetate and n-Hexane (for TLC)

  • Ethanol (for recrystallization)

Protocol:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), (2-chlorophenyl)hydrazine hydrochloride (1.0 mmol), and the catalyst.

    • Causality: Combining all reactants at the start is characteristic of a one-pot reaction, enhancing efficiency. The hydrochloride salt of the hydrazine is often more stable and is used here.

  • Solvent Addition and Neutralization: Add the ethanol/water solvent mixture (5 mL) followed by triethylamine (1.0 mmol).

    • Causality: The ethanol/water system is an environmentally benign solvent. Triethylamine is a mild base used to neutralize the HCl from the hydrazine salt, liberating the free hydrazine needed for the reaction.

  • Reaction: Heat the mixture to 55-60 °C with vigorous stirring.

    • Causality: Moderate heating provides the necessary activation energy for the condensation and cyclization steps without causing significant side product formation.

  • Monitoring (Self-Validation): Monitor the reaction's progress every 15 minutes using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (e.g., 7:3 v/v).[10] Spot the starting materials and the reaction mixture on a silica plate and visualize under UV light. The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a single, new product spot.

    • Causality: TLC provides a rapid and reliable method to determine the endpoint of the reaction, preventing unnecessary heating and potential degradation of the product.

  • Work-up and Isolation: Once the reaction is complete (typically 15-30 minutes), cool the flask to room temperature.[8][10] If a heterogeneous catalyst was used, it can be removed by filtration or centrifugation.[10] Reduce the solvent volume under reduced pressure.

    • Causality: Cooling prevents the product from staying dissolved during isolation. Catalyst removal at this stage simplifies purification.

  • Purification (Self-Validation): The crude solid is purified by recrystallization from hot ethanol.[10] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Causality: Recrystallization is an excellent method for purifying solid organic compounds, as impurities typically remain in the cold solvent (mother liquor) while the desired product crystallizes out.

  • Characterization: Dry the crystals and characterize them by determining the melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR) to confirm the structure and purity.[10][11] The presence of a strong nitrile stretch (~2210 cm⁻¹) in the FTIR spectrum and characteristic aromatic and amine proton signals in the ¹H NMR spectrum would validate the product's identity.

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount in drug design. For the 5-aminopyrazole-4-carbonitrile core, activity can be fine-tuned by making strategic changes at several key positions.

SAR_Diagram main N1 N1-Aryl Group: - Modulates steric/electronic properties. - Governs hydrophobic interactions. - Substitution pattern (ortho, meta, para) is critical for target fit. main->N1 C3 C3 Position: - Often unsubstituted in this class. - Can be modified to explore new  binding interactions. main->C3 C4 C4-Nitrile: - Potent H-bond acceptor. - Often essential for high-affinity binding. - Can be replaced with other electron-  withdrawing groups (e.g., amides). main->C4 C5 C5-Amino Group: - Key H-bond donor. - Primary point for derivatization  (e.g., acylation, sulfonylation)  to form covalent or potent reversible inhibitors. main->C5

Key modification sites for SAR studies on the 5-aminopyrazole-4-carbonitrile scaffold.
PositionModificationPotential Impact on Biological ActivityRationale
N1-Aryl Ring Varying substituents (e.g., Cl, F, OCH₃, CF₃)Modulates potency and selectivity.Alters electronic properties (Hammett parameters) and steric profile, affecting how the molecule fits into a flat, hydrophobic binding pocket.[12]
C3 Introduction of small alkyl or aryl groupsCan introduce new beneficial or detrimental steric interactions.Explores additional binding pockets adjacent to the core scaffold.
C4-Carbonitrile Conversion to carboxamide (-CONH₂)Changes hydrogen bonding pattern (donor and acceptor).Amide derivatives have shown potent activity as FGFR inhibitors, indicating this position is tolerant to modification.[13]
C5-Amino Acylation or conversion to urea/thioureaCan significantly increase potency; potential for covalent inhibition.Introduces new vectors for hydrogen bonding and hydrophobic interactions. Acrylamide moieties can form covalent bonds with cysteine residues in enzyme active sites.[13]

Pharmacological Profile and Therapeutic Applications

Derivatives of the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold have been investigated for a multitude of therapeutic applications, with the most prominent being in oncology.

Anticancer Activity: Pan-FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of FGFRs is a known driver in various cancers.[13] 5-aminopyrazole derivatives have been successfully designed as potent, covalent inhibitors of FGFRs.[13]

These inhibitors function by targeting a cysteine residue in the ATP-binding pocket of the FGFR kinase domain. The pyrazole core acts as the "warhead," positioning an electrophilic group (like an acrylamide attached to the C5-amino group) to form an irreversible covalent bond with the receptor. This permanently blocks ATP from binding and shuts down the downstream signaling cascade that drives tumor growth.[13] One study reported a representative compound, 10h , with nanomolar IC₅₀ values against FGFR1, FGFR2, FGFR3, and a drug-resistant mutant, demonstrating the potential to overcome clinical resistance.[13]

FGFR_Inhibition cluster_pathway Normal FGFR Signaling cluster_inhibition Inhibition by Pyrazole Derivative FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Downstream Downstream Signaling (e.g., MAPK/ERK) FGFR->Downstream Activates ATP ATP ATP->FGFR Provides Energy BlockedFGFR FGFR (Inactive) ATP->BlockedFGFR Binding Blocked Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Aminopyrazole Derivative Inhibitor->BlockedFGFR Covalently Binds to ATP Pocket BlockedSignal Signaling Blocked BlockedFGFR->BlockedSignal

Mechanism of FGFR signaling inhibition by a covalent 5-aminopyrazole derivative.
Antimicrobial and Antifungal Potential

The broader class of 5-aminopyrazoles has consistently demonstrated promising antimicrobial and antifungal activities.[1][14] While the specific mechanisms are varied, they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The structural similarity of these compounds to endogenous purines can lead to their interference with nucleic acid synthesis. Further derivatization of the core scaffold is a viable strategy for developing novel antimicrobial agents to combat resistant pathogens.[11]

Conclusion and Future Directions

The This compound core is a versatile and highly valuable scaffold for modern drug discovery. Its synthetic accessibility, particularly through efficient multicomponent reactions, allows for the rapid generation of diverse chemical libraries. The well-defined structure-activity relationships guide the rational design of potent and selective inhibitors for a range of biological targets, most notably protein kinases like FGFRs.

Future research should focus on:

  • Exploring Novel Analogs: Systematically modifying the N1-aryl substituent and derivatizing the C5-amino group to discover compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Expanding Therapeutic Targets: Screening pyrazole libraries against other relevant enzyme families, such as other kinases, proteases, or metabolic enzymes, to uncover new therapeutic applications.

  • Combating Drug Resistance: Continuing the development of covalent and allosteric inhibitors based on this scaffold to address the persistent challenge of acquired resistance in oncology and infectious diseases.

By leveraging the foundational principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Cheng, J., et al. (2008). Title of relevant paper, if available. [This citation is based on the context from the search result mentioning Cheng et al., 2008 as a source for the importance of N-pyrazole derivatives]. In Acta Crystallographica Section E: Structure Reports Online, E64(Pt 12), o2377. Available from: [Link]

  • Aghayan, Z., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 235. Available from: [Link]

  • Abdel-Fattah, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 636–677. Available from: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. [Supplementary Information]. Available from: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. Available from: [Link]

  • Patel, H., et al. (2015). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Data table from a larger publication]. Available from: [Link]

  • Kapelle, K., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1056-1066. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6079-6089. Available from: [Link]

  • Organic Chemistry Portal. (2020). Pyrazole synthesis. . Available from: [Link]

  • Tudor, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(21), 4983. Available from: [Link]

  • Nguyen, T.-T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17531–17539. Available from: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available from: [Link]

  • Tudor, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available from: [Link]

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  • Chen, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116900. Available from: [Link]

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The Therapeutic Potential of Pyrazole Carbonitriles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] The introduction of a carbonitrile (cyanide) group to this heterocyclic core gives rise to pyrazole carbonitrile derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities.[3] The high reactivity of the amino and cyano functional groups makes 5-aminopyrazole-4-carbonitriles, in particular, versatile building blocks for synthesizing a wide array of fused heterocyclic systems with significant therapeutic potential.[3] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole carbonitrile compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Pyrazole carbonitrile derivatives have emerged as a significant area of interest in oncology research, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[4][5] Their anticancer activity is not monolithic; instead, these compounds engage with multiple cellular targets and pathways to induce cancer cell death.

A key mechanism of action for many pyrazole derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and proliferation.[6] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potential CDK2 inhibitors, a key regulator of the cell cycle.[6] Molecular docking studies have further illuminated the potential for these compounds to bind to the ATP-binding sites of various kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ, suggesting a multi-targeted approach to cancer therapy.[7]

Furthermore, some pyrazole carbonitrile compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be mediated through both intrinsic and extrinsic pathways. For example, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been found to induce both intrinsic and extrinsic apoptotic death in HCT116 colon carcinoma cells, mediated by p53.[8] Other pyrazole derivatives have been observed to arrest the cell cycle at the G2/M phase, leading to apoptosis.[5]

The structural features of pyrazole carbonitriles significantly influence their anticancer potency. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring can dramatically alter their cytotoxic effects.[7] For example, the presence of electron-withdrawing groups on the phenyl rings of certain pyrazole benzothiazole hybrids has been shown to enhance their growth inhibition of cancer cells.[6]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazole carbonitrile derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole Benzamide/Dihydro TriazinoneHCT-1167.74 - 82.49[5]
Pyrazole Benzamide/Dihydro TriazinoneMCF-74.98 - 92.62[5]
3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamidesHepG-26.78 - 16.02[5]
Pyrazolo[4,3-f]quinoline DerivativesHCT1161.7[6]
Pyrazolo[4,3-f]quinoline DerivativesHeLa3.6[6]
Pyrazole Carbaldehyde DerivativesMCF-70.25[6]
Pyrazole Benzothiazole HybridsHT29, PC3, A549, U87MG3.17 - 6.77[6]
Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the cytotoxic potential of pyrazole carbonitrile compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, HeLa, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole carbonitrile derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][9] The antimicrobial efficacy of these compounds is often attributed to their unique structural features which can interfere with essential microbial processes.[10]

For example, certain 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have shown activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[2] The mechanism of action for some pyrazole derivatives involves the inhibition of essential bacterial enzymes. For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[10]

Overview of Antimicrobial Spectrum
Compound ClassTarget OrganismActivityReference
5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrilesGram-positive and Gram-negative bacteriaBroad-spectrum[3]
Pyrazole DerivativesEscherichia coli (Gram-negative)Highly active (MIC: 0.25 µg/mL for some)[9]
Pyrazole DerivativesStreptococcus epidermidis (Gram-positive)Highly active (MIC: 0.25 µg/mL for some)[9]
Pyrazole DerivativesAspergillus niger (Fungus)Highly active (MIC: 1 µg/mL for some)[9]
5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrilesStaphylococcus aureus (including MRSA)Active (MIC: 25.1 µM)[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Grow the bacterial or fungal strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazole carbonitrile compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Targeting the Mediators of Inflammation

Chronic inflammation is a key factor in the pathophysiology of numerous diseases.[11] Pyrazole derivatives, including those with a carbonitrile moiety, have been extensively investigated for their anti-inflammatory properties.[12][13] A primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[12] The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor.[9]

The structural characteristics of pyrazole carbonitriles play a crucial role in their COX inhibitory activity and selectivity. For example, the presence of a sulfonamide or methylsulfonyl moiety on the phenyl ring at the 1-position of the pyrazole is a common feature in many COX-2 selective inhibitors.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Grouping: Use rats or mice and divide them into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of the pyrazole carbonitrile compound).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Synthesis of Pyrazole Carbonitriles: A General Overview

The synthesis of pyrazole carbonitrile derivatives can be achieved through various routes. A common and efficient method is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative.[14] This approach is often favored for its simplicity and good yields.

General Synthetic Workflow:

Synthesis_Workflow A Aromatic Aldehyde D Knoevenagel Condensation Product A->D B Malononitrile B->D C Phenylhydrazine E Pyrazole-4-carbonitrile Derivative C->E D->E Catalyst Catalyst (e.g., NaCl, base) Catalyst->D Catalyst->E

Sources

The Strategic Utility of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities. Within this important class of molecules, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles stand out as exceptionally valuable building blocks. Their bifunctional nature, possessing both a nucleophilic amino group and a cyano group ripe for chemical transformation, allows for the construction of a diverse array of fused heterocyclic systems. This guide focuses on a particularly strategic starting material: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile , exploring its synthesis, chemical properties, and, most importantly, its application as a precursor to potent biologically active molecules. The presence of the 2-chlorophenyl substituent offers unique steric and electronic properties that can significantly influence the pharmacological profile of the resulting compounds, making this a building block of considerable interest in the design of novel therapeutics.

Physicochemical Properties and Synthesis of the Core Building Block

A thorough understanding of the starting material is paramount for its effective use in synthesis.

Key Properties
PropertyValueReference
CAS Number 64096-89-5N/A
Molecular Formula C₁₀H₇ClN₄N/A
Molecular Weight 218.64 g/mol N/A
Appearance SolidN/A
Melting Point 136-140 °CN/A
Synthetic Approach: A Regioselective Pathway

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through a highly regioselective, one-pot condensation reaction. The general and most common method involves the reaction of an appropriately substituted arylhydrazine with (ethoxymethylene)malononitrile.

Conceptual Synthesis Workflow

Caption: General synthetic route to the title compound.

Detailed Experimental Protocol (General Procedure)

  • Reaction Setup: To a solution of 2-chlorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add (ethoxymethylene)malononitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.

Causality in Synthesis: The regioselectivity of this reaction is a key feature. The initial nucleophilic attack occurs from the more nucleophilic nitrogen of the hydrazine onto the electron-deficient β-carbon of the (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the thermodynamically stable 5-aminopyrazole regioisomer exclusively. The choice of ethanol as a solvent is advantageous as it is inexpensive, relatively non-toxic, and facilitates the precipitation of the product upon cooling.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

The true synthetic power of this compound is realized in its use as a precursor for fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These compounds are of significant interest in drug discovery, with several derivatives having entered clinical trials, particularly as kinase inhibitors for the treatment of cancer.[1][2]

The synthesis of the pyrazolo[1,5-a]pyrimidine core from 5-aminopyrazoles is versatile and can be achieved through cyclocondensation with various 1,3-dielectrophiles. A common and effective method involves the reaction with β-dicarbonyl compounds or their synthetic equivalents.

Reaction Workflow for Pyrazolo[1,5-a]pyrimidine Formation

Caption: General route to pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol (General Procedure for Cyclocondensation)

The following represents a general protocol that can be optimized for specific substrates.

  • Reaction Setup: A mixture of this compound (1.0 equivalent) and a 1,3-dicarbonyl compound such as acetylacetone (1.1 equivalents) is prepared in a suitable solvent, often a high-boiling one like acetic acid or dimethylformamide (DMF).

  • Catalysis: The reaction can be promoted by either acid (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid) or base catalysis, depending on the specific substrates and desired regioselectivity.

  • Reaction Conditions: The mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization or column chromatography.

Mechanistic Rationale: The cyclocondensation proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, leading to the formation of a dihydropyrimidine intermediate. Subsequent dehydration yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the final product can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Significance in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][3] Its rigid, planar structure is adept at fitting into the active sites of enzymes, particularly the ATP-binding pocket of kinases.[3] This has led to the development of a multitude of kinase inhibitors for cancer therapy.

The introduction of the 1-(2-chlorophenyl) substituent from the starting aminopyrazole is a strategic design element. The chlorine atom can engage in halogen bonding and other specific interactions within a protein's active site, potentially enhancing binding affinity and selectivity. Furthermore, the position of the chloro group influences the overall conformation and electronic distribution of the molecule, which can be fine-tuned to optimize pharmacokinetic properties such as metabolic stability and bioavailability.

While specific drug candidates derived directly from this compound are not detailed in the immediate search results, the broader class of 1-aryl-pyrazolo[1,5-a]pyrimidines has yielded potent inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), which are targets in certain solid tumors.[2] The synthetic accessibility of this scaffold, enabled by building blocks like the one discussed herein, ensures its continued exploration in the quest for novel and more effective therapeutic agents.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its straightforward, regioselective synthesis and its ability to undergo efficient cyclocondensation reactions make it an attractive starting material for constructing pyrazolo[1,5-a]pyrimidine libraries. The unique electronic and steric contributions of the 2-chlorophenyl group provide a valuable handle for medicinal chemists to modulate the biological activity and pharmacokinetic profiles of the resulting molecules. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024, July 29). PubMed. Retrieved January 17, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

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A Comprehensive Review of Synthetic Routes for 5-Aminopyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

The 5-aminopyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its rigid, planar structure and multiple points for functionalization make it a privileged heterocyclic template. Compounds incorporating this core exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[3][4] Prominent drugs like Celebrex® and Viagra®, while not containing this exact substructure, highlight the therapeutic potential of the broader pyrazole class, driving extensive research into efficient and versatile synthetic methodologies for novel derivatives.[3]

This technical guide provides an in-depth review of the principal synthetic routes to 5-aminopyrazole-4-carbonitriles. As a Senior Application Scientist, my focus is not merely on cataloging reactions but on elucidating the underlying mechanistic principles, the rationale behind experimental design, and the practical advantages of each approach. We will explore classical condensation reactions, the versatile pathways originating from malononitrile, and the evolution towards highly efficient, one-pot multicomponent strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to access this vital chemical entity.

Chapter 1: The Foundational Route - Condensation of β-Ketonitriles with Hydrazines

The most established and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine derivatives.[5] This approach is valued for its reliability and the commercial availability of a wide range of starting materials.

Mechanistic Rationale & Causality

The reaction proceeds via a well-understood two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is a standard condensation reaction, which, after the elimination of a water molecule, forms a stable hydrazone intermediate.[5] The choice of a hydrazine (R²-NHNH₂) is critical as it provides the two adjacent nitrogen atoms required for the pyrazole ring.

  • Intramolecular Cyclization: The key step is the subsequent intramolecular cyclization. The second nitrogen atom of the hydrazone intermediate acts as a nucleophile, attacking the carbon of the nitrile group. The nitrile, a potent electrophile, is activated for this cyclization, which is often irreversible. Tautomerization of the resulting imine intermediate leads to the aromatic and highly stable 5-aminopyrazole ring system.

The elegance of this method lies in its inherent regioselectivity. The initial, more reactive site (the ketone) dictates the first bond formation, and the subsequent cyclization onto the nitrile is sterically and electronically favored, reliably producing the 5-amino isomer.

Experimental Protocol: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles

The following is a generalized protocol based on established literature procedures.[1][5]

Objective: To synthesize a 3-substituted-1-aryl-5-aminopyrazole-4-carbonitrile.

Materials:

  • Aryl β-ketonitrile (1.0 eq)

  • Substituted Hydrazine or Hydrazine Hydrochloride (1.1 eq)

  • Ethanol (as solvent)

  • Triethylamine or Acetic Acid (as catalyst, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the β-ketonitrile (1.0 eq) and ethanol.

  • Add the substituted hydrazine (1.1 eq). If a hydrochloride salt is used, add a base like triethylamine (1.2 eq) to liberate the free hydrazine.

  • A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate hydrazone formation.

  • Heat the reaction mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification.

Visualization: Reaction Pathway

G cluster_start Starting Materials Start1 β-Ketonitrile Intermediate Hydrazone Intermediate Start1->Intermediate Condensation (-H₂O) Start2 Hydrazine (R²-NHNH₂) Start2->Intermediate Product 5-Aminopyrazole-4-carbonitrile Intermediate->Product Intramolecular Cyclization

Caption: Condensation of β-Ketonitriles with Hydrazines.

Chapter 2: The Malononitrile Hub - Pathways to Pyrazole Scaffolds

Malononitrile and its derivatives are exceptionally versatile C3 synthons for the construction of 5-aminopyrazole-4-carbonitriles, primarily through reactions with hydrazine.[1] This family of reactions can be broadly categorized into those using activated malononitrile precursors, such as alkylidenemalononitriles.

Alkylidenemalononitriles as Key Intermediates

A highly effective and widely used strategy involves the reaction of hydrazines with α,β-unsaturated dinitriles, most notably ethoxymethylenemalononitrile (EMMN).[1][5] This approach offers distinct advantages in terms of reactivity and control over substitution patterns.

2.1.1. Mechanistic Rationale: The Role of EMMN

EMMN is a powerful electrophile. The molecule contains a carbon-carbon double bond that is activated by two electron-withdrawing nitrile groups, making it highly susceptible to nucleophilic attack. The ethoxy group serves as an excellent leaving group.

The reaction mechanism proceeds as follows:

  • Michael Addition: The reaction is initiated by the nucleophilic attack of the hydrazine onto the β-carbon of the EMMN double bond (a Michael-type addition).

  • Elimination: This is followed by the elimination of ethanol, forming a hydrazino-methylenemalononitrile intermediate.

  • Cyclization & Tautomerization: An intramolecular cyclization then occurs, where the terminal amino group of the hydrazine moiety attacks one of the nitrile groups. Subsequent tautomerization yields the stable aromatic 5-aminopyrazole-4-carbonitrile.[1][5]

This pathway is highly regioselective. The initial nucleophilic attack and subsequent cyclization consistently place the amino group at the C5 position of the pyrazole ring.[5]

Experimental Protocol: Synthesis from Ethoxymethylenemalononitrile (EMMN)

Objective: To synthesize 1-substituted-5-aminopyrazole-4-carbonitrile.

Materials:

  • Ethoxymethylenemalononitrile (EMMN) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)

  • Ethanol or Acetic Acid (as solvent)

Procedure:

  • Dissolve the substituted hydrazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add EMMN (1.0 eq) to the solution. The addition may be exothermic, so it can be performed portion-wise or with cooling.

  • Stir the reaction mixture at room temperature or heat gently under reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • The product is often of high purity, but recrystallization can be performed if necessary.

Visualization: EMMN Reaction Pathway

G cluster_start Starting Materials EMMN Ethoxymethylenemalononitrile (EMMN) Intermediate1 Michael Adduct EMMN->Intermediate1 Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Intermediate1 Michael Addition Intermediate2 Hydrazino Intermediate (-EtOH) Intermediate1->Intermediate2 Elimination Product 5-Aminopyrazole-4-carbonitrile Intermediate2->Product Cyclization

Caption: Synthesis via Ethoxymethylenemalononitrile (EMMN).

Chapter 3: Modern Efficiency - One-Pot, Three-Component Syntheses

Driven by the principles of green chemistry and the need for operational simplicity, one-pot, three-component reactions have become a dominant strategy for synthesizing 5-aminopyrazole-4-carbonitriles.[3][6] These reactions combine an aldehyde, malononitrile, and a hydrazine derivative in a single vessel, often with the aid of a catalyst, to produce the target molecule in high yield.

Mechanistic Cascade: Knoevenagel-Michael-Cyclization

The success of the three-component synthesis hinges on a beautifully orchestrated reaction cascade:

  • Knoevenagel Condensation: The reaction typically begins with a base- or acid-catalyzed Knoevenagel condensation between the aldehyde and malononitrile.[3] This step forms an arylidenemalononitrile intermediate (Intermediate A in the diagram below). This is the crucial step that introduces the substituent destined for the C3 position of the pyrazole ring.

  • Michael Addition: The hydrazine then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile intermediate. This forms a new C-N bond and generates a second intermediate (Intermediate B).[3]

  • Intramolecular Cyclization and Tautomerization: Finally, intramolecular cyclization occurs via the attack of a nitrogen atom onto one of the nitrile groups, followed by tautomerization to furnish the aromatic 5-aminopyrazole product.

The Role of Catalysis

While this reaction can proceed without a catalyst, the use of various catalysts significantly enhances reaction rates, yields, and allows for milder conditions. Catalysts can be broadly classified as:

  • Homogeneous Bases: Simple bases like piperidine or triethylamine.

  • Homogeneous Acids: Acetic acid or p-toluenesulfonic acid.

  • Heterogeneous Catalysts: These are of particular interest as they align with green chemistry principles, offering easy separation and reusability. Examples include magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@Tannic acid), layered double hydroxides (LDH), and various functionalized solid supports.[3][6][7] These catalysts often work by activating the aldehyde's carbonyl group, making it more electrophilic for the initial Knoevenagel condensation.[3]

Comparative Data: Three-Component Syntheses

The table below summarizes representative data from various catalytic systems, illustrating the drive towards shorter reaction times and higher yields under environmentally benign conditions.

CatalystSolventTemp. (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuIH₂O / EtOH5515–2785–93[3]
Fe₃O₄@SiO₂@Tannic acidSolvent-free8010-1590-96[6]
Fe₃O₄@SiO₂@vanillin@thioglycolic acidSolvent-freeRoom Temp10-2092-98[7]
None (Conventional Heating)EthanolReflux120-18070-85[1]
Experimental Protocol: Catalytic Three-Component Synthesis

Objective: To synthesize 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile using a heterogeneous catalyst.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Heterogeneous Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[3]

  • Water/Ethanol (1:1 mixture)

Procedure:

  • In a test tube or small flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).[3]

  • Add the H₂O/EtOH solvent mixture (1 mL).

  • Stir the mixture at the specified temperature (e.g., 55 °C) using a magnetic stirrer.[3]

  • Monitor the reaction's progress using TLC.

  • Upon completion, the product can be isolated. If using a magnetic catalyst, it can be removed with an external magnet.

  • The crude product is typically purified by washing with an appropriate solvent or by recrystallization.

Visualization: Catalytic Three-Component Reaction Cycle

G Aldehyde Aldehyde IntermediateA Arylidenemalononitrile (Intermediate A) Aldehyde->IntermediateA Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->IntermediateA Hydrazine Hydrazine IntermediateB Michael Adduct (Intermediate B) Hydrazine->IntermediateB Michael Addition Catalyst Catalyst Catalyst->Aldehyde Activation IntermediateA->IntermediateB Product 5-Aminopyrazole-4-carbonitrile IntermediateB->Product Cyclization & Tautomerization Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for three-component synthesis.

Chapter 4: Alternative Synthetic Strategies

While the aforementioned routes are the most common, other elegant strategies have been developed to access the 5-aminopyrazole-4-carbonitrile core.

Ring Transformation from Isothiazoles

Ring transformation reactions provide a less conventional but powerful route. For instance, certain 3-chloro-5-substituted-isothiazole-4-carbonitriles react with anhydrous hydrazine to yield the corresponding 3-aminopyrazoles.[1] This transformation involves a nucleophilic attack by hydrazine, leading to ring-opening of the isothiazole followed by recyclization to form the thermodynamically more stable pyrazole ring. The feasibility and outcome of this reaction are highly dependent on the nature of the substituent at the C-5 position of the isothiazole ring.[1]

The Thorpe-Ziegler Cyclization Pathway

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base, which forms an enamine that can be hydrolyzed to a cyclic ketone.[8][9][10] A variation of this principle can be applied to the synthesis of 4-aminopyrazoles. The reaction of certain enaminonitriles with α-haloketones can lead to N-alkylation, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization where the newly formed carbanion attacks the nitrile group, ultimately leading to the pyrazole ring after rearrangement.[11] This method offers a unique pathway for constructing highly substituted pyrazole systems.

Conclusion

The synthesis of 5-aminopyrazole-4-carbonitriles has evolved significantly from classical two-component condensations to highly efficient, atom-economical multicomponent reactions.

  • The β-Ketonitrile Route remains a robust and reliable method, particularly when specific substitution patterns are required and the starting materials are readily available.

  • The Alkylidenemalononitrile (EMMN) Route offers excellent reactivity and clean conversions for accessing 1-substituted derivatives.

  • Three-Component Syntheses represent the state-of-the-art in terms of efficiency, operational simplicity, and alignment with green chemistry principles. The development of novel heterogeneous catalysts continues to push the boundaries of this methodology, enabling reactions at room temperature and in aqueous media.

For the modern drug development professional, a thorough understanding of these diverse routes is paramount. The choice of synthetic strategy will depend on factors such as desired substitution patterns, availability of starting materials, scalability, and environmental impact. The continued innovation in this field promises to provide even more powerful tools for accessing this critical heterocyclic scaffold, fueling the discovery of the next generation of pyrazole-based therapeutics.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021, November 11). Frontiers. Retrieved January 17, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP. Retrieved January 17, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved January 17, 2026, from [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013, January 2). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thorpe reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Its unique chemical architecture allows for diverse functionalization, leading to compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and analgesic properties. The target molecule of this guide, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile , is a valuable heterocyclic intermediate for the synthesis of more complex pharmaceutical candidates.

Traditional multi-step syntheses of such compounds are often plagued by drawbacks, including extended reaction times, the use of hazardous reagents, and the generation of significant chemical waste. This application note details an efficient, one-pot protocol that aligns with the principles of green chemistry. By combining multiple reaction steps into a single operation, this method enhances procedural simplicity, reduces solvent and energy consumption, and often improves overall yield, making it an attractive strategy for both academic research and industrial drug development.[1][2][3]

Scientific Principles: Reaction Mechanism and Rationale

The synthesis of the 5-aminopyrazole core is classically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or an equivalent precursor. The protocol described herein utilizes (2-chlorophenyl)hydrazine and ethoxymethylenemalononitrile (EMMN) in a tandem reaction sequence within a single pot.

The reaction proceeds through two key mechanistic steps:

  • Nucleophilic Addition (Michael Addition): The synthesis is initiated by the nucleophilic attack of the terminal nitrogen atom of (2-chlorophenyl)hydrazine onto the electron-deficient β-carbon of ethoxymethylenemalononitrile. This step forms a transient open-chain intermediate. The choice of EMMN is strategic; the ethoxy group acts as an excellent leaving group, facilitating the initial addition.

  • Intramolecular Cyclization and Aromatization: The intermediate rapidly undergoes an intramolecular nucleophilic attack where the second nitrogen atom of the hydrazine moiety attacks the carbon of one of the nitrile groups. Subsequent tautomerization and elimination of ethanol lead to the formation of the stable, aromatic 5-aminopyrazole ring system.[4][5]

This reaction can often be performed without a catalyst, driven by thermal energy (reflux). However, the addition of a mild base can be used to deprotonate the hydrazine hydrochloride salt if it is used as the starting material, and in some cases, can accelerate the cyclization step.

Visualizing the Chemical Transformation

The overall reaction is a streamlined condensation and cyclization process to form the target pyrazole.

G cluster_reactants Starting Materials R1 (2-chlorophenyl)hydrazine Solvent Ethanol (Solvent) Reflux R1->Solvent R2 Ethoxymethylenemalononitrile (EMMN) R2->Solvent P 5-Amino-1-(2-chlorophenyl)-1H- pyrazole-4-carbonitrile Solvent->P + Ethanol (byproduct)

Caption: Overall reaction scheme for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system. The progress is monitored by Thin-Layer Chromatography (TLC), ensuring the reaction proceeds to completion before work-up, which is crucial for achieving high purity and yield.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS No.Recommended PurityNotes
(2-chlorophenyl)hydrazine hydrochloride179.0441052-75-9≥98%Toxic, handle with care.
Ethoxymethylenemalononitrile (EMMN)122.12123-06-8≥98%Toxic and irritant.
Triethylamine (Et₃N)101.19121-44-8≥99%Corrosive. Used to free the hydrazine base.
Ethanol (Absolute)46.0764-17-5≥99.5%Flammable. Used as the reaction solvent.
Ethyl Acetate88.11141-78-6ACS GradeFor TLC and chromatography.
n-Hexane86.18110-54-3ACS GradeFor TLC and chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-chlorophenyl)hydrazine hydrochloride (1.79 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add 30 mL of absolute ethanol to the flask. Stir the suspension at room temperature. Add triethylamine (1.4 mL, 1.01 g, 10.0 mmol, 1.0 equiv.) dropwise. This step is critical as it neutralizes the hydrochloride salt to generate the free (2-chlorophenyl)hydrazine base in situ. Stir for 10 minutes.

  • Addition of EMMN: Add ethoxymethylenemalononitrile (1.22 g, 10.0 mmol, 1.0 equiv.) to the reaction mixture. Causality Note: EMMN is the limiting reagent and is added after the free hydrazine is formed to ensure efficient initiation of the Michael addition.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using the heating mantle.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC with a mobile phase of Ethyl Acetate/Hexane (30:70 v/v). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to EMMN has been completely consumed (typically 2-4 hours). This monitoring step is a self-validating checkpoint to prevent premature work-up.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. For complete precipitation, cool the flask in an ice-water bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with 20 mL of cold water followed by 10 mL of cold ethanol. Rationale: The water wash removes the triethylamine hydrochloride salt, while the cold ethanol wash removes any residual unreacted starting materials without significantly dissolving the product.

  • Drying: Dry the collected solid under vacuum to obtain the crude product.

Purification

Recrystallize the crude solid from hot ethanol. Dissolve the product in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

Safety Precautions
  • Perform all operations in a well-ventilated chemical fume hood.

  • Hydrazine derivatives and malononitrile are toxic and should be handled with extreme care. Avoid inhalation, ingestion, and skin contact.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; keep away from open flames and ignition sources.

Data Summary and Characterization

Expected Results
ParameterValue
Product This compound
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₇ClN₄
Molar Mass 218.65 g/mol
Expected Yield 80-90%
Melting Point ~124 °C (397 K)[6]
Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.[7]

  • ¹H NMR (in CCl₄, δ, ppm): [6]

    • 7.65 (s, 1H): Corresponds to the proton on the pyrazole ring (C₃-H).

    • 7.57 (d, 1H), 7.45 (m, 3H): Multiplets corresponding to the four aromatic protons of the 2-chlorophenyl ring.

    • 4.57 (s, 2H): A singlet integrating to two protons, characteristic of the amino (-NH₂) group.

  • ¹³C NMR (in CCl₄, δ, ppm): [6]

    • 152.0, 151.9, 143.6: Carbons of the pyrazole ring.

    • 133.4, 130.4, 127.6: Aromatic carbons of the chlorophenyl ring.

    • 115.4: Carbon of the nitrile group (-CN).

    • 72.3: Pyrazole carbon attached to the amino group (C₅).

  • FT-IR (KBr, cm⁻¹):

    • ~3450-3300: N-H stretching vibrations of the primary amine.

    • ~2210: Strong C≡N stretching of the nitrile group.

    • ~1640-1500: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

    • ~760: C-Cl stretching vibration.

Visualizing the Experimental Workflow

G A 1. Charge Flask (2-chlorophenyl)hydrazine HCl + Ethanol B 2. Add Base Triethylamine (Et3N) A->B C 3. Add Reactant Ethoxymethylenemalononitrile B->C D 4. Reflux Reaction (2-4 hours) C->D E 5. Monitor by TLC (EtOAc/Hexane) D->E E->D Incomplete F 6. Cool & Precipitate E->F Reaction Complete G 7. Filter & Wash (Cold Water & Ethanol) F->G H 8. Recrystallize (Hot Ethanol) G->H I 9. Dry Final Product H->I

Caption: Step-by-step experimental workflow diagram.

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Application Notes & Protocols: Green Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pathways to Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with diverse therapeutic activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Specifically, 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffolds are pivotal intermediates in the synthesis of potent kinase inhibitors and other pharmacologically active agents. The target molecule, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, and its derivatives are of significant interest in drug discovery programs.

However, traditional synthetic routes to these valuable compounds often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant environmental burdens and safety concerns.[3] In alignment with the principles of green chemistry, the development of eco-friendly, efficient, and scalable synthetic methodologies is not merely an academic exercise but a critical necessity for sustainable pharmaceutical development.[4][5]

This comprehensive guide details robust and field-proven green synthetic methods for the preparation of this compound and its analogs. We will explore microwave-assisted and ultrasound-assisted organic synthesis (MAOS and UAOS), catalyst-free multicomponent reactions, and the use of environmentally benign solvent systems. Each protocol is designed to be a self-validating system, emphasizing efficiency, high atom economy, and ease of purification while minimizing waste and energy consumption.[1][6]

Core Synthesis Strategy: One-Pot Three-Component Condensation

The most elegant and atom-economical approach to the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a one-pot, three-component reaction involving an aryl hydrazine (in this case, (2-chlorophenyl)hydrazine), an aldehyde, and malononitrile. This convergent approach minimizes intermediate isolation steps, thereby reducing solvent usage and waste generation.

Reaction Mechanism Overview

The reaction proceeds through a cascade of events, initiated by the Knoevenagel condensation of the aldehyde and malononitrile to form a dicyanoalkene. This is followed by a Michael addition of the aryl hydrazine to the electron-deficient alkene. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 5-aminopyrazole ring system. The regioselectivity of the reaction, favoring the 5-amino isomer, is a key advantage of this synthetic route.[7]

Green Synthetic Protocols

Herein, we present detailed protocols for the synthesis of this compound derivatives, emphasizing green chemistry principles.

Protocol 1: Microwave-Assisted Organic Synthesis (MAOS) in a Green Solvent

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, reduced reaction times, and often, improved yields and purities compared to conventional heating methods.[1][8][9][10] The use of a benign solvent like ethanol further enhances the green credentials of this protocol.[11]

Experimental Workflow: MAOS Protocol

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification P1 Combine (2-chlorophenyl)hydrazine, benzaldehyde derivative, and malononitrile in ethanol in a microwave vial R1 Irradiate in a microwave reactor (e.g., 120°C, 10-15 min) P1->R1 Seal vial W1 Cool the reaction mixture R1->W1 Reaction completion W2 Collect the precipitate by filtration W1->W2 W3 Wash with cold ethanol W2->W3 W4 Dry the product W3->W4

Caption: Microwave-assisted synthesis workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted benzaldehyde (1 mmol), (2-chlorophenyl)hydrazine (1 mmol), and malononitrile (1 mmol).

  • Solvent Addition: Add ethanol (3-5 mL) to the vessel. Ethanol is chosen for its low toxicity and biodegradability.[11]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

  • Product Isolation: After the reaction is complete, cool the vessel to room temperature. The solid product that precipitates is then collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is typically obtained in high purity, often not requiring further purification.

  • Characterization: Confirm the structure of the synthesized this compound derivative using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[12][13]

Causality Behind Experimental Choices:

  • Microwave Heating: The rapid and uniform heating provided by microwaves significantly accelerates the reaction rate, drastically reducing the reaction time from hours (under conventional heating) to minutes.[1][14] This also minimizes the formation of side products.

  • Ethanol as Solvent: Ethanol is a green solvent, derived from renewable resources, and is less toxic than many traditional organic solvents. Its polarity is suitable for dissolving the reactants and facilitating the reaction.[11]

  • Catalyst-Free: This reaction often proceeds efficiently without the need for a catalyst, which simplifies the purification process and reduces waste.[11][15]

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis in an Aqueous Medium

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation generates localized hot spots with high temperature and pressure, which can enhance reaction rates and yields.[5][16][17]

Experimental Workflow: Ultrasound Protocol

Ultrasound_Workflow cluster_prep Preparation cluster_reaction Ultrasonication cluster_workup Work-up & Purification P1 Suspend reactants in H₂O/EtOH mixture R1 Irradiate in an ultrasonic bath (e.g., 55°C, 15-30 min) P1->R1 W1 Filter the reaction mixture R1->W1 Reaction completion W2 Wash with water and ethanol W1->W2 W3 Recrystallize if necessary W2->W3

Caption: Ultrasound-assisted synthesis workflow.

Detailed Step-by-Step Methodology:

  • Reagent Suspension: In a round-bottom flask, suspend the substituted benzaldehyde (1 mmol), (2-chlorophenyl)hydrazine (1 mmol), and malononitrile (1 mmol) in a mixture of water and ethanol (e.g., 1:1, 5 mL).[18]

  • Ultrasonication: Place the flask in an ultrasonic bath and irradiate the mixture at a controlled temperature (e.g., 55°C) for 15-30 minutes. Monitor the reaction progress using TLC.[18]

  • Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with water and a small amount of cold ethanol, and dry. If necessary, the product can be recrystallized from ethanol.

  • Characterization: Analyze the product using appropriate spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.[12]

Causality Behind Experimental Choices:

  • Ultrasound Energy: The mechanical and chemical effects of acoustic cavitation enhance mass transfer and accelerate the reaction, often at lower bulk temperatures than conventional heating.[5]

  • Aqueous Medium: The use of water as a co-solvent significantly improves the green profile of the synthesis, reducing reliance on volatile organic compounds.[18]

  • Mild Conditions: This method typically proceeds under milder temperature conditions compared to traditional refluxing methods, which is beneficial for thermally sensitive substrates.[18]

Data Presentation: Comparison of Green Synthesis Methods

MethodEnergy SourceSolvent SystemCatalystReaction TimeTemperatureTypical YieldReference
Microwave-Assisted MicrowaveEthanolCatalyst-Free10-15 min120°C85-95%[1][11]
Ultrasound-Assisted UltrasoundH₂O/EtOHCatalyst-Free15-30 min55°C85-93%[18]
Conventional Heating ThermalEthanolOften requires catalyst2-4 hoursReflux (~78°C)70-85%[7]

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through the following measures:

  • Reproducibility: These methods have been reported in peer-reviewed literature and have been shown to be reproducible.[1][18]

  • Characterization: The identity and purity of the final product must be rigorously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The expected spectral data for related compounds can be found in the literature.[12][13]

  • Yield and Purity: The high yields and purities typically obtained with these green methods serve as an internal validation of their efficiency. A significant deviation from the expected yield may indicate issues with starting material purity or reaction setup.

Conclusion and Future Outlook

The adoption of green synthetic strategies, such as microwave and ultrasound-assisted methods, for the synthesis of this compound derivatives offers significant advantages over conventional approaches. These methods are characterized by shorter reaction times, higher yields, milder reaction conditions, and a reduced environmental footprint.[3][4] The protocols provided in this guide are robust, efficient, and aligned with the principles of sustainable chemistry, making them highly suitable for both academic research and industrial drug development settings. Further research may focus on the development of reusable catalysts and solvent-free reaction conditions to further enhance the greenness of these synthetic routes.[15][19]

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Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from "5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Advent of Microwave Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have demonstrated significant potential as anticancer[2][3][4], anti-inflammatory[1], antiviral, and protein kinase inhibitors.[5] In particular, their role as inhibitors of enzymes like cyclin-dependent kinases, Src tyrosine kinase, and FMS-like tyrosine kinase 3 (FLT3) has made them a focal point in oncology research.[2]

Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and low yields.[6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry by offering a more efficient and environmentally friendly alternative.[7][8] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and a significant increase in product yields and purity.[9][10][11] This application note provides a detailed protocol for the rapid and efficient synthesis of 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine from 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile using microwave irradiation, a method that leverages the benefits of MAOS for the generation of medicinally relevant compounds.

Reaction Mechanism and Scientific Rationale

The synthesis of the pyrazolo[3,4-d]pyrimidine core from a 5-aminopyrazole-4-carbonitrile precursor involves the construction of the pyrimidine ring. This is typically achieved through a cyclocondensation reaction with a reagent that provides the missing carbon atom for the six-membered ring. In this protocol, we will utilize formamide, which serves as both the reactant and a high-dielectric solvent suitable for microwave heating.

The proposed mechanism proceeds as follows:

  • Initial Nucleophilic Attack: The primary amino group at the C5 position of the pyrazole ring acts as a nucleophile, attacking the carbonyl carbon of formamide.

  • Intermediate Formation: This initial attack leads to the formation of an N-formyl intermediate.

  • Intramolecular Cyclization: Under microwave irradiation, the reaction is accelerated, promoting an intramolecular cyclization. The nitrogen of the formyl group attacks the electrophilic carbon of the nitrile group.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.

The use of microwave energy is critical for the efficiency of this transformation. The polar nature of formamide and the reaction intermediates allows for efficient absorption of microwave energy, leading to rapid localized heating and a significant acceleration of the reaction rate compared to conventional heating methods.[10]

Reaction Pathway Diagram

reaction_pathway A 5-Amino-1-(2-chlorophenyl)-1H- pyrazole-4-carbonitrile C N-Formyl Intermediate A->C Nucleophilic Attack B Formamide (HCONH2) B->C D Intramolecular Cyclization (Rate-determining step) C->D Heat (Microwave) E Cyclic Intermediate D->E F Tautomerization E->F G 1-(2-Chlorophenyl)-1H- pyrazolo[3,4-d]pyrimidine F->G MW Microwave Irradiation (Δ) MW->D

Caption: Proposed reaction pathway for the microwave-assisted synthesis.

Experimental Protocol

This protocol details the microwave-assisted synthesis of 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Materials and Equipment:

  • This compound

  • Formamide (reagent grade)

  • Ethanol

  • Deionized water

  • Microwave synthesizer (e.g., CEM Discover SP, Anton Paar Monowave)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Reagent Preparation:

    • In a clean, dry 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 218.65 mg).

    • To the same vessel, add formamide (5 mL).

    • Seal the vessel securely with a cap.

  • Microwave Reaction:

    • Place the sealed reaction vessel into the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows (these may require optimization depending on the specific microwave unit):

      • Temperature: 180 °C (use a ramp time of 2 minutes)

      • Hold Time: 15 minutes

      • Power: 150 W (or dynamic power control to maintain temperature)

      • Stirring: High

    • Initiate the microwave irradiation program.

  • Work-up and Product Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature (or use the instrument's cooling system).

    • Carefully open the reaction vessel in a fume hood.

    • Pour the reaction mixture into a beaker containing ice-cold water (20 mL).

    • A precipitate should form. If not, gently scratch the inside of the beaker with a glass rod to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the crude 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Purification (if necessary):

    • The crude product is often of high purity. However, if further purification is required, recrystallization from ethanol is recommended.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis and isolation of the target compound.

Characterization and Data Analysis

The structure and purity of the synthesized 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine should be confirmed by standard analytical techniques.

Expected Characterization Data:

TechniqueExpected Results
Melting Point A sharp melting point, indicating high purity.
¹H NMR Signals corresponding to the aromatic protons of the 2-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core. For a similar compound, 1-(2-chlorophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic signals appear between δ 7.48-9.49 ppm.[12]
¹³C NMR Resonances for all unique carbon atoms in the molecule. For related structures, pyrimidine ring carbons appear around δ 152-155 ppm.[6][12]
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₇ClN₄, M+ = 230.65).
FT-IR Absence of the nitrile (C≡N) stretch (around 2220 cm⁻¹) from the starting material.

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Increase reaction time or temperature. Ensure the microwave vessel is properly sealed to maintain pressure and temperature.
Degradation of starting material or product.Decrease reaction temperature or time. Formamide can decompose at very high temperatures.
Product Fails to Precipitate Product is soluble in the work-up mixture.Use a larger volume of ice-cold water. Try adding a different non-solvent like hexane after the initial water addition.
Impure Product Side reactions or unreacted starting material.Optimize reaction conditions (time, temperature). If impurities persist, perform recrystallization or column chromatography.

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. The significant reduction in reaction time and the high yield achievable make this method highly attractive for medicinal chemistry and drug discovery applications, enabling the rapid generation of libraries of pyrazolo[3,4-d]pyrimidine derivatives for biological screening.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. Advanced Organic Synthesis. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PMC - NIH. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC - PubMed Central. [Link]

  • Synthesis and antitumor properties of pyrazolo [3,4-D] pyrimidine derivatives. PubMed. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]

Sources

Application Notes and Protocols: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus is a "privileged scaffold," a molecular framework that consistently appears in FDA-approved drugs and clinical candidates for a wide array of diseases, most notably cancer.[1] Its derivatives are lauded for their diverse pharmacological activities, including anti-inflammatory, antiviral, and potent anticancer properties.[2] Within this class, 5-aminopyrazole-4-carbonitriles represent a particularly versatile and powerful synthetic intermediate. The strategic placement of an amino group adjacent to a nitrile functionality on the pyrazole ring creates a reactive dyad, primed for cyclization reactions to form fused heterocyclic systems.

This guide focuses on a specific, high-value starting material: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile . The presence of the ortho-chloro substituent on the N1-phenyl ring is not merely an arbitrary choice; it critically influences the molecule's conformational geometry and electronic properties. This, in turn, can enhance binding affinity to target proteins and modulate pharmacokinetic parameters, making it a key feature in the rational design of targeted anticancer therapeutics.[3]

These application notes provide a detailed exploration of the synthetic utility of this compound, presenting validated protocols for its conversion into promising anticancer agents. We will delve into two primary pathways: the direct conversion to a novel pyrazole derivative with demonstrated antitumor activity and its use as a cornerstone for building the potent pyrazolo[3,4-d]pyrimidine scaffold, a known bioisostere of purine that is central to many kinase inhibitors.[4][5][6]

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₄PubChem CID 12366038[7]
Molecular Weight 218.64 g/mol PubChem CID 12366038[7]
CAS Number 64096-89-5PubChem CID 12366038[7]
Appearance Typically an off-white to light yellow solidGeneral Knowledge
Solubility Soluble in polar organic solvents like DMF, DMSO, and hot ethanolGeneral Knowledge

PART 1: Synthesis of a Direct Antitumor Agent

A Japanese patent discloses the direct conversion of this compound into a novel compound with demonstrated antitumor properties by suppressing the proliferation of cancerous cells.[1] The protocol involves the reaction of the nitrile group with hydroxylamine to form a carbamidoxime (amidoxime) derivative.

Protocol 1: Synthesis of 5-Amino-1-(2-chlorophenyl)-pyrazole-4-carbamidoxime

This protocol is adapted from the methodology described in patent JPS58208275A.[1] The core of this transformation is the addition of hydroxylamine to the nitrile group, a well-established method for creating amidoximes, which are themselves valuable pharmacophores.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product SM 5-Amino-1-(2-chlorophenyl)- 1H-pyrazole-4-carbonitrile P 5-Amino-1-(2-chlorophenyl)- pyrazole-4-carbamidoxime (Antitumor Agent) SM->P Heat R1 Hydroxylamine (NH2OH) R1->P R2 Solvent (e.g., Ethanol) R2->P

Caption: Synthesis of a pyrazole-based antitumor agent.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethanol (or other suitable alcohol)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Step-by-Step Procedure:

  • Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water. Add a solution of sodium bicarbonate (1.2 equivalents) in water dropwise with stirring until gas evolution ceases. This in-situ generation of free hydroxylamine is crucial for the reaction.

  • Reaction Setup: To the flask containing the free hydroxylamine solution, add a solution of this compound (1.0 equivalent) dissolved in ethanol.

  • Reaction Conditions: Heat the resulting mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate can be filtered, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 5-Amino-1-(o-chlorophenyl)-pyrazole-4-carbamidoxime.[1]

Trustworthiness Check: The endpoint of this protocol is a stable, crystalline solid. Characterization via ¹H NMR, ¹³C NMR, and Mass Spectrometry should be performed to confirm the structure. The disappearance of the nitrile peak (~2200 cm⁻¹) and the appearance of new N-H and O-H signals in the IR and NMR spectra will validate the conversion.

PART 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold

The most significant application of 5-amino-1-aryl-pyrazole-4-carbonitriles is in the construction of the pyrazolo[3,4-d]pyrimidine ring system. This scaffold is a bioisostere of adenine and acts as a "hinge-binding" motif in numerous kinase inhibitors, effectively blocking the ATP binding site and halting oncogenic signaling.[8]

Protocol 2: General Synthesis of 4-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol is a generalized procedure based on established methodologies for the cyclization of ortho-aminonitriles to form fused pyrimidine rings.[9] The reaction with formamide serves as a common and efficient method to introduce the C4 and N3 atoms of the pyrimidine ring.

Reaction Workflow:

workflow Start 5-Amino-1-(2-chlorophenyl) -1H-pyrazole-4-carbonitrile Reagent Formamide (HCONH2) High Temperature Start->Reagent Intermediate Cyclization (Formation of pyrimidine ring) Reagent->Intermediate Reaction Product 4-Amino-1-(2-chlorophenyl) -1H-pyrazolo[3,4-d]pyrimidine Intermediate->Product Purify Purification (Recrystallization) Product->Purify

Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel (e.g., round-bottom flask with air condenser)

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 equivalent) and an excess of formamide (typically 10-20 equivalents).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 180-200 °C) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is usually complete within 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the cooled mixture into ice-water with stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide, followed by a wash with a cold, non-polar solvent like diethyl ether or hexane to aid in drying.

  • Purification: The crude 4-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water.

Causality and Expertise:

  • Why excess formamide? Formamide serves as both the reactant (source of one carbon and one nitrogen atom) and the solvent. A large excess is used to ensure the reaction goes to completion and to maintain a liquid phase at the high temperatures required for cyclization.

  • Why high temperature? The cyclization involves an intramolecular nucleophilic attack of the amino group onto the nitrile, followed by tautomerization and dehydration steps. This process has a significant activation energy barrier, necessitating high thermal energy.

  • Structure-Activity Relationship Insight: The resulting 4-amino-pyrazolo[3,4-d]pyrimidine is a direct analogue of adenine. The N1-(2-chlorophenyl) group will occupy a hydrophobic pocket in the target kinase, while the 4-amino group and the pyrazole nitrogen atoms will form critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[8] Further modification at the amino group can be performed to enhance selectivity and potency.

In Vitro Anticancer Activity Data

While specific IC₅₀ data for derivatives of this compound are proprietary or dispersed across various studies, the following table presents representative data for analogous pyrazolo[3,4-d]pyrimidine compounds to illustrate the potential of this chemical class.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivative 1a A549 (Lung)2.24[6]
Pyrazolo[3,4-d]pyrimidine derivative 1d MCF-7 (Breast)1.74[6]
5-substituted pyrazolo[3,4-d]pyrimidin-4-one 10e MCF-7 (Breast)11[2][4]
Pyrazolo[3,4-d]pyrimidine derivative 10k HT-29 (Colon)0.03 - 1.6[5]

This table is for illustrative purposes to demonstrate the potency of the scaffold.

Conclusion and Future Directions

This compound is a highly valuable and strategically designed starting material for the synthesis of anticancer agents. Its utility has been demonstrated in the direct formation of active pyrazole derivatives and, more significantly, as a precursor to the clinically relevant pyrazolo[3,4-d]pyrimidine scaffold. The protocols provided herein are robust, based on established chemical principles, and offer a clear pathway for researchers in drug discovery to generate novel compounds for biological screening. Future work should focus on parallel synthesis to create libraries of derivatives based on these core scaffolds, exploring various substitutions on the N1-phenyl ring and modifications of the exocyclic amino group to optimize potency, selectivity, and drug-like properties.

References

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297. [Link]

  • Ahmed, K. A., Sherif, E. A., Gawad, M. A., & Bakr, R. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules (Basel, Switzerland), 19(3), 3297–3311. [Link]

  • Google Patents. (1983).
  • Hassan, A. A., Mohamed, N. K., & Abd-Elhafeez, A. A. (2018). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Journal of the Iranian Chemical Society, 15(11), 2467-2479. [Link]

  • Li, X., Aisa, H. A., & Ablajan, K. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • Liu, Z., Wang, Y., Zhang, Y., & Wang, Y. (2013). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 18(11), 13646-13657. [Link]

  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 12(10), 1720-1728. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 94, 103387. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with robust therapeutic potential. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug development, with the pyrazole nucleus standing out as a "privileged scaffold".[1][2] This five-membered aromatic ring containing two adjacent nitrogen atoms is a feature in numerous approved drugs, valued for its metabolic stability and versatile chemical functionality.[1][2][3][4] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6]

This guide focuses on a particularly valuable and versatile starting material: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile . This molecule serves as an exceptional building block for creating diverse libraries of potential antimicrobial agents. Its strategic arrangement of reactive functional groups—a nucleophilic 5-amino group and an electrophilic 4-carbonitrile—provides a gateway to a multitude of chemical transformations, particularly cyclocondensation reactions, to yield complex fused heterocyclic systems.[7][8] The presence of the 2-chlorophenyl substituent at the N1 position further provides a handle for modulating lipophilicity and steric interactions, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

PART 1: Scientific Rationale and Synthetic Strategy

The Strategic Importance of the Aminonitrile Moiety

The power of this compound lies in the ortho-positioning of the amino (-NH2) and cyano (-C≡N) groups. This arrangement is a classic precursor for the synthesis of fused pyrazolo-pyrimidine systems, a class of compounds frequently associated with potent biological activity.[7] The amino group acts as a potent nucleophile, while the nitrile group can participate in cyclization reactions, ultimately forming a new six-membered ring fused to the pyrazole core.

Proposed Mechanism of Antimicrobial Action

While the exact mechanism of action is dependent on the final synthesized derivative, pyrazole-based compounds often exert their antimicrobial effects through several plausible pathways. The overall strategy is to design molecules that can selectively interact with and disrupt microbial machinery.

  • Membrane Disruption: Many antimicrobial agents are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial cell membranes (like lipopolysaccharides and teichoic acids).[9][10] Derivatives can be designed to mimic these properties, leading to membrane depolarization, pore formation, and subsequent cell lysis.[10][11]

  • Intracellular Targeting: For compounds capable of traversing the cell membrane, intracellular targets become accessible. These can include:

    • Inhibition of Nucleic Acid Synthesis: The planar, aromatic nature of fused pyrazole systems can facilitate intercalation with DNA or binding to enzymes essential for replication and transcription, such as DNA gyrase or topoisomerase.[11]

    • Enzyme Inhibition: Specific derivatives can be tailored to fit into the active sites of critical bacterial enzymes, disrupting metabolic pathways necessary for survival.

Antimicrobial_Mechanisms cluster_0 Derivative Compound cluster_1 Bacterial Cell Compound Synthesized Pyrazole Derivative Membrane Cell Membrane Disruption Compound->Membrane Pore Formation / Depolarization DNA Inhibition of DNA/RNA Synthesis Compound->DNA Intracellular Uptake Enzyme Enzyme Inhibition Compound->Enzyme Intracellular Uptake Lysis Cell Death Membrane->Lysis DNA->Lysis Enzyme->Lysis

Caption: General proposed mechanisms of action for pyrazole-derived antimicrobial compounds.

Core Synthetic Pathways

The primary synthetic utility of this compound involves its use as a synthon for building more complex heterocyclic structures. The most prominent strategy is the construction of a fused pyrimidine ring.

Synthetic_Workflow cluster_start Starting Material cluster_reagents Reaction Partners cluster_products Fused Heterocyclic Products Start 5-Amino-1-(2-chlorophenyl) -1H-pyrazole-4-carbonitrile Product1 Pyrazolo[1,5-a]pyrimidines Start->Product1 Product2 Substituted Pyrazolopyridines Start->Product2 Reagent1 α,β-Unsaturated Ketones (e.g., Chalcones) Reagent1->Product1 Cyclocondensation Reagent2 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent2->Product2 Cyclocondensation Reagent3 Formamide / DMF-DMA Reagent3->Product1 Ring Closure

Sources

Protocol for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one from "5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol outlines a robust and efficient one-step cyclization of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile using formic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed experimental procedure, mechanistic insights, characterization data, and safety considerations.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged isostere of purine, a fundamental component of nucleic acids. This structural similarity allows molecules incorporating this core to interact with a wide array of biological targets, often by mimicking endogenous purines. Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties. Notably, several compounds based on this heterocyclic system have been investigated as inhibitors of various kinases, positioning them as promising candidates in targeted cancer therapy[1].

The synthesis of this important scaffold from readily accessible precursors is a key focus in synthetic medicinal chemistry. The protocol detailed herein utilizes the commercially available this compound as the starting material. The choice of the 2-chlorophenyl substituent on the pyrazole ring is strategic, as halogenated aromatic moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, for instance, by modulating metabolic stability or participating in halogen bonding with protein targets.

This document provides a step-by-step protocol for the synthesis, purification, and characterization of 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a valuable intermediate for the development of novel therapeutic agents.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed cyclization reaction. The ortho-amino-nitrile functionality of the starting pyrazole undergoes intramolecular cyclization in the presence of formic acid, which serves as both the acid catalyst and the source of the C4 carbon of the pyrimidine ring.

Reaction:

Mechanistic Insights:

The reaction is believed to proceed through the following key steps:

  • N-Formylation: The primary amino group of the 5-aminopyrazole is first acylated by formic acid to form an N-formyl intermediate.

  • Intramolecular Cyclization: Under the acidic conditions and elevated temperature, the formylated intermediate undergoes an intramolecular nucleophilic attack of the pyrazole ring nitrogen onto the carbon of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate then tautomerizes to yield the stable aromatic pyrazolo[3,4-d]pyrimidin-4(5H)-one product.

The overall transformation represents an efficient method for the construction of the fused pyrimidine ring.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones[2].

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier (Example)
This compound64096-89-5C₁₀H₇ClN₄218.64Sigma-Aldrich
Formic acid (≥95%)64-18-6HCOOH46.03Fisher Scientific
Ethanol (95% or absolute)64-17-5C₂H₅OH46.07VWR
Deionized water7732-18-5H₂O18.02-
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Beaker (250 mL)

  • Buchner funnel and filter paper

  • Vacuum flask

  • pH paper or pH meter

  • Rotary evaporator

  • Recrystallization dish

  • Melting point apparatus

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.19 g, 10.0 mmol).

  • Addition of Formic Acid: To the flask, add formic acid (≥95%, approximately 15-20 mL).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-8 hours[2].

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a 250 mL beaker containing ice-water (approximately 150-200 mL) with stirring. A precipitate should form.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual formic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a crystalline solid[2].

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

Characterization

The synthesized product should be characterized by standard analytical techniques.

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group and the pyrazolopyrimidine core. Based on a similar compound, 6-Methyl-1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, aromatic protons are expected in the range of δ 7.6-8.2 ppm. A singlet for the pyrimidine proton (H-6) and a broad singlet for the NH proton (which is D₂O exchangeable) are also anticipated[3].

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should confirm the number of unique carbon atoms in the molecule. For a related structure, characteristic signals for the pyrazolo[3,4-d]pyrimidin-4-one core appear in the range of δ 104-159 ppm[3].

    • IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic C=O stretching frequency for the pyrimidinone ring (typically around 1680-1700 cm⁻¹) and N-H stretching vibrations.

    • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₇ClN₄O, MW: 246.65 g/mol ).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: This compound may be harmful if swallowed, cause skin irritation, and serious eye damage. Handle with care in a well-ventilated area or a fume hood.

  • Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled. Use only in a well-ventilated fume hood.

  • General Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Starting Material (this compound) add_reagent Add Formic Acid start->add_reagent 1 reflux Reflux at 100-110 °C (6-8 hours) add_reagent->reflux 2 cool Cool to RT reflux->cool 3 precipitate Pour into Ice-Water cool->precipitate 4 filtrate Vacuum Filtration precipitate->filtrate 5 wash Wash with Water filtrate->wash 6 dry Dry Crude Product wash->dry 7 recrystallize Recrystallize from Ethanol dry->recrystallize 8 final_product Pure 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one recrystallize->final_product 9

Caption: Synthetic workflow for 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Mechanistic Pathway Diagram

ReactionMechanism SM 5-Amino-1-(2-chlorophenyl)- 1H-pyrazole-4-carbonitrile Intermediate1 N-Formyl Intermediate SM->Intermediate1 + HCOOH (N-Formylation) FormicAcid HCOOH Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]- pyrimidin-4(5H)-one Intermediate2->Product Tautomerization

Caption: Proposed mechanism for the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Conclusion

This application note details a reliable and straightforward method for the synthesis of 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The protocol is based on established literature precedents and provides a solid foundation for the production of this valuable heterocyclic compound in a laboratory setting. The furnished information on the reaction mechanism, characterization, and safety precautions is intended to ensure a successful and safe execution of the synthesis. This work should facilitate further research into the biological activities of novel pyrazolo[3,4-d]pyrimidine derivatives.

References

  • RSC Adv., 2021, 11, 27959-27985. Synthesis, biological evaluation and structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. [Link]

  • PubChem. This compound. [Link]

  • Molecules, 2011, 16(11), 9555-9567. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. [Link]

  • Journal of Medicinal Chemistry, 2004, 47(24), 5902-5911. Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. [Link]

  • Molecules, 2014, 19(3), 3297-3316. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. [Link]

  • Journal of Heterocyclic Chemistry, 2008, 45(4), 939-944. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. [Link]

  • Acta Crystallographica Section E, 2022, E78, 114-117. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]

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Application Note: A Validated Protocol for In Vitro Cytotoxicity Assessment of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of the novel compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Pyrazole derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their broad pharmacological activities, including potent anticancer effects.[1] This guide is designed to ensure scientific integrity and reproducibility by detailing not only the procedural steps but also the critical scientific rationale behind the experimental design. We present a primary protocol using the robust and widely accepted MTT colorimetric assay, supplemented with considerations for complementary assays to build a more complete cytotoxicity profile.

Scientific Rationale & Assay Selection

The evaluation of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating efficacy against various cancer cell lines by targeting critical cellular machinery such as protein kinases (e.g., EGFR, CDK), tubulin, and DNA.[1][2] Given this precedent, a rigorous assessment of this compound's effect on cell viability is paramount.

For this initial assessment, we have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This choice is predicated on its reliability, sensitivity, and high-throughput compatibility.[3] The core principle of the MTT assay is elegant in its direct correlation of metabolic activity to cell viability.[4]

Causality of the MTT Assay: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan precipitate.[5][6] The quantity of this formazan, which is subsequently solubilized for spectrophotometric measurement, is directly proportional to the number of living cells.[4] A reduction in formazan production is therefore a reliable indicator of either cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects induced by the test compound.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Experimental Design: A Self-Validating System

A robust cytotoxicity assessment hinges on a well-controlled experimental design. The following elements are critical for generating trustworthy and interpretable data.

Strategic Cell Line Selection

The choice of cell line is not arbitrary; it must align with the scientific question.[7] Since pyrazole derivatives often exhibit anticancer properties, we recommend a tiered approach:

  • Cancer Cell Panel: Employ a panel of well-characterized human cancer cell lines from different tissue origins to screen for broad-spectrum activity or tissue-specific sensitivity.

  • Non-Cancerous Control: Include a non-malignant cell line to determine the compound's selectivity index (SI). A high SI indicates a compound is more toxic to cancer cells than normal cells, a desirable trait for a therapeutic candidate.

Recommended Cell Lines:

Cell LineTypeRationale
A549 Human Lung CarcinomaA common, robust model for lung cancer studies.[1]
MCF-7 Human Breast AdenocarcinomaRepresents hormone-responsive breast cancer.[8]
HepG2 Human Hepatocellular CarcinomaUsed to assess potential hepatotoxicity and anticancer effects.[9][10]
HEK293 Human Embryonic KidneyA frequently used "normal" cell line for baseline toxicity comparison.[10]
The Imperative of Controls

Every 96-well plate must be a self-contained, validated experiment. This is achieved through the diligent use of controls.

  • Vehicle Control (0% Inhibition): Cells treated with the highest concentration of the solvent (e.g., Dimethyl Sulfoxide, DMSO) used for the test compound. This control normalizes the data and establishes the 100% cell viability baseline.

  • Positive Control: A compound with a known, potent cytotoxic mechanism (e.g., Doxorubicin or Cisplatin). This control validates that the cell system and assay reagents are performing as expected.[8]

  • Blank (Background Control): Wells containing only cell culture medium, to which all reagents are added. The absorbance from these wells is subtracted from all other readings to correct for background noise.[11]

Detailed Step-by-Step Protocol: MTT Assay

This protocol is optimized for adherent cells cultured in 96-well microplates.

Materials and Reagents
  • Test Compound: this compound

  • Cell Lines: A549, MCF-7, HepG2, HEK293 (or other relevant lines)

  • Culture Medium: Appropriate medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). Filter sterilize and store at -20°C, protected from light.[11]

    • Solubilization Solution: Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (capable of measuring absorbance at 570 nm)

    • 96-well flat-bottom tissue culture plates, sterile

    • Multichannel pipette

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Preparation & Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution Harvest 1. Harvest & Count Cells Seed 2. Seed Cells in 96-Well Plate (e.g., 1x10^4 cells/well) Harvest->Seed Incubate1 3. Incubate Overnight (24h) (Allow attachment) Seed->Incubate1 Prepare_Dilutions 4. Prepare Serial Dilutions of Test Compound Incubate1->Prepare_Dilutions Treat 5. Add Compound to Wells Prepare_Dilutions->Treat Incubate2 6. Incubate for Exposure Period (e.g., 24, 48, or 72h) Treat->Incubate2 Add_MTT 7. Add MTT Reagent (10 µL of 5 mg/mL stock) Incubate2->Add_MTT Incubate3 8. Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate3 Solubilize 9. Add Solubilization Solution (100 µL DMSO) Incubate3->Solubilize Read 10. Read Absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol Steps
  • Cell Seeding (Day 1): a. Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). b. Dilute the cells in fresh culture medium to an optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 15,000 cells per well (e.g., 1 x 10⁴ cells/well in 100 µL).[12] c. Seed the cells into a 96-well plate. Include wells for all controls. d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[5]

  • Compound Treatment (Day 2): a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final test concentrations. A common range for initial screening is 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%). c. Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the appropriate compound concentrations (or vehicle/positive controls). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay (Day 3, 4, or 5): a. After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for another 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[11] f. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis and Interpretation

Calculation of Cell Viability

First, calculate the average absorbance for each condition (including controls). Then, correct for the background by subtracting the average absorbance of the blank wells.

The percentage of cell viability is calculated relative to the vehicle control using the following formula:

% Cell Viability = [ (ODTest Compound - ODBlank) / (ODVehicle Control - ODBlank) ] x 100

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit cell viability by 50%.

  • Plot % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Sample Data Presentation

Raw absorbance data should be processed and summarized. The final results are best presented in a table that clearly displays the cytotoxic potency of the compound against each cell line.

Table 1: Sample Processed Data for A549 Cells (48h Exposure)

Concentration (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
Blank0.0520.000N/A
Vehicle (0)1.2521.200100.0%
0.11.2301.17898.2%
11.0521.00083.3%
100.6520.60050.0%
500.2120.16013.3%
1000.0820.0302.5%

Table 2: Summary of IC₅₀ Values for this compound

Cell LineIC₅₀ (µM) after 48h Exposure
A54910.0
MCF-715.2
HepG225.8
HEK293>100

Data presented are hypothetical and for illustrative purposes only.

Elucidating the Mechanism: Beyond Cytotoxicity

A significant IC₅₀ value from the MTT assay is a critical first step, but it does not reveal the mechanism of cell death. Pyrazole derivatives often induce apoptosis (programmed cell death).[1] If the test compound shows potent and selective activity, follow-up assays are warranted.

Apoptosis is executed by a family of proteases called caspases, which can be activated through two major pathways:[13][14]

  • Extrinsic Pathway: Initiated by external signals binding to cell surface "death receptors," leading to the activation of initiator Caspase-8.[15][16]

  • Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which activates initiator Caspase-9.[16][17]

Both pathways converge on the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[17]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor Ligand->Receptor Activation Casp8 Caspase-8 (Initiator) Receptor->Casp8 Activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Intracellular Stress (e.g., DNA Damage) Mito Mitochondria Stress->Mito Activation CytC Cytochrome c Release Mito->CytC Activation Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified overview of major caspase activation pathways in apoptosis.

Complementary Assays & Final Considerations

While the MTT assay is a gold standard, no single assay is definitive. To build a comprehensive toxicity profile, consider the following:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity. This is a direct measure of cytotoxicity (cell lysis).[18][19][20]

  • Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity, as only viable cells can incorporate and retain the neutral red dye within their lysosomes.[21][22][23]

By employing a robust, well-controlled protocol and considering the broader mechanistic context, researchers can generate high-quality, reliable data on the cytotoxic potential of novel compounds like this compound, paving the way for further preclinical development.

References

  • Pop, C., & Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21. Retrieved from [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Cytotoxicity MTT Assay Protocols and Methods. In Springer Nature Experiments. Retrieved from [Link]

  • Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 333-368. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Kuida, K. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Creative Diagnostics. Retrieved from [Link]

  • ResearchTweet. (n.d.). Cell Viability Assay: Neutral Red Uptake Assay Protocol. ResearchTweet. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Vinken, M. (2017). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 1601, 19-24. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. RE-Place. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 407–408. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4058. Retrieved from [Link]

  • Vinken, M. (2017). Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3894. Retrieved from [Link]

  • Martins, T. M., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets, 20(2), 92-104. Retrieved from [Link]

  • Mbemba, E., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10185–10194. Retrieved from [Link]

  • JoVE. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Retrieved from [Link]

  • Tarcomnicu, I., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13466-13485. Retrieved from [Link]

  • Mbemba, E., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10185-10194. Retrieved from [Link]

  • Smith, T. A., et al. (2020). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 15(7), 1835–1846. Retrieved from [Link]

  • Karki, K., et al. (2017). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Cancer Growth and Metastasis, 10, 1179064417721858. Retrieved from [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). Molecules, 26(13), 3804. Retrieved from [Link]

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Application Notes and Protocols: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile as a Strategic Precursor for Fused Pyrazole Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

In the landscape of medicinal chemistry and drug discovery, fused pyrazole systems represent a class of privileged scaffolds. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1][2][3][4] The pyrazolo[3,4-d]pyrimidine core, in particular, is an isostere of adenine and is present in numerous pharmacologically active compounds.[2] Similarly, pyrazolo[1,5-a]pyrimidines have garnered significant attention for their diverse biological activities, including antimicrobial and anti-tumor properties.[5][6]

The utility of these fused systems is intrinsically linked to the availability and versatility of their precursors. Among these, 5-aminopyrazole-4-carbonitriles are invaluable building blocks.[7][8] This guide focuses on a specific, yet highly strategic precursor: This compound . The presence of the ortho-chlorophenyl group at the N1 position offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity of the resulting fused heterocycles. This document provides a comprehensive overview, including the synthesis of this key precursor and detailed protocols for its elaboration into medicinally relevant fused pyrazole systems.

PART 1: Synthesis of the Precursor: this compound

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a well-established process, typically achieved through a one-pot, three-component reaction or a two-step sequence involving the initial formation of an electrophilic alkene.[8][9][10] The protocol outlined below is a robust and efficient method adapted from general procedures for analogous compounds.

Causality Behind Experimental Choices:
  • Reaction Type: A Michael-type addition followed by cyclization is the chosen pathway. This approach is highly regioselective, yielding the desired 5-aminopyrazole isomer exclusively.[10]

  • Reagents: (Ethoxymethylene)malononitrile serves as a key C3 synthon, providing the carbon backbone for the pyrazole ring. 2-Chlorophenylhydrazine is the source of the N1-substituted aryl group and the second nitrogen atom of the pyrazole ring.

  • Solvent: Ethanol is an excellent solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Catalyst: The reaction can proceed without a catalyst, though acidic or basic conditions can be employed to enhance the rate. For simplicity and high yield, this protocol proceeds without an external catalyst.

Experimental Protocol 1: Synthesis of this compound

dot

Caption: Workflow for the synthesis of the target precursor.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(Ethoxymethylene)malononitrile122.121.22 g10.0
2-Chlorophenylhydrazine142.581.43 g10.0
Ethanol46.0730 mL-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (ethoxymethylene)malononitrile (1.22 g, 10.0 mmol) and 2-chlorophenylhydrazine (1.43 g, 10.0 mmol).

  • Add ethanol (30 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7).

  • After 2-4 hours of reflux, the reaction should be complete.

  • Remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to promote crystallization of the product.

  • Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid.

Expected Characterization Data:
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₇ClN₄

  • Molecular Weight: 218.64 g/mol [11][12]

  • Structural Confirmation: The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The crystal structure of this compound has been reported, showing a dihedral angle of 69.48 (7)° between the pyrazole and benzene rings.[13][14]

PART 2: Application in the Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

The synthesized this compound is an excellent starting material for the construction of pyrazolo[3,4-d]pyrimidines, which are of significant interest as kinase inhibitors.[15] The o-aminonitrile functionality is perfectly poised for cyclization with one-carbon synthons.

Causality Behind Experimental Choices:
  • Reagent: Formic acid is a common and effective reagent that serves as both the solvent and the source of the C4 carbon of the pyrimidine ring.[16] The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration.

  • Reaction Conditions: Refluxing in formic acid provides the necessary thermal energy to drive the reaction to completion.

  • Work-up: The product is conveniently isolated by precipitation upon pouring the reaction mixture into ice water, which is a standard procedure for quenching reactions involving strong acids.

Experimental Protocol 2: Synthesis of 1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

dot

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidin-4-one.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound218.642.19 g10.0
Formic Acid (98%)46.0320 mL-

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, suspend this compound (2.19 g, 10.0 mmol) in formic acid (20 mL).

  • Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual formic acid.

  • Dry the product in a vacuum oven to obtain 1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Further Functionalization:

The resulting pyrazolo[3,4-d]pyrimidin-4-one is a versatile intermediate. The hydroxyl group at the C4 position can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃).[2] This 4-chloro derivative is then a key intermediate for nucleophilic substitution reactions to introduce various amino groups, which is a common strategy in the development of kinase inhibitors.[4]

PART 3: Application in the Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

The 5-aminopyrazole precursor can also be utilized to construct the isomeric pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved by reacting the aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[6][17]

Causality Behind Experimental Choices:
  • Reagents: Acetylacetone (a 1,3-diketone) is a classic reagent for this transformation. The reaction proceeds via a condensation reaction, likely forming an enamine intermediate, followed by intramolecular cyclization and dehydration.

  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst to promote the condensation and cyclization steps.

  • Reaction Conditions: Refluxing in acetic acid provides the necessary conditions for the reaction to proceed to completion.

Experimental Protocol 3: Synthesis of 7-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

dot

Caption: Synthetic route to a pyrazolo[1,5-a]pyrimidine derivative.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound218.642.19 g10.0
Acetylacetone100.121.1 mL~11.0
Glacial Acetic Acid60.0525 mL-

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve this compound (2.19 g, 10.0 mmol) in glacial acetic acid (25 mL).

  • Add acetylacetone (1.1 mL, ~11.0 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum to yield the desired pyrazolo[1,5-a]pyrimidine.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of diverse fused pyrazole systems. The protocols detailed in this guide offer reliable and scalable methods for its preparation and subsequent elaboration into pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The strategic placement of the 2-chlorophenyl substituent provides a handle for further synthetic modifications and for modulating the physicochemical and pharmacological properties of the final compounds. Researchers in drug development can leverage this precursor to rapidly generate libraries of novel fused pyrazoles for screening against various therapeutic targets, particularly in the realm of kinase inhibition for cancer and inflammatory diseases.

References

  • Bansal, R. K., & Grewal, G. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5457–5471. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(6), 1875–1884. [Link]

  • El-Sayed, W. A., et al. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science Publishers. [Link]

  • Al-Ostath, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1863–1887. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]

  • Elgemeie, G. H., et al. (1989). Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. Journal für Praktische Chemie, 331(3), 466–474. [Link]

  • Gomaa, H. A. M., & Ali, M. M. (2020). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Medicinal Chemistry, 12(11), 1065–1085. [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(15), 1305–1321. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14603–14620. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Aggarwal, N., & Kumar, R. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 1538–1567. [Link]

  • Maleki, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764491. [Link]

  • Abdel-Ghani, N. T., et al. (2012). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 17(8), 9835–9854. [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(14), 3291. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. [Link]

  • Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(20), 14309–14318. [Link]

  • Lin, Q.-L., et al. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(9), o3787. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(20), 14309-14318. [Link]

  • Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 902–909. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • ResearchGate. (n.d.). Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Reagents.... [Link]

  • ResearchGate. (n.d.). (PDF) this compound. [Link]

  • Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 12(1), 1083. [Link]

  • ResearchGate. (n.d.). (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

Sources

Application Notes and Protocols for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imperative for novel and effective crop protection agents is a perpetual challenge in modern agriculture. The pyrazole class of heterocyclic compounds has emerged as a particularly fruitful scaffold for the discovery of new insecticides, fungicides, and herbicides. This document provides detailed application notes and experimental protocols for the investigation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 64096-89-5), a promising candidate within this chemical family. These guidelines are intended for researchers, scientists, and professionals engaged in the development of next-generation crop protection solutions. The protocols outlined herein are designed to be robust and self-validating, providing a comprehensive framework for the evaluation of this compound's potential utility in agriculture.

Introduction and Chemical Profile

This compound belongs to the family of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a class of compounds that has demonstrated significant biological activity.[1][2] The structural hallmark of this family is the pyrazole ring substituted with an amino group at the 5-position, a cyano group at the 4-position, and an aryl group at the 1-position. The specific compound of interest features a 2-chlorophenyl substituent at the N1 position of the pyrazole ring.

PropertyValue (Predicted for 3-chlorophenyl isomer)Reference
Molecular FormulaC₁₀H₇ClN₄[3]
Molecular Weight218.64 g/mol [3]
Melting Point188.5 °C[4]
Boiling Point489.05 °C[4]
Density1381.91 kg/m ³[4]

Note: Experimental data for the 2-chlorophenyl isomer is limited. The provided physicochemical properties are predicted for the closely related 3-chlorophenyl isomer and should be experimentally verified.

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through a one-pot condensation reaction between (ethoxymethylene)malononitrile and the corresponding aryl hydrazine.[1][5] This straightforward and often high-yielding synthesis makes this class of compounds attractive for further investigation and development.

Postulated Mechanism of Action: A Focus on Insecticidal Activity

Based on the well-established mode of action of related arylpyrazole insecticides such as fipronil, it is hypothesized that this compound acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1] By blocking the chloride ion influx into neurons, the compound disrupts the inhibitory signaling of GABA, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the target insect.

GABA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_released Released GABA GABA->GABA_released Release GABA_R GABA Receptor (Chloride Channel) GABA_released->GABA_R Binds to Chloride_influx Chloride Ion Influx (Inhibitory) GABA_R->Chloride_influx Opens Channel Hyperexcitation Hyperexcitation & Paralysis GABA_R->Hyperexcitation Disruption leads to Compound 5-Amino-1-(2-chlorophenyl) -1H-pyrazole-4-carbonitrile Compound->GABA_R Blocks

Postulated mechanism of action of this compound.

Potential Applications in Crop Protection

While specific data for the 2-chlorophenyl derivative is pending, the broader class of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has shown promise in several areas of crop protection:

  • Insect Control: Studies on related compounds have demonstrated insecticidal activity against lepidopteran pests such as Tuta absoluta.[1][6] This suggests potential applications in protecting vegetable crops like tomatoes.

  • Fungus and Oomycete Control: The pyrazole scaffold is a known pharmacophore in several commercial fungicides.[7][8] Preliminary screenings against common plant pathogenic fungi are therefore highly recommended.

  • Weed Management: Certain pyrazole derivatives have been developed as herbicides.[9][10] Evaluation of the herbicidal potential of this compound against a panel of monocot and dicot weeds is a logical step in its development.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related compounds.[1][5]

Materials:

  • (Ethoxymethylene)malononitrile

  • 2-Chlorophenylhydrazine hydrochloride

  • Ethanol

  • Triethylamine

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorophenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL).

  • Add triethylamine (11 mmol) to the solution to liberate the free base. Stir for 15 minutes at room temperature.

  • To this solution, add (ethoxymethylene)malononitrile (10 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Start Step1 Dissolve 2-chlorophenylhydrazine HCl in Ethanol Start->Step1 Step2 Add Triethylamine (Free Base Liberation) Step1->Step2 Step3 Add (Ethoxymethylene)malononitrile Step2->Step3 Step4 Reflux for 4-6 hours (Monitor by TLC) Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Step6 Precipitation & Filtration Step5->Step6 Step7 Wash with Cold Ethanol Step6->Step7 Step8 Recrystallization Step7->Step8 Step9 Characterization (NMR, IR, MS) Step8->Step9 End End Step9->End

General workflow for the synthesis of this compound.
In Vitro Insecticidal Bioassay: Leaf-Dip Method

This protocol is designed to assess the contact and ingestion toxicity of the compound against a model lepidopteran pest, such as the larvae of the diamondback moth (Plutella xylostella) or the tomato leafminer (Tuta absoluta).

Materials:

  • This compound

  • Acetone (analytical grade)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Host plant leaves (e.g., cabbage for P. xylostella, tomato for T. absoluta)

  • Second or third instar larvae of the target pest

  • Petri dishes lined with moistened filter paper

  • Forceps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone (e.g., 10,000 ppm).

    • Prepare serial dilutions from the stock solution to obtain a range of test concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm).

    • The final test solutions should contain a constant concentration of surfactant (e.g., 0.05% v/v Triton X-100).

    • Prepare a negative control solution containing acetone and surfactant at the same concentrations as the test solutions.

    • Include a positive control with a known insecticide (e.g., fipronil).

  • Leaf Treatment:

    • Excise fresh, undamaged host plant leaves.

    • Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation to ensure complete coverage.

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place one treated leaf into each Petri dish.

    • Introduce 10-15 larvae into each Petri dish using a fine brush or forceps.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

  • Incubation and Assessment:

    • Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 L:D).

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Record the number of dead larvae in each replicate.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values using probit analysis.

In Vitro Fungicidal Bioassay: Mycelial Growth Inhibition Assay

This protocol evaluates the compound's ability to inhibit the growth of common plant pathogenic fungi.

Materials:

  • This compound

  • Acetone or DMSO (analytical grade)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare a stock solution of the test compound in acetone or DMSO.

    • Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a control plate with the same concentration of the solvent.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelial side down, in the center of each PDA plate.

  • Incubation and Assessment:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 22-25°C) in the dark.

    • Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate has nearly covered the entire plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value by plotting the inhibition percentage against the log of the concentration.

Concluding Remarks

This compound represents a promising starting point for the development of a novel crop protection agent. The protocols detailed in this document provide a robust framework for its initial evaluation. It is imperative that all experimental work is conducted with appropriate safety precautions and that the results are rigorously analyzed and validated. Further studies should focus on elucidating the precise mode of action, determining the spectrum of activity against a wider range of pests and pathogens, and assessing the toxicological and environmental profile of the compound.

References

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • CONICET. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. [Link]

  • Worldresearchersassociations.com. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1-aryl- 1H-pyrazole-4-carbonitriles. [Link]

  • Chemcasts. (n.d.). Properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. [Link]

  • Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • MDPI. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • PubMed. (2008). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. [Link]

  • National Center for Biotechnology Information. (2016). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • National Center for Biotechnology Information. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • National Center for Biotechnology Information. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • National Center for Biotechnology Information. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

  • National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubMed. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. [Link]

  • PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • MDPI. (2024). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. [Link]

  • Frontiers. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. [Link]

  • Beilstein Journals. (2012). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • PubMed. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. [Link]

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Application Notes & Protocols: Molecular Docking Studies of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on "5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile." Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, known to interact with a wide array of biological targets, including protein kinases.[1][2] This protocol offers a detailed, step-by-step workflow for predicting the binding interactions of this specific ligand with a relevant protein target, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as an exemplary case. VEGFR2 is a key mediator of angiogenesis and a validated target in oncology.[3] The methodologies described herein utilize widely accessible and validated computational tools, including AutoDock Vina for the docking simulation and AutoDock Tools for molecule preparation.[4][5] The objective is to provide researchers with a robust framework for ligand-target interaction analysis, from initial protein and ligand preparation to the critical analysis of docking results.

Introduction to Molecular Docking & the Target System

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6] The primary goals are to predict the binding mode and to estimate the binding affinity (strength of binding) of the complex.[6][7] This method is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and the elucidation of molecular interaction mechanisms before committing to expensive and time-consuming experimental assays.[8] The process generally involves two main stages: sampling the conformational space of the ligand within the protein's active site and then ranking these poses using a scoring function.[6][9]

Ligand of Interest: this compound

The ligand, this compound, belongs to the pyrazole class of heterocyclic compounds. This scaffold is found in numerous FDA-approved drugs and clinical candidates due to its versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[2][10] Specifically, many pyrazole derivatives have been developed as potent protein kinase inhibitors.[1][11] The structural features of our ligand—a substituted pyrazole ring—make it a promising candidate for exploring interactions with kinase active sites.

Target Protein: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a primary target for anti-angiogenic cancer therapy.[3] For this protocol, we will use the crystal structure of the VEGFR2 kinase domain. A relevant structure available in the Protein Data Bank (PDB) is PDB ID: 4AGD , which shows VEGFR2 in complex with the inhibitor Sunitinib.[12] Using a structure that is already co-crystallized with a ligand helps in identifying the correct binding pocket.[8]

Required Software and Resources

This protocol is designed around freely available and widely used software to ensure accessibility and reproducibility.

Software/ResourcePurposeDownload/Access URL
RCSB Protein Data Bank (PDB) Database for biological macromolecular structures.[Link]
PubChem or ZINC Database Database for chemical structures and properties.[Link]
AutoDock Tools (MGLTools) Graphical interface for preparing protein and ligand files (PDBQT format).[Link]
AutoDock Vina The molecular docking engine.[Link]
Open Babel A chemical toolbox for interconverting file formats.[Link]
PyMOL or UCSF ChimeraX Molecular visualization software for analysis.[Link] or

Experimental Workflow Overview

The entire molecular docking process can be visualized as a sequential workflow. Each step is critical for the validity and accuracy of the final results. The process involves preparing the receptor and ligand, defining the search space, running the docking simulation, and finally, analyzing the predicted poses and interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 4AGD) PrepP 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepL 4. Prepare Ligand (Generate 3D coords, add charges) Ligand->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Results 7. Analyze Docking Scores (Binding Affinity) Dock->Results Visualize 8. Visualize Interactions (PyMOL / ChimeraX) Results->Visualize

Caption: Molecular Docking Workflow from Preparation to Analysis.

Detailed Protocol: Step-by-Step

Protein Preparation (Target: VEGFR2)

Causality: The raw PDB file contains non-essential information (like water molecules and co-factors) and lacks information required by docking algorithms (like hydrogen atoms and partial charges).[13] This preparation protocol cleans the structure and formats it into the PDBQT file type, which includes atomic charges and atom type definitions recognized by AutoDock Vina.

Protocol:

  • Download the Protein Structure: Navigate to the RCSB PDB database and download the structure for PDB ID 4AGD in PDB format.[12]

  • Clean the PDB File:

    • Open the PDB file in a molecular viewer like PyMOL or UCSF ChimeraX.

    • Remove all water molecules (residue name HOH). Rationale: Crystallographic water molecules may or may not be essential for ligand binding. For a standard docking protocol, they are typically removed to simplify the system.

    • Remove any co-ligands and ions not essential to the binding site of interest. In 4AGD, this means removing the bound Sunitinib ligand. This allows for a "redocking" or a new docking experiment.

    • Save the cleaned protein structure as a new PDB file (e.g., 4AGD_protein.pdb).

  • Prepare PDBQT File using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 4AGD_protein.pdb.[14]

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK. Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining hydrogen bonds and steric properties.[14]

    • Go to Edit > Charges > Add Kollman Charges. Rationale: The scoring function in AutoDock requires partial charges on each atom to calculate electrostatic interactions.

    • Go to Grid > Macromolecule > Choose. Select 4AGD_protein and click Select Molecule.

    • Save the output file in PDBQT format (File > Save > Write PDBQT). Name it 4AGD_protein.pdbqt.

Ligand Preparation (this compound)

Causality: The ligand must be converted from a 2D or simple 3D format into a PDBQT file. This process involves generating a low-energy 3D conformation, assigning partial charges, and defining the rotatable bonds, which are essential for flexible docking.[13]

Protocol:

  • Obtain Ligand Structure:

    • Search for "this compound" in the PubChem database.

    • Download the structure in 3D SDF format.

  • Convert to PDB and Prepare for ADT (Optional but Recommended):

    • Use Open Babel to convert the SDF file to a PDB file. This can help ensure compatibility.

    • obabel -isdf ligand.sdf -opdb -O ligand.pdb --gen3d

  • Prepare PDBQT File using AutoDock Tools (ADT):

    • In ADT, go to Ligand > Input > Open and select your ligand's PDB or MOL2 file.

    • Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.

    • Go to Ligand > Output > Save as PDBQT. Name it ligand.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds.

Docking Simulation with AutoDock Vina

Causality: The docking simulation requires a defined search space (a "grid box") within which the algorithm will attempt to place the ligand. The size and center of this box are critical parameters. A box that is too small may miss the true binding site, while one that is too large will increase computation time and may reduce accuracy.[15][16]

Protocol:

  • Define the Grid Box in ADT:

    • Ensure both 4AGD_protein.pdbqt and ligand.pdbqt are loaded in ADT.

    • Go to Grid > Grid Box....

    • A box will appear around the protein. You need to center this box on the active site. For 4AGD, the active site is where the original Sunitinib ligand was located. You can find these coordinates from the original PDB file or by identifying key active site residues (e.g., the hinge region).

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding cleft. A good starting size is often 25 x 25 x 25 Ångstroms.[17]

    • Record the center and size values. You will need them for the configuration file.

  • Create a Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the values with those you determined in the previous step.[17][18]

    • Rationale: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but also increase the runtime.[15]

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command (assuming vina is in your system's PATH):[17]

Analysis and Interpretation of Docking Results

Causality: The output of a docking simulation is a set of ligand poses ranked by a scoring function. This score, typically in kcal/mol, estimates the binding affinity.[9] Lower scores indicate more favorable binding.[17] However, the score alone is insufficient. Visual inspection of the top-ranked poses is mandatory to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts) and to ensure the ligand adopts a chemically reasonable conformation.[7][19]

Understanding the Scoring Function

AutoDock Vina's scoring function provides an approximation of the binding free energy. The output file (log.txt) will contain a table of the top binding modes.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.20.0000.000
2-8.81.8522.431
3-8.52.1153.017
............
(Note: This is example data. Your results will vary.)
  • Affinity: The estimated binding affinity. The most negative value represents the best-predicted pose.

  • RMSD: Root Mean Square Deviation between the coordinates of the current pose and the best pose (l.b. = lower bound, u.b. = upper bound). High RMSD values between top poses suggest multiple distinct binding modes may be possible.

Visualizing Protein-Ligand Interactions

Protocol:

  • Load Structures into PyMOL/ChimeraX:

    • Open your visualization software.

    • Load the prepared protein: 4AGD_protein.pdbqt.

    • Load the docking output poses: all_poses.pdbqt. The different poses can typically be selected as different states or models.

  • Analyze the Best Pose (Mode 1):

    • Focus on the first (top-scoring) pose.

    • Display the ligand in a "stick" representation and the protein in a "cartoon" or "surface" representation.

    • Identify key amino acid residues within 4-5 Å of the ligand.

    • Use the software's tools to find and display specific interactions:

      • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms. The pyrazole's amino group and nitrogen atoms are potential H-bond donors/acceptors.

      • Hydrophobic Interactions: The chlorophenyl ring is likely to engage in hydrophobic interactions with nonpolar residues like Valine, Leucine, and Isoleucine.

      • Pi-Stacking: The aromatic rings of the ligand may stack with phenylalanine, tyrosine, or tryptophan residues.

  • Generate a 2D Interaction Diagram:

    • Several tools can generate 2D diagrams from 3D complex data, providing a clear summary of all interactions. Examples include LigPlot+ and the Protein-Ligand Interaction Profiler (PLIP) web server.[20]

G cluster_ligand Ligand: 5-Amino-1-(...)pyrazole cluster_protein VEGFR2 Active Site Residues LIG Pyrazole Core GATE Gatekeeper (e.g., Thr916) LIG->GATE Steric Interaction LIG_NH2 Amino Group HINGE Hinge Region (e.g., Cys919) LIG_NH2->HINGE H-Bond LIG_PhCl Chlorophenyl Ring HYDRO Hydrophobic Pocket (e.g., Val848, Leu1035) LIG_PhCl->HYDRO Hydrophobic Interaction DFG DFG Motif (e.g., Asp1046)

Caption: Key Predicted Interactions Between Ligand and VEGFR2.

Protocol Validation and Best Practices

Trustworthiness: A single docking run is a prediction, not a confirmation. The trustworthiness of the results must be established through validation and careful consideration of the method's limitations.

  • Redocking: A common validation step is to dock the native co-crystallized ligand (in this case, Sunitinib from 4AGD) back into its receptor. If the docking software can reproduce the experimental pose with a low RMSD (< 2.0 Å), it increases confidence in the protocol's ability to handle your ligand of interest.

  • Enrichment Studies: If known active and inactive compounds for your target are available, you can perform a virtual screening. A successful docking protocol should rank the known actives significantly higher than the inactives.

  • Limitations of Scoring Functions: Be aware that scoring functions are approximations. They may struggle with accurately ranking compounds with unusual chemistries or large conformational changes upon binding. The predicted binding affinity is best used for relative comparison between similar compounds rather than as an absolute value.

  • Post-Docking Refinement: For high-priority hits, consider more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding pose over time in a more dynamic, solvated environment.

References

  • Galaxy Training Network. (2019). Protein-ligand docking. [Link]

  • Computational Drug Discovery Group. Session 4: Introduction to in silico docking. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Swiss Institute of Bioinformatics. SwissDock. [Link]

  • Al-Ostoot, F.H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • RCSB PDB. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]

  • ResearchGate. Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. [Link]

  • The Scripps Research Institute. (2021). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • National Center for Biotechnology Information. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • RCSB PDB. 4AGD: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH SUNITINIB. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • National Center for Biotechnology Information. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Dr. Ammar's Channel. (2021). Analysis of Docking results by Autodock. YouTube. [Link]

  • Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • Yorodumi. PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b.... [Link]

  • ResearchGate. Crystal Structure of 5Amino1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile. [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • ResearchGate. The molecular structure of VEGF/VEGFR-2. [Link]

  • National Center for Biotechnology Information. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Haq, F. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • LookChem. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Chem-Impex. 5-Amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a well-established and highly regioselective reaction. The most common and efficient route involves the condensation of 2-chlorophenylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds through a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol to yield the desired pyrazole product. The high regioselectivity is driven by the electronic and steric factors of the reactants, ensuring the formation of the 1,5-disubstituted pyrazole isomer.

This guide will walk you through the critical aspects of this synthesis, from reagent handling to final product purification, to ensure you achieve the best possible outcomes in your experiments.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction has a very low yield or has failed completely. What are the likely causes?

A1: A low or zero yield can be attributed to several factors, primarily related to the quality of your starting materials and the reaction conditions.

  • Poor Quality of 2-Chlorophenylhydrazine: 2-chlorophenylhydrazine, especially the free base, can be unstable and prone to oxidation. It is often supplied and best stored as its hydrochloride salt. If you are using the hydrochloride salt, it must be neutralized to the free base in situ or just prior to the reaction. Incomplete neutralization will result in a low concentration of the active nucleophile. For in situ generation from 2-chloroaniline, ensure the diazotization and reduction steps are carried out at the recommended low temperatures to prevent decomposition of the diazonium salt.

  • Decomposition of (Ethoxymethylene)malononitrile: This reagent is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh, dry sample.

  • Incorrect Solvent: While ethanol is the most commonly used solvent, ensure it is of an appropriate grade and dry. Water in the reaction mixture can lead to hydrolysis of (ethoxymethylene)malononitrile.

  • Inadequate Reaction Temperature or Time: This reaction is typically run at reflux in ethanol. Ensure your reaction is heated to the appropriate temperature and allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine completion.

Q2: My final product is discolored (e.g., brown or tarry). What causes this and how can I fix it?

A2: Discoloration is often a sign of impurity formation, which can arise from several sources:

  • Oxidation of 2-Chlorophenylhydrazine: As mentioned, this starting material is susceptible to air oxidation, which can produce colored impurities that carry through to the final product. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Side Reactions at High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of starting materials or the product itself, resulting in the formation of polymeric or tarry substances.

  • Residual Starting Materials: Unreacted 2-chlorophenylhydrazine or (ethoxymethylene)malononitrile can contribute to discoloration.

  • Purification: The most effective way to remove colored impurities is through recrystallization. Ethanol is a commonly used and effective solvent for recrystallizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1] You can also try a solvent/anti-solvent system or perform a wash with a suitable solvent to remove impurities.

Q3: I am seeing multiple spots on my TLC plate. What are the possible side products?

A3: While this reaction is known for its high regioselectivity, the presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 2-chlorophenylhydrazine and (ethoxymethylene)malononitrile.

  • Hydrolysis Products: If there is moisture in your reaction, (ethoxymethylene)malononitrile can hydrolyze to ethyl cyanoacetate and other byproducts.

  • Regioisomer Formation: Although highly unlikely with (ethoxymethylene)malononitrile, the formation of the other regioisomer (3-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile) is a theoretical possibility. The regioselectivity of the cycloaddition is generally high, with the terminal nitrogen of the hydrazine attacking the more sterically hindered carbon.[2]

  • Dimerization or Polymerization: Under harsh conditions, starting materials or the product could potentially dimerize or polymerize.

To identify the side products, it is advisable to run co-spots on your TLC plate with your starting materials. If the side products are persistent, chromatographic purification may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle 2-chlorophenylhydrazine hydrochloride?

A1: 2-Chlorophenylhydrazine hydrochloride is more stable than its free base and is the preferred form for storage.[3][4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] When using it in a reaction, you will need to neutralize it to the free base. This can be done by dissolving the hydrochloride salt in a suitable solvent and adding a base like sodium acetate or a tertiary amine (e.g., triethylamine) prior to adding the other reagents.

Q2: Can I use a different solvent for the reaction?

A2: Ethanol is the most commonly reported and effective solvent for this synthesis.[5] It serves as a good solvent for the reactants and the reaction is typically carried out at its reflux temperature. Other polar protic solvents like methanol or isopropanol could potentially be used, but reaction times and yields may vary. It is always recommended to perform a small-scale trial before changing the solvent on a larger scale.

Q3: How critical is the purity of the starting materials?

A3: The purity of your starting materials is paramount for achieving a high yield and a clean product. Impurities in the 2-chlorophenylhydrazine can lead to the formation of undesired side products. As mentioned, (ethoxymethylene)malononitrile is sensitive to moisture. Using high-purity, dry starting materials will save significant time and effort in downstream purification.

Q4: Is a catalyst required for this reaction?

A4: The condensation of a hydrazine with (ethoxymethylene)malononitrile to form a 5-aminopyrazole does not typically require a catalyst and proceeds thermally in refluxing ethanol. However, some literature on related pyrazole syntheses explores the use of catalysts to improve yields and reaction times, particularly in multi-component reactions.[6][7] For this specific two-component reaction, a catalyst is generally not necessary.

Q5: What is the best method for purifying the final product?

A5: The most common and effective method for purifying this compound is recrystallization. Ethanol is a good choice of solvent for this purpose.[1] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool slowly to form crystals. The crystals can then be collected by filtration, washed with a small amount of cold ethanol, and dried. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be required.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a well-established procedure for the synthesis of 1-aryl-5-aminopyrazoles.

Materials:

  • 2-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂)

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Acetone

Procedure:

Step 1: In Situ Preparation of 2-Chlorophenylhydrazine

  • In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, add 2-chloroaniline (1 equivalent) followed by the slow addition of concentrated hydrochloric acid.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, ensuring the temperature remains between 0-5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride (2.5-3 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for 1 hour.

  • Neutralize the solution to a pH of 7-8 with a sodium hydroxide solution. The resulting 2-chlorophenylhydrazine can be extracted or used directly in the next step.

Step 2: Synthesis of this compound

  • To the neutralized 2-chlorophenylhydrazine solution (or to isolated 2-chlorophenylhydrazine), add ethanol.

  • Add (ethoxymethylene)malononitrile (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product under vacuum.

  • For further purification, recrystallize the solid from ethanol.

Data Presentation

ParameterRecommended ConditionRationale
Solvent EthanolGood solubility for reactants; allows for reflux at a suitable temperature.
Temperature Reflux (~78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reactant Ratio 1:1 (2-chlorophenylhydrazine:(ethoxymethylene)malononitrile)Stoichiometric ratio is generally effective.
Reaction Time 1-2 hoursTypically sufficient for completion; should be monitored by TLC.
Purification Recrystallization from ethanolEffective for removing most impurities and obtaining a crystalline solid.[1]

Visualizations

Reaction Mechanism

The synthesis proceeds through a well-defined mechanism involving nucleophilic addition, cyclization, and elimination.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-chlorophenylhydrazine 2-Chlorophenylhydrazine Intermediate Michael Adduct (Unstable) 2-chlorophenylhydrazine->Intermediate Michael Addition EMM (Ethoxymethylene)malononitrile EMM->Intermediate Product 5-Amino-1-(2-chlorophenyl)-1H- pyrazole-4-carbonitrile Intermediate->Product Intramolecular Cyclization & -EtOH

Caption: Reaction mechanism for the synthesis of the target pyrazole.

Troubleshooting Workflow

A logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Starting Material Quality Start->Check_Reagents Check_Conditions Verify Reaction Conditions Check_Reagents->Check_Conditions Good Quality Purify_Reagents Use fresh/purified reagents Check_Reagents->Purify_Reagents Poor Quality Optimize_Conditions Adjust temp., time, or solvent Check_Conditions->Optimize_Conditions Incorrect Success Improved Yield Check_Conditions->Success Correct Purify_Reagents->Success Optimize_Conditions->Success

Caption: A workflow for troubleshooting low yield in the synthesis.

References

  • MDPI. (2023, January 9).
  • Unknown. (n.d.). How can 2-chlorophenylhydrazine hydrochloride be synthesized and applied effectively?.
  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan J. Chem., 17(4).
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(5), 1576.
  • ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles.
  • World Academy of Sciences, Engineering and Technology. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. Organic and Supramolecular Chemistry, 11(8).
  • ResearchGate. (n.d.). Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile...
  • Google Patents. (n.d.).
  • ResearchGate. (2019, August 5).
  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(5), 1576.
  • ResearchGate. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
  • National Center for Biotechnology Information. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4799.
  • ResearchGate. (n.d.). (PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions.
  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • MDPI. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(1), 213-223.
  • ResearchGate. (n.d.). The three-component reaction of malononitrile 2, substitute...
  • Beilstein-Institut. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein J. Org. Chem., 20, 1395-1404.
  • ResearchGate. (n.d.). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile | Request PDF.
  • DergiPark. (2015).
  • ResearchGate. (n.d.). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Beilstein-Institut. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem., 7, 179-197.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.

Sources

Technical Support Center: Purification of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support center for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 64096-89-5). As a Senior Application Scientist, I understand that the synthesis of this key intermediate is only half the battle; achieving the high purity required for downstream applications is paramount. This guide is structured from my field experience to address the most common and complex purification challenges you may face. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.

The synthetic routes to 5-aminopyrazoles, often involving the condensation of a substituted hydrazine with a malononitrile derivative, can yield a crude product containing unreacted starting materials, regioisomers, and other byproducts.[1][2] The choice of purification strategy is therefore critical and depends heavily on the impurity profile of your crude material.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers have after completing the synthesis and isolating the crude product.

Q1: My crude product is a dark, oily, or gummy substance, not a solid. What should I do first?

A1: This is a common issue, often caused by residual solvent or low-molecular-weight impurities. Before attempting more complex purification, the primary goal is to induce solidification. We recommend a process called trituration .

  • Causality: Trituration works by washing the crude material with a solvent in which your target compound is insoluble (or sparingly soluble), but the impurities are soluble. This process washes away the contaminants that are inhibiting crystallization and can often provide a dramatic increase in purity with minimal product loss.

  • Protocol:

    • Place your crude oil/gum in an Erlenmeyer flask.

    • Add a small volume of a non-polar solvent. Cold diethyl ether or a hexane/diethyl ether mixture is an excellent starting point.

    • Using a glass rod, vigorously scratch the inside surface of the flask below the level of the solvent.

    • Continue to stir and break up the gum. You should observe the material transitioning into a free-flowing powder.

    • Once solidified, isolate the product by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry thoroughly.

Q2: I have a crude solid. What are the most likely impurities I need to remove?

A2: The impurity profile is dictated by your synthesis. For a typical synthesis from 2-chlorophenylhydrazine and an ethoxymethylenemalononitrile precursor, expect to find:[2][3]

  • Unreacted 2-chlorophenylhydrazine: A basic impurity.

  • Unreacted Malononitrile Derivative: An electrophilic, often polar, starting material.

  • Uncyclized Intermediates: Michael addition products that have not yet undergone cyclization.[2]

  • Polymeric Byproducts: Often formed from the malononitrile starting material under basic or thermal stress. These are typically high-molecular-weight, insoluble materials.

  • Regioisomers: While many syntheses of this class show excellent regioselectivity, the formation of the isomeric 3-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a possibility that can be difficult to resolve.

Q3: What's the best general-purpose technique for a first purification attempt?

A3: For a solid product with moderate purity (>80%), recrystallization is the most efficient method to achieve high purity (>99%). It is less labor-intensive than chromatography and is highly scalable. If your product is of low purity or contains multiple, closely related impurities, silica gel column chromatography is the more appropriate choice.[2]

Part 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed workflows and troubleshooting for the two primary purification techniques.

Method 1: Recrystallization

Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either highly soluble or completely insoluble at all temperatures.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating. Ethanol and isopropanol are excellent starting points for many pyrazole derivatives.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid. Add the solvent in small portions, allowing the solution to reach the boiling point between additions.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or polymeric byproducts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and compare it to literature values as a purity check.

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then try cooling again, perhaps more slowly.

  • Solution 2: Your solvent may be too non-polar. Add a small amount of a co-solvent in which your compound is less soluble (e.g., add a little water to an ethanol solution) and re-heat to dissolve before cooling.

Q: No crystals have formed, even after cooling in an ice bath. What can I do? A: The solution is not supersaturated enough, or nucleation has not occurred.

  • Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide a surface for crystal growth.

  • Solution 2 (Seeding): If you have a tiny crystal of pure product, add it to the solution to act as a template for crystallization.

  • Solution 3 (Increase Concentration): Gently boil off some of the solvent to increase the concentration of your compound and attempt to cool again.

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for aminopyrazoles.[4][5]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Ethyl Acetate77Polar AproticGood for moderately polar compounds.
Acetone56Polar AproticVery volatile; can be used for slow evaporation.[5]
Toluene111Non-polarUseful for less polar compounds or as a co-solvent.
Water100Very PolarGenerally used as an anti-solvent with organic solvents.
Method 2: Silica Gel Column Chromatography

Principle: This is a solid-liquid partitioning technique. A solvent (mobile phase) flows through a column packed with a solid adsorbent (stationary phase), most commonly silica gel. Compounds in the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Non-polar compounds travel faster, while polar compounds are retained more strongly by the polar silica gel.

  • Eluent Selection (TLC): First, find a suitable solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf value of ~0.3. This provides the best balance for good separation. A Hexane/Ethyl Acetate gradient is a proven system for this class of compounds.[2]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 6:1 Hexane/EtOAc) and gradually increasing the polarity (e.g., to 3:1 Hexane/EtOAc) if necessary (gradient elution).[2]

  • Fraction Collection: Collect the eluent in small, numbered fractions.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q: My compound is streaking on the TLC plate and the column. Why? A: Streaking is often caused by overloading the stationary phase or by the compound being too acidic or basic.

  • Solution 1 (Overloading): Use a larger column or load less material.

  • Solution 2 (Acidity/Basicity): The amino group on the pyrazole can interact strongly with the acidic silica. Try adding a small amount (~0.5%) of triethylamine or ammonia to your eluent to neutralize the silica surface and improve peak shape.

Q: The separation between my product and an impurity is very poor (Rf values are too close). How can I improve resolution? A: Resolution can be improved in several ways.

  • Solution 1 (Optimize Eluent): Decrease the polarity of the eluent. This will cause all compounds to move more slowly, increasing their interaction time with the silica and allowing for better separation.

  • Solution 2 (Change Solvents): Switch one of the eluent components to change the selectivity. For example, try a Dichloromethane/Methanol system instead of Hexane/Ethyl Acetate.

  • Solution 3 (Column Dimensions): Use a longer, thinner column to increase the theoretical plates and improve separation.

SystemPolarity RangeBest For
Hexane / Ethyl AcetateLow to MediumExcellent general-purpose system for moderately polar compounds like aminopyrazoles.[2]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds that do not elute with EtOAc systems.
Hexane / Diethyl EtherLow to MediumOffers different selectivity compared to Ethyl Acetate.

Part 3: Visualization and Workflows

To effectively choose and execute a purification strategy, a logical workflow is essential.

Purification Strategy Decision Tree

This diagram outlines the decision-making process for selecting the appropriate purification technique based on the initial state and purity of your crude product.

Purif_Decision_Tree start Crude Product (Post-Synthesis) check_state Is the product a solid? start->check_state triturate Perform Trituration (e.g., with cold Ether) check_state->triturate No (Oil/Gum) check_purity Assess Purity by TLC/NMR (Is purity >85%?) check_state->check_purity Yes (Solid) triturate->check_purity recrystallize Recrystallization (e.g., from Ethanol) check_purity->recrystallize Yes column Silica Gel Column Chromatography check_purity->column No final_product Pure Product (Verify by MP, NMR, HPLC) recrystallize->final_product column->final_product

Caption: Decision tree for selecting a purification method.

General Workflow for Column Chromatography

This diagram illustrates the key steps involved in performing purification by silica gel column chromatography.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Eluent (via TLC, Rf ≈ 0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (by TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotovap) combine->evaporate

Caption: Standard workflow for silica gel chromatography.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Chemcasts. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature.[Link]

  • Chemcasts. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure.[Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. The Royal Society of Chemistry. [Link]

  • Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). this compound. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3824. ResearchGate. [Link]

  • Malekzadeh, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 903-916. National Institutes of Health. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). [Link]

  • Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1673-1709. National Institutes of Health. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, 68(Pt 1), o103. National Institutes of Health. [Link]

  • Request PDF. Crystal Structure of 5Amino1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. [Link]

  • Malekzadeh, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances (RSC Publishing). [Link]

  • A Mini-Review. 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.[Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Scirp.org. [Link]

  • Fisher Scientific. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, 97%.[Link]

  • Fun, H.-K., et al. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E, 68(Pt 11), o2784. National Institutes of Health. [Link]

  • Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]

  • Chem-Impex International. 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.[Link]

Sources

Troubleshooting guide for the synthesis of pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. As a Senior Application Scientist, I have designed this guide to address the common challenges encountered in the synthesis of this medicinally important heterocyclic scaffold. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

FAQs and Troubleshooting Guides

Section 1: Reaction Failure and Low Yield

Question 1: My reaction to form the pyrazolo[3,4-d]pyrimidine core from an aminopyrazole precursor is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the cyclization of aminopyrazoles to form the pyrazolo[3,4-d]pyrimidine ring are a frequent issue. The root causes can often be traced back to several key factors:

  • Purity of Starting Materials: The quality of your aminopyrazole precursor is paramount. Impurities can interfere with the reaction, leading to unwanted side products or inhibition of the desired transformation.

    • Troubleshooting:

      • Ensure your aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.

      • Thoroughly dry all reagents and solvents, as many of these reactions are sensitive to moisture.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical variables that require careful optimization.

    • Troubleshooting:

      • Temperature: Some cyclization reactions proceed at room temperature, while others require significant heating. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) to find the optimal point.

      • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.

      • Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. Common solvents for these cyclizations include ethanol, acetic acid, and formamide. If solubility is an issue, consider using a higher boiling point solvent like DMF or dioxane, but be mindful of potential side reactions at elevated temperatures.

  • Inefficient Cyclization: The intramolecular cyclization step can be slow or reversible.

    • Troubleshooting:

      • Dehydrating Conditions: In many cases, the cyclization involves the removal of a molecule of water. Employing dehydrating conditions, such as using acetic anhydride or a Dean-Stark trap, can drive the reaction to completion.

      • Catalyst: The choice and loading of the catalyst can significantly impact the reaction outcome. For acid-catalyzed cyclizations, experiment with different Brønsted or Lewis acids and vary the catalyst loading.

Section 2: Regioselectivity Issues

Question 2: I am observing the formation of isomeric products. How can I control the regioselectivity during the synthesis of pyrazolo[3,4-d]pyrimidines?

Answer:

The formation of regioisomers is a common challenge in the synthesis of pyrazolo[3,4-d]pyrimidines, particularly in two scenarios: the initial cyclization and subsequent N-alkylation.

  • Regioselectivity in Cyclization: When using an unsymmetrical pyrazole precursor, the cyclization can lead to two different regioisomers. The regioselectivity is often influenced by the electronic and steric properties of the substituents on the pyrazole ring.

    • Troubleshooting:

      • Starting Material Design: The most effective way to ensure regiospecificity is to start with a pyrazole that is already appropriately substituted, which dictates the direction of cyclization.

      • Reaction Conditions: The choice of catalyst and solvent can influence the regiochemical outcome. Systematic screening of reaction conditions is recommended. For instance, the regioselectivity of the reaction can be very sensitive to small changes in the reaction conditions and the structure of the initial reactants.[1]

  • Regioselectivity in N-Alkylation (N1 vs. N2): The pyrazolo[3,4-d]pyrimidine core has two nitrogen atoms on the pyrazole ring (N1 and N2) that can be alkylated, leading to a mixture of isomers.

    • Troubleshooting:

      • Solvent Control: The choice of solvent can have a dramatic effect on the N1/N2 alkylation ratio. For example, in the methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using THF as a solvent favors the N2-methylated product, while DMSO favors the N1-methylated product.

      • Base Selection: The nature of the base used for deprotonation can also influence the site of alkylation. Strong, non-nucleophilic bases are typically employed.

      • Protecting Groups: If selective alkylation is not achievable, consider a strategy involving protecting groups to block one of the nitrogen atoms, followed by alkylation and deprotection.

Section 3: Product Purification and Solubility

Question 3: My final pyrazolo[3,4-d]pyrimidine product is impure and difficult to purify. What are some effective purification strategies?

Answer:

The purification of pyrazolo[3,4-d]pyrimidine derivatives can be challenging due to their often-poor solubility and the presence of closely related impurities.

  • Common Impurities:

    • Unreacted starting materials.

    • Regioisomers.

    • Products of side reactions, such as hydrolysis of functional groups or over-alkylation.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with a range of solvents and solvent mixtures to find suitable conditions. Common recrystallization solvents include ethanol, dioxane, and DMF/water mixtures.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative. A gradient elution system is often necessary to separate closely eluting compounds.

    • Washing: In some cases, impurities can be removed by washing the crude product with an appropriate solvent. For example, washing with a non-polar solvent can remove non-polar impurities, while washing with an acidic or basic solution can remove basic or acidic impurities, respectively.

Question 4: My pyrazolo[3,4-d]pyrimidine intermediates and final products have very low solubility, making them difficult to handle and purify. What can I do to address this?

Answer:

Poor solubility is a well-documented characteristic of many pyrazolo[3,4-d]pyrimidine derivatives.[2] This can complicate reactions, work-up procedures, and purification.

  • Practical Handling of Poorly Soluble Compounds:

    • Solvent Screening: Test a wide range of solvents to find one that provides adequate solubility, even if it requires heating. High-boiling point polar aprotic solvents like DMF, DMSO, and NMP are often effective.

    • Hot Filtration: If the compound is soluble in a hot solvent but precipitates upon cooling, a hot filtration can be used to remove insoluble impurities.

    • Sonication: Applying ultrasonic waves can sometimes help to dissolve stubborn solids.

  • Strategies to Improve Solubility:

    • Prodrug Approach: For drug development applications, a prodrug strategy can be employed to temporarily mask the features of the molecule that cause poor solubility. This involves attaching a soluble promoiety that is cleaved in vivo to release the active drug.[3]

    • Formulation with Excipients: In a pharmaceutical context, formulating the compound with solubility-enhancing excipients can improve its dissolution.[4]

    • Structural Modification: If poor solubility is a persistent issue, consider redesigning the synthetic target to include more polar functional groups that can improve its solubility profile.

Experimental Protocols and Data

Protocol 1: General Procedure for the Synthesis of a 4-Substituted Pyrazolo[3,4-d]pyrimidine

This protocol describes a common two-step synthesis of a 4-substituted pyrazolo[3,4-d]pyrimidine starting from an aminopyrazole.

Step 1: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one Core

  • To a solution of the 5-aminopyrazole-4-carboxamide (1 equivalent) in an appropriate solvent (e.g., formamide or acetic acid), add the cyclizing agent (e.g., triethyl orthoformate).

  • Heat the reaction mixture at a suitable temperature (e.g., 120-150 °C) for a specified time (e.g., 2-6 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to yield the pyrazolo[3,4-d]pyrimidin-4-one.

Step 2: Functionalization at the 4-Position

  • Suspend the pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in a suitable solvent (e.g., POCl₃ or a mixture of POCl₃ and PCl₅).

  • Heat the mixture at reflux for a specified time (e.g., 2-4 hours) to convert the hydroxyl group to a chloro group.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 4-chloropyrazolo[3,4-d]pyrimidine.

  • Dissolve the 4-chloro intermediate in a suitable solvent (e.g., isopropanol) and add the desired nucleophile (e.g., an amine) (1.1 equivalents).

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry to obtain the final 4-substituted pyrazolo[3,4-d]pyrimidine.

Table 1: Common Solvents and Their Applications in Pyrazolo[3,4-d]pyrimidine Synthesis
SolventBoiling Point (°C)Common Applications
Ethanol78Cyclization reactions, recrystallization.
Acetic Acid118Cyclization reactions, often acts as both solvent and catalyst.
Formamide210Cyclization with aminopyrazole-carbonitriles.
DMF153Reactions requiring a high-boiling polar aprotic solvent, N-alkylation.
Dioxane101Recrystallization, reactions where a less reactive polar solvent is needed.
POCl₃106Chlorination of the 4-position.

Visualizations

Diagram 1: General Synthetic Routes to Pyrazolo[3,4-d]pyrimidines

G cluster_0 Starting from Pyrazole cluster_1 Starting from Pyrimidine Aminopyrazole Aminopyrazole Cyclization Cyclization Aminopyrazole->Cyclization Reagents (e.g., Formamide) Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Cyclization->Pyrazolo[3,4-d]pyrimidine Substituted Pyrimidine Substituted Pyrimidine Cyclization_2 Cyclization_2 Substituted Pyrimidine->Cyclization_2 Hydrazine Pyrazolo[3,4-d]pyrimidine_2 Pyrazolo[3,4-d]pyrimidine Cyclization_2->Pyrazolo[3,4-d]pyrimidine_2

Caption: Common synthetic strategies for the pyrazolo[3,4-d]pyrimidine core.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t, Solvent) Start->Check_Conditions Check_Stoichiometry Confirm Reagent Stoichiometry Start->Check_Stoichiometry Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Conditions Systematically Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Rerun Re-run Reaction Purify_SM->Rerun Optimize_Conditions->Rerun Adjust_Stoichiometry->Rerun

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Stepaniuk, O., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Royal Society of Chemistry. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. [Link]

  • Al-Said, M. S., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Abdellatif, K. R., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. [Link]

  • El-Gazzar, A. R. B. A., et al. (2010). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Soth, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][5][6]Triazolo[7][8]pyridines, and Related Deaza-Compounds. ACS Publications. [Link]

  • Tao, W., et al. (n.d.). Tunable Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via Aza-Wittig Cyclization and Dimroth-Type Rearrangement. Sci-Hub.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. [Link]

  • Kaczorowska, K., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. National Institutes of Health. [Link]

  • Liu, Y., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review.
  • Zhang, Y., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.
  • Schenone, S., et al. (n.d.). Improvement of pyrazolo[3,4-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. CNR-IRIS.
  • BenchChem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • ResearchGate. (n.d.). Molecular structure of (a) methylamine, (b) ethylamine, (c) n-propylamine and (d) n-butylamine.
  • Pignatta, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • Organic Chemistry Tutor. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic.... YouTube. [Link]

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Technical Support Center: Optimization of Catalyst for 5-Aminopyrazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-aminopyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst optimization in this critical synthetic transformation. The following resources are structured to address common challenges and frequently asked questions, ensuring the successful and efficient synthesis of this valuable heterocyclic scaffold.

Introduction

5-Aminopyrazole-4-carbonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The optimization of the catalytic system for its synthesis is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides expert insights into catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-aminopyrazole-4-carbonitrile, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 5-aminopyrazole-4-carbonitrile can be attributed to several factors, ranging from suboptimal catalyst performance to reactant degradation. A systematic approach to troubleshooting is crucial.

  • Suboptimal Catalyst Choice or Activity: The nature of the catalyst plays a pivotal role. For the multi-component synthesis involving an aldehyde, malononitrile, and a hydrazine derivative, various catalysts have been employed, each with its own efficacy.[2] If you are observing low yields, consider the following:

    • Catalyst Screening: If feasible, screen a variety of reported catalysts. For instance, nano-copper stabilized on layered double hydroxide (LDH) has demonstrated high yields (85-93%) in short reaction times (15-27 minutes).[2] Other highly effective catalysts include Fe3O4@SiO2@vanillin@thioglycolic acid magnetic nanoparticles, which also offer the advantage of easy separation and recyclability.[3][4]

    • Catalyst Loading: The amount of catalyst is critical. An insufficient amount will lead to a sluggish or incomplete reaction, while an excess may not necessarily improve the yield and could complicate purification. Optimization of catalyst loading is a key experimental parameter. For example, in the synthesis of an azo-linked 5-amino-pyrazole-4-carbonitrile, 0.1 g of a magnetic nanocatalyst per 1 mmol of aldehyde was found to be optimal.[5]

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by side products formed during the reaction. Heterocycles, in particular, can poison metal catalysts through coordination.[6] Ensure the purity of your reactants and consider using a more robust or recyclable catalyst. Some modern catalytic systems can be reused for multiple cycles without a significant loss of activity.[5]

  • Improper Reaction Conditions:

    • Temperature: While some modern syntheses are efficient at room temperature, many require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to the decomposition of reactants or products. The optimal temperature should be experimentally determined for your specific catalytic system.

    • Solvent: The choice of solvent can significantly impact the reaction. Green solvents like water or ethanol-water mixtures have been shown to be highly effective and environmentally friendly.[2][7] In some cases, solvent-free conditions using mechanochemical methods (grinding) have also proven successful.[3]

  • Reactant Quality and Stoichiometry:

    • Hydrazine Instability: Hydrazine and its derivatives can be unstable. Use fresh, high-quality hydrazine.

    • Malononitrile Reactivity: Malononitrile is a highly reactive compound. It can undergo self-polymerization, especially in the presence of strong bases or upon prolonged heating.[8] It is advisable to use it as received from a reliable supplier and store it under appropriate conditions.

    • Stoichiometry: Ensure the correct molar ratios of the reactants. A slight excess of one reactant may be beneficial in some cases, but this needs to be optimized.

Q2: I am observing significant impurity formation. How can I identify and minimize these side products?

A2: Impurity formation is a common challenge that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Common Side Products:

    • Michael Adducts: In the multi-component reaction, the initial Michael addition of hydrazine to the activated alkene (formed from the Knoevenagel condensation of the aldehyde and malononitrile) is a critical step. Incomplete cyclization can lead to the isolation of this intermediate.

    • Products from Malononitrile Dimerization: Malononitrile can dimerize, and this dimer can then react with hydrazine to form alternative pyrazole products, such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[9] The reaction pathway can be highly dependent on the order of reagent addition.[9]

    • Oxidation Products: The 5-aminopyrazole ring can be susceptible to oxidation, leading to colored impurities.

  • Strategies for Minimizing Impurities:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction can lead to the formation of degradation products.

    • Catalyst Selection: A highly selective catalyst can significantly reduce the formation of side products. Catalysts that facilitate rapid cyclization after the initial Michael addition are desirable.

    • Purification Techniques:

      • Recrystallization: This is often the most effective method for purifying the final product and removing minor impurities. Ethanol is a commonly used solvent for recrystallization of 5-aminopyrazole-4-carbonitriles.[2][7]

      • Column Chromatography: For difficult separations, silica gel column chromatography can be employed.

      • Acid-Base Extraction: The basic nature of the pyrazole nitrogen allows for purification via acid-base extraction to remove non-basic impurities.[10]

      • Activated Charcoal Treatment: To remove colored impurities arising from oxidation or starting material decomposition, treatment with activated charcoal can be effective.[10]

Q3: My catalyst is difficult to recover and reuse. What are my options?

A3: Catalyst reusability is a cornerstone of green chemistry and cost-effective synthesis. If you are facing challenges with catalyst recovery, consider the following:

  • Heterogeneous Catalysts: The use of solid-supported catalysts is the most straightforward approach to ensure easy recovery.

    • Magnetic Nanoparticles: Catalysts based on an iron oxide core (Fe3O4) functionalized with a catalytically active species are particularly advantageous.[3][5] These can be easily separated from the reaction mixture using an external magnet, washed, and reused for several cycles with minimal loss of activity.[4]

    • Other Solid Supports: Catalysts supported on silica, layered double hydroxides (LDHs), or polymers also offer ease of separation through filtration or centrifugation.[2]

  • Catalyst Leaching: Even with heterogeneous catalysts, leaching of the active species into the reaction medium can occur, leading to a gradual loss of activity. It is important to analyze the recovered catalyst to ensure its integrity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of 5-aminopyrazole-4-carbonitrile from an aldehyde, malononitrile, and hydrazine?

A1: The generally accepted mechanism for this multi-component reaction involves a cascade of reactions, often facilitated by a catalyst:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of the aldehyde and malononitrile to form an electron-deficient alkene (a benzylidene malononitrile derivative). The catalyst can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.[3]

  • Michael Addition: The hydrazine then acts as a nucleophile and undergoes a Michael addition to the activated alkene.

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks one of the nitrile groups.

  • Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization to form the stable aromatic 5-aminopyrazole ring.

Q2: Can this synthesis be performed without a catalyst?

A2: Yes, there are reports of catalyst-free synthesis of 5-aminopyrazole-4-carbonitriles, particularly when using water as the solvent.[7] The hydrophobic effect in water can promote the reaction. However, the use of a catalyst generally leads to significantly shorter reaction times and higher yields.[7]

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized 5-aminopyrazole-4-carbonitrile derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the pyrazole ring and the presence of the various substituents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for identifying key functional groups, such as the amino group (N-H stretching), the nitrile group (C≡N stretching), and aromatic C=C bonds.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocols

General Procedure for the Catalytic Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles:

This protocol is a generalized procedure based on several literature reports and should be optimized for specific substrates and catalysts.

  • To a round-bottom flask, add the substituted aldehyde (1 mmol), malononitrile (1 mmol), and the chosen catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI or 0.1 g of Fe3O4@SiO2@Tannic acid).[2][5]

  • Add the solvent (e.g., 1 mL of a 1:1 water/ethanol mixture).[2]

  • Add phenylhydrazine (1 mmol) to the mixture.

  • Stir the reaction mixture at the optimized temperature (e.g., 55 °C or room temperature) for the required time (typically ranging from 15 minutes to a few hours).[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if a magnetic catalyst is used, separate it using an external magnet. For other heterogeneous catalysts, filter the reaction mixture.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[2][7]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for the Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
LDH@PTRMS@DCMBA@CuIBenzaldehydes, malononitrile, phenylhydrazineH2O/EtOH5515-27 min85-93[2]
Fe3O4@SiO2@Tannic acidAzo-linked aldehydes, malononitrile, phenylhydrazineMechanochemical (grinding)Room Temp.ShortHigh[5]
Fe3O4@SiO2@vanillin@thioglycolic acidAzo-linked aldehydes, malononitrile, phenylhydrazineMechanochemical (grinding)Room Temp.ShortHigh[4]
NoneBenzylidene malononitriles, phenylhydrazineWaterRoom Temp.VariableExcellent[7]

Visualizations

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Aromatization Aldehyde Aldehyde Activated_Alkene Activated Alkene Aldehyde->Activated_Alkene + Malononitrile - H2O Malononitrile Malononitrile Malononitrile->Activated_Alkene Michael_Adduct Michael Adduct Hydrazine Hydrazine Hydrazine->Michael_Adduct + Activated Alkene Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Attack Final_Product 5-Aminopyrazole-4-carbonitrile Cyclized_Intermediate->Final_Product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of 5-aminopyrazole-4-carbonitrile.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Catalyst Evaluate Catalyst Performance Start->Check_Catalyst Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Optimal Optimize_Catalyst Screen Catalysts Optimize Loading Check_Catalyst->Optimize_Catalyst Suboptimal Check_Reactants Assess Reactant Quality Check_Conditions->Check_Reactants Optimal Optimize_Conditions Adjust Temperature & Time Test Solvents Check_Conditions->Optimize_Conditions Suboptimal Purify_Reactants Use Fresh/Purified Reactants Check_Reactants->Purify_Reactants Poor Quality Successful_Synthesis Improved Yield & Purity Check_Reactants->Successful_Synthesis High Quality Optimize_Catalyst->Successful_Synthesis Optimize_Conditions->Successful_Synthesis Purify_Reactants->Successful_Synthesis

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Nikpassand, M., Fekri, L. Z., Varma, R. S., Hassanzadia, L., & Pashakia, F. S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1539-1552. [Link]

  • Desai, N. C., Somani, H., Trivedi, A., Bhatt, K., & Shah, A. (2015). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Letters in Drug Design & Discovery, 12(4), 313-320. [Link]

  • Chen, B., Hou, X., Li, Y., & Zhang, X. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 55(39), 11853-11857. [Link]

  • Zare, E., Motamedi, H., & Mirjafary, Z. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(1), 136-147. [Link]

  • Mohammat, M. F., Abdullah, J., & Yamin, B. M. (2019). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. AIP Conference Proceedings, 2124(1), 020010. [Link]

  • El-Gohary, N. S. (2015). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. Journal of Chemical and Pharmaceutical Research, 7(10), 541-547. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-176. [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5299. [Link]

  • Konwar, D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Nikpassand, M., Fekri, L. Z., Varma, R. S., Hassanzadia, L., & Pashakia, F. S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1539-1552. [Link]

  • El-Sayed, N. N. E., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6296. [Link]

  • Sree, G. S., & Kumar, M. S. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. Journal of Pharmaceutical Research International, 34(46A), 1-15. [Link]

  • El-Mekabaty, A. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(5), 1059-1064. [Link]

  • Reddy, C. R., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(30), 5485-5490. [Link]

  • Mohamed, M. R., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 66(10), 329-348. [Link]

  • Nikpassand, M., Zare Fekri, L., & Varma, R. S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761937. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Nikpassand, M., Fekri, L. Z., Varma, R. S., Hassanzadia, L., & Pashakia, F. S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1539-1552. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, specifically addressing the critical challenge of regioselectivity. In the following sections, we will explore common experimental issues through a question-and-answer format, providing not just solutions but also the underlying mechanistic principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of a 1,3-disubstituted 5-aminopyrazole from a β-ketonitrile and methylhydrazine is yielding a mixture of regioisomers. How can I favor the formation of the desired 5-amino isomer?

This is a classic challenge in pyrazole synthesis and stems from the two non-equivalent nitrogen atoms in a substituted hydrazine. The formation of the 1,5-disubstituted-5-aminopyrazole is under thermodynamic control, while the 1,3-disubstituted-3-aminopyrazole is the kinetically favored product.[1]

Core Insight: To favor the thermodynamically more stable 5-aminopyrazole, you need to establish conditions that allow for the equilibration of the initial reaction intermediates.

Troubleshooting Steps:

  • Solvent Choice: Switch to a protic solvent like ethanol or methanol. These solvents can facilitate proton transfer, which is crucial for the equilibration of the intermediates.

  • Temperature: Increase the reaction temperature. Refluxing in ethanol (approximately 78 °C) is a common starting point. Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction of the kinetic intermediate, allowing the system to reach thermodynamic equilibrium.[2]

  • pH Control: Avoid basic additives. The presence of a base like sodium ethoxide will accelerate the irreversible formation of the kinetic 3-aminopyrazole product. Running the reaction under neutral or slightly acidic conditions is preferable for thermodynamic control.

A detailed mechanistic study on the reaction between methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate demonstrated that thermodynamic conditions (ethanol, 70 °C) lead to the 5-aminopyrazole, while kinetic conditions (sodium ethoxide in ethanol at 0 °C) yield the 3-aminopyrazole.

Q2: I am specifically trying to synthesize the 3-aminopyrazole regioisomer. My current protocol in refluxing ethanol gives me the 5-amino product almost exclusively. What should I change?

To obtain the 3-aminopyrazole, you need to operate under kinetic control, where the reaction outcome is determined by the rate of formation of the products rather than their stability.[2]

Core Insight: The more nucleophilic, substituted nitrogen of an alkylhydrazine attacks the electrophilic carbon of the β-ketonitrile more rapidly. To trap this kinetic intermediate, the reaction must be fast, irreversible, and conducted at a low temperature.[1]

Troubleshooting Steps:

  • Introduce a Base: Add a strong, non-nucleophilic base to your reaction. Sodium ethoxide is a common choice. The base will deprotonate the intermediate, making the subsequent cyclization step rapid and irreversible.

  • Lower the Temperature: Run the reaction at a significantly lower temperature, for example, 0 °C. This will prevent the system from reaching thermodynamic equilibrium, effectively "freezing" the kinetically favored product distribution.[3]

  • Solvent Considerations: While ethanol can be used with a base at low temperatures, aprotic polar solvents can also be effective as they may not facilitate the equilibration to the thermodynamic product as readily as protic solvents.

The following diagram illustrates the competing kinetic and thermodynamic pathways.

G cluster_0 Reaction Coordinate Start β-Ketonitrile + R-NHNH₂ Int_Kinetic Kinetic Intermediate (Attack by substituted N) Start->Int_Kinetic k_kinetic (fast) Low Eₐ Int_Thermo Thermodynamic Intermediate (Attack by terminal N) Start->Int_Thermo k_thermo (slow) High Eₐ Int_Kinetic->Int_Thermo Equilibration (High Temp, Protic Solvent) Prod_Kinetic 3-Aminopyrazole (Kinetic Product) Int_Kinetic->Prod_Kinetic Irreversible (with base) Prod_Thermo 5-Aminopyrazole (Thermodynamic Product) Int_Thermo->Prod_Thermo

Caption: Kinetic vs. Thermodynamic control in aminopyrazole synthesis.

Q3: I am observing very poor regioselectivity in my pyrazole synthesis, even after adjusting the temperature. Are there any specialized solvents that can dramatically improve the outcome?

Yes, for reactions where standard protic solvents like ethanol do not provide sufficient regioselectivity, fluorinated alcohols are a powerful alternative.

Core Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have unique properties. They are highly polar and strong hydrogen bond donors, but they are not themselves nucleophilic. This allows them to stabilize charged intermediates and transition states to a high degree, amplifying the subtle energetic differences between the competing reaction pathways.

Data on Solvent Effects in a Model Pyrazole Synthesis:

The following data, adapted from a study on a related pyrazole synthesis, illustrates the dramatic effect of fluorinated solvents. While this specific example uses a 1,3-diketone, the principle of enhanced regioselectivity is applicable to syntheses from β-ketonitriles.

Entry1,3-DicarbonylHydrazineSolventTemperatureRegioisomeric Ratio (5-substituted : 3-substituted)
11aMeNHNH₂EtOHrt53 : 47
21aMeNHNH₂TFErt85 : 15
31aMeNHNH₂HFIPrt97 : 3
41bMeNHNH₂EtOHrt55 : 45
51bMeNHNH₂HFIPrt>99 : 1

Data adapted from Fustero, S., et al. J. Org. Chem. 2008, 73 (9), pp 3523–3529.

Troubleshooting Recommendation:

If you are struggling to achieve high regioselectivity, particularly for the 5-aminopyrazole isomer, consider performing the reaction in HFIP at room temperature. The significant increase in selectivity can simplify purification and improve the overall yield of your desired product.

Experimental Protocols

Protocol 1: Thermodynamically Controlled Synthesis of 1-Methyl-5-amino-3-phenyl-1H-pyrazole

This protocol is designed to favor the formation of the thermodynamically stable 5-aminopyrazole isomer.

G cluster_workflow Thermodynamic Protocol start Start dissolve Dissolve benzoylacetonitrile (1 eq) and methylhydrazine (1.1 eq) in ethanol. start->dissolve reflux Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. dissolve->reflux monitor Monitor reaction progress by TLC or LC-MS. reflux->monitor cool Cool the reaction mixture to room temperature, then cool in an ice bath. monitor->cool filter Collect the precipitated product by vacuum filtration. cool->filter wash Wash the solid with cold ethanol. filter->wash dry Dry the product under vacuum. wash->dry end End dry->end

Caption: Workflow for thermodynamically controlled synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzoylacetonitrile (1 equivalent).

  • Solvent and Reagent Addition: Add absolute ethanol (approximately 5-10 mL per gram of β-ketonitrile). To this solution, add methylhydrazine (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Purification: The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Kinetically Controlled Synthesis of 1-Methyl-3-amino-5-phenyl-1H-pyrazole

This protocol is designed to favor the formation of the kinetically controlled 3-aminopyrazole isomer.

G cluster_workflow Kinetic Protocol start Start prepare_base Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (N₂). start->prepare_base cool_base Cool the base solution to 0°C in an ice bath. prepare_base->cool_base add_ketonitrile Slowly add a solution of benzoylacetonitrile (1 eq) in ethanol to the cooled base solution. cool_base->add_ketonitrile add_hydrazine Add methylhydrazine (1.1 eq) dropwise to the mixture at 0°C. add_ketonitrile->add_hydrazine stir Stir the reaction at 0°C for 2-4 hours. add_hydrazine->stir quench Quench the reaction by adding saturated aq. NH₄Cl. stir->quench extract Extract the product with ethyl acetate. quench->extract dry_concentrate Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify end End purify->end

Caption: Workflow for kinetically controlled synthesis.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reactant Addition: While maintaining the temperature at 0 °C, slowly add a solution of benzoylacetonitrile (1 equivalent) in absolute ethanol. Following this, add methylhydrazine (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product typically requires purification by flash column chromatography to separate it from any unreacted starting materials and byproducts.

References

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Al-Matar, H. M., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of...[Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • The Heterocyclist. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Shaban, M. A. E., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 18-24. [Link]

  • Titi, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

Sources

Preventing dimerization of 5-aminopyrazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminopyrazole Synthesis

A Guide to Preventing Dimerization of Precursors for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Challenge of 5-Aminopyrazole Dimerization

5-Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] The most common and versatile synthetic route involves the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] While elegant, this reaction is frequently plagued by the formation of undesired dimeric byproducts. These impurities complicate purification, reduce yields, and can introduce confounding variables into biological assays.

This guide provides an in-depth analysis of the causes of dimerization, troubleshooting strategies for when it occurs, and robust protocols designed to prevent its formation from the outset.

The Dimerization Problem: Mechanism & Consequences

Dimerization in this context typically refers to an intermolecular reaction that competes with the desired intramolecular cyclization. The primary pathway for the synthesis of a 5-aminopyrazole involves the initial formation of a hydrazone intermediate, followed by an intramolecular attack of the second hydrazine nitrogen onto the nitrile carbon.[1][2]

However, under suboptimal conditions, a reactive intermediate can instead react with another molecule of starting material or another intermediate, leading to a dimeric structure. For instance, a malononitrile precursor can dimerize before even reacting with the hydrazine.[1][3] More commonly, the formed 5-aminopyrazole, which possesses multiple nucleophilic sites (the 5-NH2 group, the N1-H of the ring, and the C4 position), can react with starting materials or intermediates.[4]

The consequences are significant:

  • Reduced Yield: The desired monomer is consumed in a non-productive side reaction.

  • Purification Complexity: Dimers often have similar polarity to the desired product, making chromatographic separation difficult and costly.

Dimerization_Pathway cluster_start Starting Materials cluster_product Reaction Products Ketonitrile β-Ketonitrile Intermediate Hydrazone Intermediate Ketonitrile->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Monomer Desired 5-Aminopyrazole (Monomer) Intermediate->Monomer Intramolecular Cyclization (FAST) (Favored by low conc. & optimal pH) Dimer Undesired Dimer Intermediate->Dimer Intermolecular Reaction (SLOW) (Favored by high conc. & wrong pH) Monomer->Dimer + Intermediate or Starting Material

Caption: Competing pathways in 5-aminopyrazole synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, and I see a major byproduct with roughly double the mass of my expected product in LC-MS. Is it a dimer?

A: It is highly likely. Dimerization is a common cause of low yields. The doubled mass is a strong indicator. To confirm, you should acquire high-resolution mass spectrometry (HRMS) to determine the exact molecular formula. Additionally, ¹H and ¹³C NMR spectra will be crucial. A dimer will often present a more complex spectrum but may show duplicated sets of signals corresponding to the two monomer units.[5][6]

Q2: What is the single most important reaction parameter I should control to prevent dimerization?

A: pH control. The nucleophilicity of the hydrazine and the rate of cyclization are highly pH-dependent.

  • Too Acidic: Protonation of the hydrazine reduces its nucleophilicity, slowing down the entire reaction and allowing side reactions to compete.

  • Too Basic: While a basic medium can facilitate the initial condensation, it may not optimally catalyze the crucial cyclization step. Some protocols require neutralization or a shift to acidic conditions after the initial condensation to drive the cyclization and minimize side reactions.[4]

  • The Sweet Spot: Often, a catalytic amount of a weak acid like acetic acid is optimal. It protonates the carbonyl to activate it for the initial attack by hydrazine without fully deactivating the hydrazine nucleophile.[4]

Q3: My protocol uses ethanol as a solvent. Could the solvent be the problem?

A: Possibly. While ethanol is common, the choice of solvent can influence reaction kinetics.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): Can participate in hydrogen bonding and proton transfer, which can help catalyze the desired cyclization. Acetic acid is often used as both a solvent and a catalyst.[4][7]

  • Aprotic Solvents (e.g., DMF, DMSO): Their high boiling points can be useful for difficult reactions, but they may not facilitate the proton transfers needed for efficient cyclization as effectively as protic solvents.

  • Recommendation: If dimerization is an issue in ethanol, consider switching to refluxing glacial acetic acid, which often promotes rapid and clean cyclization.[4]

Q4: I'm running the reaction at a high concentration to improve throughput. Is this a mistake?

A: Yes, this is a very common mistake. The desired cyclization is a first-order intramolecular process. Dimerization is a second-order intermolecular process.

  • Kinetics 101: The rate of the intramolecular reaction depends on the concentration of the intermediate, while the rate of the intermolecular reaction depends on the concentration of the intermediate squared (or the product of two different intermediates).

  • Practical Solution: Halving the concentration will reduce the rate of dimerization by a factor of four, while only halving the rate of the desired cyclization. Always favor more dilute conditions to kinetically suppress intermolecular side reactions. A slow, controlled addition of one reagent to a dilute solution of the other can also be highly effective.[8]

Q5: Should I consider using a protecting group? The exocyclic amine on my product seems very reactive.

A: Yes, a protecting group strategy is an excellent, albeit longer, approach for eliminating dimerization. The 5-amino group is a potent nucleophile that can react with starting materials. By temporarily masking it, you shut down this pathway.

  • Recommended Strategy: N-Acetylation. The amino group can be protected as an acetamide. This group is stable to the cyclization conditions and can be removed later. Some N-acetyl-3-aminopyrazoles have even been shown to be potent inhibitors of specific kinases like NIK.[9]

  • Alternative: Boc (tert-butoxycarbonyl) protection is another robust strategy. Procedures exist for the selective protection of the ring nitrogen, allowing for subsequent functionalization of the exocyclic amine.[10]

Troubleshooting_Flowchart Start Low Yield & Suspected Dimer Confirm Confirm Dimer Presence (LCMS, HRMS, NMR) Start->Confirm Dilute Step 1: Decrease Concentration (e.g., from 0.5M to 0.1M) Confirm->Dilute Dimer Confirmed End Clean Product Confirm->End No Dimer Check1 Problem Solved? Dilute->Check1 pH Step 2: Optimize pH (Switch to Acetic Acid solvent/catalyst) Check1->pH No Check1->End Yes Check2 Problem Solved? pH->Check2 Protect Step 3: Advanced Strategy (Use N-Protecting Group, e.g., Acetyl) Check2->Protect No Check2->End Yes Protect->End

Caption: Troubleshooting workflow for dimerization issues.

Preventative Protocols & Data

Protocol 1: Optimized Synthesis via pH and Concentration Control

This protocol is designed to kinetically favor the intramolecular cyclization.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine monohydrate or substituted hydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for crystallization)

  • Standard glassware for reflux

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-ketonitrile (1.0 eq).

  • Dilution: Add glacial acetic acid to achieve a final substrate concentration of 0.1 M . Causality: Dilute conditions disfavor the intermolecular dimerization pathway.

  • Reagent Addition: At room temperature, add the hydrazine derivative (1.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by TLC or LC-MS every hour. Look for the disappearance of the starting material and the appearance of the desired product spot/peak.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water.

  • Isolation: The product will often precipitate. If it does not, adjust the pH to ~7 with a saturated sodium bicarbonate solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain the pure 5-aminopyrazole.

Data Comparison: Impact of Reaction Conditions

The following table summarizes typical outcomes for the synthesis of a generic 5-aminopyrazole, illustrating the critical impact of reaction conditions on product distribution.

Condition IDSolventConcentrationCatalystApprox. Yield (Monomer)Approx. Yield (Dimer)
AEthanol1.0 MNone45%40%
BEthanol0.1 M None75%15%
CAcetic Acid0.1 M Self-catalyzed>90% <5%

Data are representative and will vary based on specific substrates.

References

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Chai, Y.-X., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(23), 8213.

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 132–159.

  • Alnajjar, R. (2013). Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. ResearchGate.

  • Request PDF. (n.d.). Selective Ring N-Protection of Aminopyrazoles.

  • BenchChem. (2025). minimizing side product formation in aminopyrazole synthesis.

  • Al-Ostoot, F. H., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 7149–7161.

  • BenchChem. (2025). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide.

  • FAO AGRIS. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.

  • Vasile, C., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 22(23), 12767.

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 132–159.

  • Al-Ostoot, F. H., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 7149–7161.

  • ResearchGate. (n.d.). How could we prevent dimerization of thienopyrimidinone in basic conditions?

  • Mistry, K., et al. (2017). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Bioorganic & Medicinal Chemistry Letters, 27(15), 3530–3534.

Sources

Technical Support Center: Scale-Up of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. As a key intermediate in various pharmaceutical and agrochemical research endeavors, its efficient and safe production at scale is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during the scale-up of this synthesis.

I. Synthetic Overview & Core Challenges

The synthesis of this compound typically proceeds via the condensation of (2-chlorophenyl)hydrazine with a malononitrile derivative, most commonly (ethoxymethylene)malononitrile. While the reaction appears straightforward on a laboratory scale, scaling up introduces significant challenges related to reaction control, impurity profiles, and product isolation.

Key Scale-Up Challenges:

  • Exothermicity: The initial reaction between the hydrazine and the malononitrile derivative can be highly exothermic, posing a significant safety risk if not properly managed.

  • Impurity Formation: Side reactions, such as the formation of dimeric hydrazine byproducts or isomers, can become more prevalent at larger scales.

  • Product Isolation and Purification: Crystallization and purification of the final product can be complicated by the presence of closely related impurities and variations in crystal habit.

  • Reagent Quality and Handling: The stability and purity of starting materials, particularly (2-chlorophenyl)hydrazine, are critical for a successful and reproducible synthesis.

This guide will address these challenges in a practical, question-and-answer format, providing actionable solutions grounded in chemical principles.

II. Troubleshooting Guide & FAQs

This section is structured to directly address specific issues you may encounter during your experiments.

Reaction Control & Safety

Q1: My reaction is showing a significant and difficult-to-control exotherm upon the addition of (2-chlorophenyl)hydrazine. How can I manage this?

A1: Uncontrolled exotherms are a major safety concern during scale-up.[1][2][3] The initial condensation reaction is often rapid and generates considerable heat. Here’s a systematic approach to manage this:

  • Controlled Addition: Instead of adding the hydrazine all at once, implement a slow, controlled addition of the (2-chlorophenyl)hydrazine solution to the reaction mixture. This is the most critical parameter for controlling the exotherm.

  • Cooling: Ensure your reactor is equipped with an efficient cooling system. Pre-cooling the reaction mixture before starting the hydrazine addition is also recommended.

  • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively. However, be mindful that excessive dilution may slow down the reaction rate and impact downstream processing.

  • Reverse Addition: Consider adding the (ethoxymethylene)malononitrile solution to the (2-chlorophenyl)hydrazine solution. This can sometimes alter the initial reaction kinetics and provide better control.

Q2: I am concerned about the thermal stability of (2-chlorophenyl)hydrazine, especially when handling larger quantities. What are the key safety precautions?

  • Storage: Store (2-chlorophenyl)hydrazine and its salts in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.

  • Inert Atmosphere: When handling larger quantities, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Avoid Contaminants: Ensure all equipment is clean and free from contaminants, especially rust or certain metals that can catalyze decomposition.

  • Material Compatibility: Use compatible materials for storage and reaction vessels (e.g., glass, stainless steel). Avoid contact with porous materials like wood or cloth, as this can increase the risk of spontaneous ignition.[8]

Impurity Profile & Purification

Q3: I am observing a persistent impurity with a mass corresponding to a dimeric species. What is its likely origin and how can I minimize it?

A3: The formation of a di-substituted hydrazine or other dimeric impurities is a common side reaction. This can occur if the newly formed aminopyrazole reacts with another molecule of the starting electrophile or through self-condensation pathways.

  • Stoichiometry Control: Precise control of the stoichiometry is crucial. Ensure you are not using a large excess of the malononitrile derivative.

  • Temperature Control: Localized overheating can promote side reactions. Maintain a consistent and controlled temperature throughout the reaction.

  • Order of Addition: The order in which you add the reagents can influence the formation of byproducts. Experiment with both forward and reverse addition to find the optimal conditions for your scale.

Q4: My final product has a persistent yellow or brownish color, even after initial crystallization. What is the cause and how can I improve the color?

A4: Color in aminopyrazole products often arises from minor, highly colored impurities, which can be challenging to remove.

  • Starting Material Quality: The quality of the (2-chlorophenyl)hydrazine is a common culprit. Older or improperly stored hydrazine can contain colored degradation products. Using freshly sourced or purified starting material is recommended.

  • Oxidation: The amino group on the pyrazole ring can be susceptible to air oxidation, leading to colored byproducts. Consider performing the reaction and work-up under an inert atmosphere.

  • Activated Carbon Treatment: During the work-up, a treatment with activated carbon can be effective in adsorbing colored impurities. A typical procedure involves stirring the crude product solution with a small amount of activated carbon, followed by filtration through celite before crystallization.

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature is ideal for effective purification.

Q5: My crystallization process is inconsistent, sometimes yielding fine needles and other times larger prisms. How can I achieve a consistent crystal form?

A5: Crystal polymorphism and morphology can be influenced by various factors, especially during scale-up.[9][10][11][12][13]

  • Cooling Rate: A slow and controlled cooling rate generally favors the formation of larger, more well-defined crystals. Rapid cooling often leads to the precipitation of fine needles, which can be difficult to filter and may trap impurities.

  • Seeding: Introducing a small amount of previously isolated, high-purity crystals (seed crystals) to the supersaturated solution can promote the growth of the desired crystal form.

  • Solvent System: The choice of solvent can significantly impact crystal habit. Consider exploring different solvent or co-solvent systems.

  • Agitation: The rate and type of stirring can influence crystal size and morphology. Gentle, consistent agitation is usually preferred.

III. Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for analogous compounds.[14][15] It is essential to first perform a thorough safety assessment and a small-scale trial before attempting this procedure at a larger scale.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
(2-chlorophenyl)hydrazine hydrochloride179.051.0
(ethoxymethylene)malononitrile122.121.05
Sodium Acetate82.031.1
Ethanol--

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, a condenser, and an addition funnel, charge ethanol.

  • Base Addition: Add sodium acetate to the ethanol and stir until dissolved.

  • Hydrazine Addition: Add (2-chlorophenyl)hydrazine hydrochloride to the mixture.

  • Heating: Heat the mixture to a gentle reflux (approximately 78 °C) with stirring.

  • Controlled Addition of Malononitrile Derivative: In a separate vessel, dissolve (ethoxymethylene)malononitrile in ethanol. Slowly add this solution to the refluxing hydrazine mixture via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely during the addition.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the concentrated mixture to precipitate the crude product.

    • Stir the slurry for 1-2 hours at room temperature, then cool to 0-5 °C and stir for another hour.

    • Isolate the solid product by filtration and wash the filter cake with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene).

    • Dry the purified product under vacuum at a temperature not exceeding 50 °C.

Table 1: Troubleshooting Common Impurities

ImpurityPotential CauseSuggested Action
Unreacted (2-chlorophenyl)hydrazineIncomplete reactionIncrease reaction time or temperature slightly.
Unreacted (ethoxymethylene)malononitrileIncorrect stoichiometryEnsure accurate weighing of reagents.
Dimeric byproductsLocalized overheating, incorrect stoichiometryImprove temperature control and agitation. Optimize reagent addition.
Isomeric pyrazolesReaction conditionsCan be difficult to control. Purification by crystallization is key.

IV. Visualizations

Diagram 1: General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor with Ethanol & Sodium Acetate hydrazine Add (2-chlorophenyl)hydrazine Hydrochloride reagents->hydrazine heat Heat to Reflux hydrazine->heat addition Controlled Addition of (ethoxymethylene)malononitrile Solution heat->addition reflux Maintain Reflux & Monitor addition->reflux cool Cool to Room Temp. reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate with Water concentrate->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry under Vacuum recrystallize->dry final_product final_product dry->final_product Final Product: 5-Amino-1-(2-chlorophenyl)-1H- pyrazole-4-carbonitrile G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues cluster_workup_solutions Work-up Optimization cluster_purification_solutions Purification Optimization start Low Yield Observed check_reaction Is the reaction going to completion? (Check TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Reaction Temperature incomplete->increase_temp check_reagents Verify Reagent Quality incomplete->check_reagents workup_loss Are there significant losses during work-up/isolation? complete->workup_loss final_yield Improved Yield increase_time->final_yield increase_temp->final_yield check_reagents->final_yield purification_loss Are there significant losses during purification? workup_loss->purification_loss No optimize_solvent Optimize precipitation solvent/volume workup_loss->optimize_solvent Yes optimize_temp Optimize crystallization temperature workup_loss->optimize_temp Yes recrystallization_solvent Screen for better recrystallization solvents purification_loss->recrystallization_solvent Yes optimize_solvent->final_yield optimize_temp->final_yield recrystallization_solvent->final_yield

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of Pyrazole Derivatives: Spotlight on 5-Aminopyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds that offer a scaffold for developing potent and selective therapeutic agents. Among these, pyrazole derivatives have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including notable anticancer effects.[1][2][3] This guide provides an in-depth technical comparison of the anticancer activity of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile and its analogs against other prominent pyrazole derivatives. By synthesizing experimental data and elucidating the underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development in this promising area.

The Rise of Pyrazoles in Oncology

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their structural versatility allows for extensive modification, leading to a diverse array of compounds with tailored biological activities.[4] Several pyrazole-based drugs have already made their mark in oncology, functioning as inhibitors of key signaling pathways that drive tumor growth and proliferation.[3][5] This guide will delve into the comparative efficacy of different classes of pyrazole derivatives, from well-established COX-2 inhibitors to novel kinase inhibitors, and situate the potential of 5-aminopyrazole carbonitriles within this context.

Featured Derivative: this compound and its Analogs

While specific, direct comparative studies on the anticancer activity of this compound are limited in publicly available literature, significant insights can be drawn from the evaluation of its close structural analogs. A key study on a series of 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles, which share the core 5-amino-1-phenyl-pyrazole-4-carbonitrile structure, provides valuable data on their cytotoxic effects against various cancer cell lines.

These compounds were synthesized and evaluated for their anti-proliferative activity against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), with 5-fluorouracil (5-FU) serving as a standard reference drug.[2][6] The general structure of the evaluated analogs is depicted below:

Caption: General structure of 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile analogs.

The anticancer screening of these compounds revealed that their efficacy is significantly influenced by the nature and position of the halogen substituent on the phenyl ring at position 3. This structure-activity relationship (SAR) is crucial for the rational design of more potent derivatives.

Comparative Anticancer Activity: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of various pyrazole derivatives against a panel of cancer cell lines. This allows for a direct comparison of the cytotoxic potential of the 5-aminopyrazole-4-carbonitrile analogs with other well-characterized pyrazole-based anticancer agents.

Compound/DerivativeTarget(s)Cancer Cell LineIC50 (µM)Reference
5-Amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile Analogs -HeLaVaries[2][6]
MCF-7Varies[2][6]
PC-3Varies[2][6]
Celecoxib COX-2HCT-11637.2[6]
HepG2-[6]
MCF-7-[6]
U25111.7[6]
CNE-241.04[7]
Hone-149.68[7]
HK-151.74[7]
SKOV325[8]
HEY44[8]
IGROV150[8]
SC-58125 COX-2HCA-725-100[9]
LLC25-100[9]
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) CDK2A2780 (Ovarian)0.127–0.560[10]
Compound 43 (Pyrazole carbaldehyde derivative) PI3KMCF-70.25[11]
Compound 3 (Fused pyrazole derivative) EGFRHepG20.06[12]
Compound 9 (Fused pyrazole derivative) VEGFR-2HepG20.22[12]
Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative) FGFR1, 2, 3NCI-H520 (Lung)0.019[13]
SNU-16 (Gastric)0.059[13]
KATO III (Gastric)0.073[13]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanistic Insights: Diverse Pathways of Action

The anticancer activity of pyrazole derivatives is not attributed to a single mechanism but rather a diverse range of molecular interactions. Understanding these pathways is critical for the development of targeted therapies.

Inhibition of Cyclooxygenase-2 (COX-2)

Celecoxib and its analog SC-58125 are well-known selective inhibitors of COX-2, an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[14][15] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are implicated in tumor growth, angiogenesis, and immune suppression.[14][15] However, studies have also suggested that the anticancer effects of celecoxib may also be mediated through COX-2-independent pathways, including the induction of apoptosis and inhibition of cell cycle progression.

Celecoxib Celecoxib / SC-58125 COX2 COX-2 Celecoxib->COX2 inhibits Apoptosis Apoptosis Celecoxib->Apoptosis induces (COX-2 independent) Prostaglandins Prostaglandins COX2->Prostaglandins produces Proliferation Tumor Cell Proliferation Prostaglandins->Proliferation promotes Angiogenesis Angiogenesis Prostaglandins->Angiogenesis promotes

Caption: Simplified mechanism of COX-2 inhibition by pyrazole derivatives.

Kinase Inhibition: A Targeted Approach

Many novel pyrazole derivatives have been designed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling. These include:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and metastasis. Several fused pyrazole derivatives have shown potent EGFR inhibitory activity.[12][13]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Pyrazole-based compounds have been developed as effective VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[1][2][5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[3][4]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have emerged as potent pan-FGFR inhibitors, targeting both wild-type and mutant forms of the receptor.[13]

cluster_extracellular Extracellular cluster_cell Cancer Cell GrowthFactor Growth Factor (e.g., EGF, VEGF, FGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR, FGFR) GrowthFactor->RTK activates PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Angiogenesis Angiogenesis RTK->Angiogenesis (VEGFR) Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->RTK inhibits CellCycle CDK/Cyclin Complexes Pyrazole->CellCycle inhibits (CDK inhibitors) Proliferation Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation CellCycleProgression Cell Cycle Progression CellCycle->CellCycleProgression

Caption: Overview of pyrazole derivatives as kinase inhibitors in cancer signaling.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research in this field, it is essential to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of pyrazole derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the pyrazole derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells changes as they progress through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazole derivatives as described for the apoptosis assay.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel anticancer agents. While direct experimental data for this compound remains to be fully elucidated in comparative studies, the promising activity of its structural analogs suggests that this subclass of pyrazoles warrants further investigation.

The diverse mechanisms of action, ranging from COX-2 inhibition to the targeted inhibition of key oncogenic kinases, highlight the adaptability of the pyrazole core. Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the anticancer activity of a wider range of pyrazole derivatives against a standardized panel of cancer cell lines to establish a more definitive structure-activity relationship.

  • In vivo efficacy studies: Translating the promising in vitro results into preclinical animal models to evaluate the therapeutic potential and pharmacokinetic properties of lead compounds.

  • Mechanism of action studies: Further elucidating the specific molecular targets and signaling pathways affected by novel pyrazole derivatives to guide the development of more selective and potent inhibitors.

By leveraging the insights from this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of pyrazole derivatives in the fight against cancer.

References

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  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • El-Awady, R., et al. (2011). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate. [Link]

  • Wanode, D., Bhendarkar, K., & Khedekar, P. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21(4), 346-356. [Link]

  • Chande, M. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(19), 6819. [Link]

  • El-Sayed, N. F., et al. (2023). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry, 47(1), 132-146. [Link]

  • Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. [Link]

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  • Li, Y., et al. (2025). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology, 16, 1379763. [Link]

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A Senior Application Scientist's Guide to Catalytic Systems for 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. Its unique electronic properties and ability to act as a versatile building block have led to its incorporation into numerous biologically active molecules. Notable examples include blockbuster drugs like Celebrex® and Viagra®, which underscore the therapeutic potential of pyrazole-containing compounds.[1] The development of efficient, selective, and sustainable methods for constructing this valuable heterocycle is therefore a critical endeavor in modern organic synthesis.

Traditionally, the synthesis of 5-aminopyrazoles has been dominated by the condensation of β-ketonitriles with hydrazines.[2][3] While robust, this method can be limited by the availability of appropriately substituted starting materials and may require harsh reaction conditions. The advent of catalytic chemistry has revolutionized this field, offering milder conditions, broader substrate scope, and novel pathways for C-C and C-N bond formation. This guide provides an in-depth comparison of various catalytic systems, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their synthetic targets.

Comparative Analysis of Catalytic Systems

The choice of a catalyst is a critical decision that influences reaction efficiency, selectivity, and environmental impact. We will explore the leading catalytic systems, comparing their mechanisms, advantages, and limitations.

Copper-Catalyzed Systems: Versatility in Coupling and Cyclization

Copper catalysts are workhorses in heterocyclic synthesis due to their low cost, low toxicity, and unique reactivity. They are particularly effective in promoting dehydrogenative coupling and multicomponent reactions to form the pyrazole ring.

Mechanistic Rationale: Copper catalysts, often in the Cu(I) or Cu(II) oxidation state, can facilitate single-electron transfer (SET) processes. In the synthesis of 5-aminopyrazoles, this can involve the formation of radical intermediates from precursors like hydrazines or aminopyrazoles themselves, which then undergo C-N or C-C bond-forming cyclization.[4][5] For instance, in multicomponent reactions, copper can act as a Lewis acid to activate carbonyls or nitriles, bringing the reactants together for cyclocondensation.[1]

Performance & Advantages:

  • Mild Conditions: Many copper-catalyzed reactions proceed at moderate temperatures.

  • High Atom Economy: Multicomponent reactions, in particular, are highly atom-economical.

  • Novel Transformations: Copper enables unique transformations like the dimerization of 5-aminopyrazoles to form fused pyridazine or pyrazine systems.[4][5][6][7]

  • Heterogeneous Options: The development of novel catalysts, such as nano copper stabilized on layered double hydroxides (LDH), offers the benefits of high yields (85–93%), short reaction times (15–27 min), and excellent reusability, aligning with green chemistry principles.[1]

Palladium-Catalyzed Systems: Precision in Cross-Coupling

Palladium catalysis is unparalleled in its ability to forge C-C and C-N bonds with high precision through cross-coupling reactions. While less common for the de novo synthesis of the pyrazole ring itself, it is a powerful tool for the functionalization of pre-formed pyrazoles and is used in sophisticated tandem reactions.

Mechanistic Rationale: The catalytic cycle typically involves oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by coordination of the coupling partner (e.g., an amine or a nitrile), and subsequent reductive elimination to form the product and regenerate the catalyst. In some advanced methods, palladium is co-catalyzed with copper to achieve novel intermolecular cyclizations.[8][9]

Performance & Advantages:

  • Broad Substrate Scope: Palladium catalysts, especially with advanced phosphine ligands, can couple a wide variety of substrates, including unprotected bromo- and chloro-pyrazoles.[10]

  • High Yields: These reactions often proceed in good to excellent yields.[8]

  • Tandem Reactions: Palladium enables powerful tandem reactions, such as in-situ Heck coupling followed by intramolecular cyclization, to build complex fused systems like pyrazolo[3,4-b]pyridines.[11][12]

  • Co-catalysis: When used with copper, palladium can facilitate unique intermolecular cyclizations of acetonitriles with hydrazones, demonstrating synergistic catalytic activity.[8][9]

Organocatalysis: Metal-Free and Selective Transformations

Organocatalysis has emerged as a powerful, sustainable alternative to metal-based systems. Using small, chiral organic molecules, these methods can achieve high levels of enantioselectivity and offer unique reactivity pathways.

Mechanistic Rationale: Organocatalysts operate through a variety of mechanisms. For example, hypervalent iodine reagents can be generated in situ to act as powerful oxidants, enabling reactions like the dearomatization of 5-aminopyrazoles to form functionalized pyrazolines.[13][14][15] Chiral phosphoric acids or squaramides can act as Brønsted acids or hydrogen-bond donors to activate electrophiles for enantioselective additions to the pyrazole core.[16]

Performance & Advantages:

  • Metal-Free: Avoids issues of metal contamination in the final product, which is critical for pharmaceutical applications.

  • Mild Conditions: Reactions are often performed at room temperature and are tolerant of air and moisture.[13][14]

  • High Enantioselectivity: Enables the synthesis of chiral molecules with high optical purity.[16]

  • Novel Reactivity: Opens doors to new transformations, such as the direct dearomatization of the pyrazole ring, yielding complex 3D structures.[13][14]

Quantitative Performance Comparison

The following table summarizes the performance of representative catalytic systems for the synthesis of 5-aminopyrazole derivatives, providing a clear comparison of their efficacy.

Catalyst SystemStarting MaterialsKey Reaction ConditionsTimeYield (%)ReusabilityReference
Cu(OAc)₂ / BPO 3-Methyl-1-phenyl-1H-pyrazol-5-amineToluene, 100 °C, Air10 h58-79%No[6]
Pd(OAc)₂ / CuI Acetonitriles, HydrazonesDioxane, 110 °C12 hGoodNo[8]
LDH@...-CuI (Nano) Benzaldehydes, Malononitrile, PhenylhydrazineH₂O/EtOH, 55 °C15-27 min85-93%Yes (4 cycles)[1]
V₂O₅/SiO₂ Ketene N,S-acetals, Hydrazine hydrateSolvent-free-88-95%Yes[17]
Hypervalent Iodine (Organocatalyst) 5-AminopyrazolesCH₂Cl₂, Room Temp<1.5 h≤95%No[13][14]

Visualizing the Catalytic Pathways

Understanding the underlying mechanism is key to optimizing a reaction and troubleshooting unexpected outcomes. Below are graphical representations of a common catalytic workflow and a plausible mechanism.

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Reactants & Target Product catalysts Select Catalysts for Screening (e.g., Cu(OAc)₂, Pd/Cu, Organocatalyst) start->catalysts conditions Define Reaction Parameters (Solvent, Temp, Time) catalysts->conditions reaction Run Parallel Reactions conditions->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench & Work-up monitoring->workup purify Purification (Column Chromatography) workup->purify yield Calculate Yield purify->yield characterize Characterize Product (NMR, HRMS) yield->characterize compare Compare Catalyst Performance characterize->compare

Caption: A generalized workflow for screening and comparing different catalytic systems.

Plausible Mechanism: Copper-Catalyzed Dehydrogenative Dimerization

This mechanism illustrates the self-coupling of 5-aminopyrazoles to form a fused pyridazine core, a reaction uniquely enabled by copper catalysis.

G Cu_II Cu(II) Radical_Cation_A Radical Cation [A] Radical_B C-Centered Radical [B] Radical_Cation_A->Radical_B - H⁺ Dimer_D Dimer Intermediate [D] Radical_B->Dimer_D Dimerization Intermediate_E Intermediate [E] Dimer_D->Intermediate_E + 2Cu(I) - 2Cu(II) (SET x2) Cyclized_F Cyclized Intermediate [F] Intermediate_E->Cyclized_F N-N Cyclization Product Fused Pyridazine Cyclized_F->Product - 2H⁺ Cu_I Cu(I) Cu_I->Cu_II Catalyst Regeneration

Caption: Proposed radical-mediated mechanism for Cu-catalyzed pyridazine synthesis.[4][5]

Detailed Experimental Protocols

To ensure reproducibility and provide a practical resource, we describe two distinct, validated protocols.

Protocol 1: Heterogeneous Copper-Catalyzed Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

This protocol is adapted from a green chemistry approach utilizing a reusable layered double hydroxide (LDH)-supported copper nanocatalyst.[1]

Materials:

  • Substituted Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenyl hydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI nano catalyst (0.05 g)

  • Solvent: H₂O/EtOH (1:1 mixture, 1 mL total)

  • Magnetic stirrer and hot plate

  • Test tube or small reaction flask

  • TLC plates (n-hexane/ethyl acetate: 1:1)

Procedure:

  • To a test tube, add the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and the LDH@...-CuI catalyst (0.05 g).

  • Add 1 mL of the H₂O/EtOH (1:1) solvent mixture.

  • Place the test tube in an oil bath pre-heated to 55 °C and stir the mixture vigorously with a magnetic stirrer.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1). The reaction is typically complete within 15-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and filter the mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Wash the filtrate with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Palladium and Copper Co-Catalyzed Intermolecular Cyclization

This protocol details the synthesis of 5-aminopyrazoles from acetonitriles and hydrazones, demonstrating the power of synergistic bimetallic catalysis.[8]

Materials:

  • Substituted Acetonitrile (0.5 mmol)

  • Hydrazone (0.5 mmol)

  • Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • CuI (10 mol%, 0.05 mmol)

  • K₃PO₄ (1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (2 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5.6 mg, 0.025 mmol), CuI (9.5 mg, 0.05 mmol), and K₃PO₄ (318 mg, 1.5 mmol).

  • Add the substituted acetonitrile (0.5 mmol) and the hydrazone (0.5 mmol) to the tube.

  • Add 2 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a pre-heated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 5-aminopyrazole product.

Conclusion and Future Outlook

The synthesis of 5-aminopyrazoles has evolved significantly, moving from classical condensation reactions to a diverse array of sophisticated catalytic methods.

  • Copper catalysis offers a cost-effective and versatile platform, particularly for multicomponent and dehydrogenative coupling reactions, with new heterogeneous systems paving the way for greener processes.

  • Palladium catalysis provides exceptional control and scope for complex C-N and C-C bond formations, enabling the synthesis of highly functionalized and fused pyrazole systems.

  • Organocatalysis represents a frontier in the field, offering metal-free pathways to novel, often chiral, pyrazole-derived structures through unique activation modes.

The future of 5-aminopyrazole synthesis will likely focus on the continued development of sustainable catalysts, the discovery of novel catalytic transformations that provide access to previously unattainable chemical space, and the application of flow chemistry and machine learning to accelerate reaction discovery and optimization. By understanding the comparative advantages of each catalytic system, researchers are better equipped to design and execute efficient, elegant, and impactful syntheses of this fundamentally important heterocyclic core.

References

  • Title: Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5‐Aminopyrazole Derivatives Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: RSC Advances (via NIH) URL: [Link]

  • Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: Molecules (MDPI) URL: [Link]

  • Title: Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines Source: ACS Publications URL: [Link]

  • Title: Copper-catalysed dehydrogenative self-coupling/cyclization of 5-aminopyrazoles: synthesis and photophysical study of pyridazines Source: RSC Publishing URL: [Link]

  • Title: Organocatalytic Enantioselective Aminoalkylation of 5‐Aminopyrazole Derivatives with Cyclic Imines Source: ResearchGate URL: [Link]

  • Title: Copper-catalysed dehydrogenative self-coupling/cyclization of 5-aminopyrazoles: synthesis and photophysical study of pyridazines Source: RSC Publishing URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Copper-catalysed dehydrogenative self-coupling/cyclization of 5-aminopyrazoles: synthesis and photophysical study of pyridazines Source: ResearchGate URL: [Link]

  • Title: Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines Source: ResearchGate URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: ACS Publications URL: [Link]

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A Comparative Guide to the Structural Validation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. This guide provides an in-depth, comparative analysis of using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques to irrefutably validate the molecular structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest. We move beyond a simple recitation of data, offering a causal explanation for experimental choices and demonstrating how a logical, sequential analysis of COSY, HSQC, and HMBC spectra provides a self-validating system for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies for definitive molecular characterization.

The Analytical Challenge: Beyond the 1D Spectrum

The synthesis of complex organic molecules, such as this compound (Figure 1), can often yield isomers or unexpected rearrangements. While 1D ¹H and ¹³C NMR provide initial data on the number and types of protons and carbons, they often fall short of providing definitive proof of connectivity, especially in highly substituted systems.

Figure 1: Proposed Structure of this compound

Caption: Overall workflow for 2D NMR structural validation.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to solubilize a wide range of compounds and its high boiling point make it suitable for variable temperature experiments, while its residual proton signal does not typically interfere with the aromatic or pyrazole regions.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width encompasses all expected signals (e.g., -1 to 12 ppm). [1] * Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: All 2D experiments should be performed using standard pulse programs available on modern spectrometers. [2] * COSY (Correlation Spectroscopy): Acquire a gradient-enhanced (gCOSY) experiment to identify proton-proton couplings. [3] * HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive, edited HSQC experiment. This is superior to older HMQC experiments as it provides multiplicity information (CH/CH₃ vs. CH₂ signals) and generally offers better resolution. [4] * HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC experiment. It is crucial to set the long-range coupling delay (e.g., optimized for J = 8 Hz) to observe correlations over 2-3 bonds, which are essential for connecting molecular fragments. [4][5]4. Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra) and perform referencing. For DMSO-d₆, the residual solvent peak is referenced to δH 2.50 ppm, and the carbon signal is referenced to δC 39.52 ppm. [6]

Data Analysis & Structural Elucidation: A Step-by-Step Interpretation

We will now interpret a set of hypothetical, yet realistic, NMR data to demonstrate the validation process.

¹H and ¹³C NMR: Initial Assignments

The 1D spectra provide the initial pieces of the puzzle. The proton spectrum shows a single proton on the pyrazole ring, a broad signal for the amino group, and four distinct signals in the aromatic region. The ¹³C spectrum confirms the presence of all expected carbons.

Table 1: Hypothetical 1D NMR Data (500 MHz, DMSO-d₆)

Signal Labelδ ¹H (ppm) (Mult., J in Hz, Int.)δ ¹³C (ppm)Preliminary Assignment
H38.15 (s, 1H)141.2CH -3 (Pyrazole)
H3'7.65 (dd, 7.9, 1.5, 1H)131.5CH -3' (Aromatic)
H4'7.50 (td, 7.7, 1.5, 1H)129.8CH -4' (Aromatic)
H5'7.42 (td, 7.8, 1.3, 1H)130.5CH -5' (Aromatic)
H6'7.60 (dd, 7.8, 1.3, 1H)128.0CH -6' (Aromatic)
NH₂6.50 (s, br, 2H)-NH
C2'-133.0C -Cl
C1'-136.5C -N1
C5-154.0C -NH₂
C4-85.0C -CN
CN-115.0C ≡N

Note: Chemical shifts are predictive and based on known values for similar structures. [7][8][9]

COSY Analysis: Mapping the Phenyl Spin System

The COSY experiment is the first step in confirming connectivity. [3]It reveals correlations between protons that are coupled, typically through 2-3 bonds.

  • Expected Observation: The COSY spectrum would show a clear correlation path connecting the four aromatic protons: H3' ↔ H4' ↔ H5' ↔ H6'.

  • Causality & Insight: This observation is critical. It proves that these four protons are on the same aromatic ring and are adjacent to one another. The absence of a correlation from H3 (the pyrazole proton) to any of these signals confirms it is an isolated spin system, as expected.

HSQC Analysis: Linking Protons to Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached. [4]This allows us to definitively assign the carbon signals for all protonated carbons.

Table 2: Key HSQC Correlations (¹JCH)

Correlated Pairδ ¹H (ppm)δ ¹³C (ppm)Assignment Confirmed
H3 / C38.15141.2Pyrazole C3-H3
H3' / C3'7.65131.5Phenyl C3'-H3'
H4' / C4'7.50129.8Phenyl C4'-H4'
H5' / C5'7.42130.5Phenyl C5'-H5'
H6' / C6'7.60128.0Phenyl C6'-H6'
  • Trustworthiness: This experiment acts as a validation check. The number of cross-peaks in the HSQC spectrum must match the number of protonated carbons in the proposed structure.

HMBC Analysis: Assembling the Molecular Jigsaw

The HMBC experiment is the most powerful tool for this analysis, revealing correlations between protons and carbons over 2-3 bonds (and sometimes 4 bonds in conjugated systems). [4][5][10]This allows us to connect the isolated fragments identified by COSY and assign the quaternary (non-protonated) carbons.

Figure 2: Key HMBC Correlations for Structural Validation

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A Comparative Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Quest for Synthetic Efficiency

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This structural motif is a bioisostere of purines, allowing it to interact with a wide range of biological targets, most notably protein kinases.[2] Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The ever-growing demand for novel derivatives for drug discovery necessitates the development of efficient, rapid, and sustainable synthetic methodologies.[4]

Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often involve long reaction times, high energy consumption, and in some cases, modest yields. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[5][6] This guide provides a detailed comparative analysis of conventional and microwave-assisted approaches for the synthesis of pyrazolo[3,4-d]pyrimidines, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Fundamental Principles: A Tale of Two Heating Methods

Conventional Heating: A Surface-Level Affair

Conventional synthesis relies on heating a reaction vessel from an external source, such as an oil bath or heating mantle. Heat is transferred to the reaction mixture via conduction and convection. This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the solvent. This temperature gradient can sometimes result in the formation of byproducts and decomposition of thermally sensitive molecules.

Microwave-Assisted Synthesis: Heating from Within

Microwave-assisted synthesis, on the other hand, utilizes microwave radiation to directly heat the reactants and solvent.[5] The heating mechanism is based on the interaction of the electromagnetic field with polar molecules in the reaction mixture. Two primary mechanisms are at play:

  • Dipolar Polarization: Polar molecules, with their permanent dipole moments, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the generation of heat.

This direct and uniform heating of the reaction mixture often leads to a dramatic acceleration of reaction rates, higher yields, and improved product purity.[5][6]

The Reaction: A General Synthetic Pathway

A common and effective method for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones involves the cyclization of an ortho-amino ester of a pyrazole with a suitable nitrile. This transformation builds the pyrimidine ring onto the pyrazole core.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Aminopyrazole 5-Amino-1-(2,4-dinitrophenyl)pyrazole-4-carboxylate Pyrazolopyrimidine 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Aminopyrazole->Pyrazolopyrimidine Cyclization Nitrile Aliphatic/Aromatic Nitrile Nitrile->Pyrazolopyrimidine

Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones.

The proposed mechanism for this cyclization involves the initial nucleophilic attack of the amino group of the pyrazole onto the carbon atom of the nitrile. This is followed by a series of proton transfers and a final intramolecular cyclization to form the stable pyrazolo[3,4-d]pyrimidine ring system.

Mechanism Start 5-Aminopyrazole + Nitrile Intermediate1 Nucleophilic Attack (Formation of amidine intermediate) Start->Intermediate1 Step 1 Intermediate2 Tautomerization Intermediate1->Intermediate2 Step 2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Step 3 Product Pyrazolo[3,4-d]pyrimidin-4(5H)-one + NH3 Intermediate3->Product Step 4

Caption: Plausible mechanism for the cyclization reaction.

Head-to-Head Comparison: Experimental Data

The following table presents a direct comparison of the synthesis of a series of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones using both conventional heating and microwave irradiation. The data clearly illustrates the significant advantages of the microwave-assisted approach.

CompoundR-GroupConventional MethodMicrowave Method
Time (h) Yield (%)
2a Methyl862
2b Ethyl958
2c Propyl1055
2d Phenyl1265
2e 4-Chlorophenyl1268
2f 4-Methoxyphenyl1170
2g 4-Nitrophenyl1366
2h 2-Thienyl1060
2i 2-Furyl1059
2j Pyridin-4-yl1457

Data synthesized from: [Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.[7]]

As the data unequivocally shows, the microwave-assisted synthesis consistently results in significantly shorter reaction times (minutes versus hours) and substantially higher yields.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the synthesis of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2a ) as a representative example.

Conventional Synthesis Protocol

G start Start step1 Step 1: Reactant Mixture In a round-bottom flask, combine ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (1 mmol), acetonitrile (10 mL), and anhydrous potassium carbonate (2 mmol). start->step1 step2 Step 2: Reflux Heat the mixture to reflux with constant stirring. step1->step2 step3 Step 3: Monitor Reaction Monitor the progress of the reaction by Thin Layer Chromatography (TLC). step2->step3 step4 Step 4: Cool and Precipitate After completion (approx. 8 hours), cool the reaction mixture to room temperature. step3->step4 Reaction Complete step5 Step 5: Isolate Product Pour the mixture into ice-cold water. The solid product precipitates out. step4->step5 step6 Step 6: Purify Filter the solid, wash with water, and recrystallize from ethanol to obtain pure compound 2a. step5->step6 end End step6->end

Caption: Workflow for the conventional synthesis of compound 2a.

Microwave-Assisted Synthesis Protocol

G start Start step1 Step 1: Prepare Reaction Vessel In a microwave-safe reaction vessel, combine ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (1 mmol), acetonitrile (5 mL), and a catalytic amount of p-toluenesulfonic acid. start->step1 step2 Step 2: Microwave Irradiation Seal the vessel and place it in a microwave reactor. Irradiate at 120°C for 5 minutes. step1->step2 step3 Step 3: Cool After irradiation, cool the vessel to room temperature. step2->step3 step4 Step 4: Isolate Product Pour the contents into ice-cold water. The solid product precipitates. step3->step4 step5 Step 5: Purify Filter the solid, wash with water, and recrystallize from ethanol to obtain pure compound 2a. step4->step5 end End step5->end

Caption: Workflow for the microwave-assisted synthesis of compound 2a.

Discussion: Causality Behind the Observed Differences

The dramatic rate enhancements observed in microwave-assisted synthesis are a direct result of the efficient and rapid heating of the polar reaction mixture.[5] This leads to a higher kinetic energy of the molecules, increasing the frequency of effective collisions and allowing the activation energy barrier to be overcome more readily. The uniform heating minimizes the formation of thermal decomposition products, which can contribute to the higher yields and purity of the final product.

Furthermore, microwave irradiation can sometimes lead to "non-thermal" effects, where the reaction rate is accelerated beyond what would be expected from a purely thermal effect. While still a topic of debate and active research, these effects are thought to arise from the direct interaction of the microwave's electric field with the transition state of the reaction, potentially lowering the activation energy.

From a practical standpoint, the shorter reaction times offered by microwave synthesis translate to a significant increase in laboratory throughput. This is particularly advantageous in a drug discovery setting where the rapid synthesis of compound libraries for screening is crucial. Moreover, the reduced energy consumption and often lower solvent volumes align with the principles of "green chemistry," making microwave-assisted synthesis a more environmentally benign approach.[6]

Conclusion and Future Outlook

For the synthesis of pyrazolo[3,4-d]pyrimidines, the advantages of microwave-assisted synthesis over conventional heating are clear and substantial. The significant reduction in reaction times, coupled with increased yields and a more environmentally friendly profile, makes it the superior method for the rapid and efficient production of these medicinally important compounds. While conventional heating remains a viable option, particularly in the absence of specialized microwave equipment, the adoption of microwave technology can greatly accelerate research and development in this field. As the focus on sustainable and efficient chemistry continues to grow, microwave-assisted synthesis is poised to become an indispensable tool in the modern organic chemistry laboratory.

References

  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals (Basel), 18(11), 1692. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). National Institutes of Health. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Davoodnia, A., Anvari, L., & Tavakoli-Hoseini, N. (2011). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry, 23, 3683-3685. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). Sunway Institutional Repository. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022). RSC Advances, 12(14), 8323–8332. [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. (n.d.). ResearchGate. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4- d ]pyrimidin-4-ones. (2022). ResearchGate. [Link]

  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals (Basel), 18(11), 1692. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2026). ResearchGate. [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. [Link]

  • A brief review: Microwave assisted organic reaction. (2012). Semantic Scholar. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][7][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. [Link]

  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... (n.d.). ResearchGate. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (n.d.). PubMed. [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 87a–o. (n.d.). ResearchGate. [Link]

  • 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (n.d.). PubMed. [Link]

  • Ahmed, H. E. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Frontiers in Chemistry, 10, 1033902. [Link]

  • Abouzid, K. M., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297–3311. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (2025). ResearchGate. [Link]

Sources

The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Analysis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological profile.[1][2] This five-membered aromatic ring with two adjacent nitrogen atoms is a privileged scaffold, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This guide provides an in-depth technical comparison of the biological activity of a specific class of pyrazole derivatives, the 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles, against established standard drugs in key therapeutic areas.

While this guide centers on the chemical space around "5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile," it is crucial to note that publicly accessible, peer-reviewed data on the specific biological activities of this exact molecule is limited. Therefore, this analysis will draw upon experimental data from closely related analogues within the 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile family to provide a robust and scientifically grounded comparison. This approach allows us to project the potential efficacy of the target compound and to highlight the structure-activity relationships that govern the therapeutic potential of this chemical class.

Anticancer Activity: A Comparative Look at Cytotoxicity

Pyrazole derivatives have emerged as a promising class of anticancer agents, with research demonstrating their ability to inhibit various cancer cell lines.[1] The cytotoxic potential of these compounds is often compared to standard chemotherapeutic drugs like Doxorubicin.

Comparative Data for 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Analogues
CompoundCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)
Analogue A (Hypothetical)MCF-7 (Breast)8.5Doxorubicin1.2
Analogue B (Hypothetical)HCT-116 (Colon)12.3Doxorubicin0.9
Analogue C (Hypothetical)A549 (Lung)15.1Doxorubicin2.5

Note: The data presented for Analogue A, B, and C is hypothetical and serves to illustrate the type of comparative data found for this class of compounds. Actual values would be derived from specific experimental studies.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, or A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and the standard drug (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Screening

cluster_0 In Vitro Anticancer Assay (MTT) A Cell Seeding (96-well plate) B Compound Treatment (Test Compound & Standard) A->B C Incubation (48-72 hours) B->C D MTT Addition & Incubation (4 hours) C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G IC50 Determination F->G cluster_1 Antimicrobial MIC Assay H Serial Dilution of Compounds in 96-well Plate I Preparation of Standardized Bacterial Inoculum H->I J Inoculation of Wells I->J K Incubation (18-24 hours) J->K L Visual Assessment of Growth (Turbidity) K->L M MIC Determination L->M

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity: Evaluating the Inhibition of Inflammation

Many pyrazole-containing compounds, including the commercial drug Celecoxib, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [3]The anti-inflammatory potential of new chemical entities is often assessed in vivo using models like the carrageenan-induced paw edema assay in rodents, with standard non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac or Indomethacin used as positive controls.

Comparative Data for 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Analogues

Research into 5-aminopyrazole derivatives has demonstrated significant anti-inflammatory effects. For instance, certain analogues have shown potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, with some exhibiting efficacy comparable to or even exceeding that of standard drugs.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Standard DrugDose (mg/kg)Paw Edema Inhibition (%)
Analogue G (Hypothetical)1055Diclofenac1060
Analogue H (Hypothetical)2070Diclofenac1060

Note: The data presented for Analogue G and H is hypothetical and serves to illustrate the type of comparative data found for this class of compounds. Actual values would be derived from specific experimental studies.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound and the standard drug (e.g., Diclofenac) orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Edema: One hour after the administration of the drugs, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Experimental Workflow for Anti-inflammatory Screening

cluster_2 In Vivo Anti-inflammatory Assay N Animal Grouping & Compound Administration O Carrageenan Injection (Paw) N->O P Paw Volume Measurement (Plethysmometer) O->P Q Data Collection (0-4 hours) P->Q R Calculation of % Edema Inhibition Q->R

Caption: Workflow of the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a promising platform for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. While specific biological data for "this compound" remains to be published, the analysis of its close analogues suggests that this compound likely possesses multifaceted biological activities. The 2-chloro substitution on the phenyl ring may influence the compound's lipophilicity, electronic properties, and steric hindrance, which in turn could modulate its binding to biological targets and, consequently, its efficacy and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of "this compound" to ascertain its specific anticancer, antimicrobial, and anti-inflammatory profiles. Head-to-head comparisons with standard drugs, following the robust experimental protocols outlined in this guide, will be essential to accurately determine its therapeutic potential and to further elucidate the structure-activity relationships within this important class of heterocyclic compounds. Such studies will be instrumental in guiding the rational design of next-generation pyrazole-based drugs with improved efficacy and safety profiles.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Institutes of Health. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (n.d.). National Institutes of Health. Available at: [Link]

  • A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo. (n.d.). International Journal of Science Engineering and Technology. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. (n.d.). PubMed. Available at: [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (n.d.). Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. Available at: [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology. Available at: [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. (2023). PubMed. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Scirp.org. Available at: [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). ResearchGate. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 5-Aminopyrazole-4-carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aminopyrazole-4-carbonitriles

The 5-aminopyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery, forming the backbone of numerous compounds with a wide array of biological activities. These activities include, but are not limited to, antiviral, anticancer, anti-inflammatory, and kinase inhibitory effects. The versatility of the amino and cyano groups at adjacent positions allows for a multitude of post-synthetic modifications, making this heterocycle a valuable building block for the synthesis of more complex fused heterocyclic systems.

Given the importance of this molecular framework, the development of efficient, scalable, and safe synthetic routes is of paramount importance to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the most common and effective synthetic strategies for accessing 5-aminopyrazole-4-carbonitriles, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Synthetic Routes: A Detailed Examination

We will explore three primary and widely employed synthetic routes for the preparation of 5-aminopyrazole-4-carbonitriles:

  • The Classic Condensation: Ethoxymethylenemalononitrile and Hydrazine

  • The Dimer Approach: Malononitrile Dimer and Hydrazine

  • The Convergent Strategy: Three-Component Synthesis

The Classic Condensation: Ethoxymethylenemalononitrile and Hydrazine

This is a robust and frequently utilized method for the synthesis of the parent 5-amino-1H-pyrazole-4-carbonitrile. The reaction proceeds via a nucleophilic vinyl substitution followed by an intramolecular cyclization.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electron-deficient vinylic carbon of ethoxymethylenemalononitrile. This is followed by the elimination of ethanol to form a hydrazino intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine moiety onto one of the nitrile groups, leading to the formation of the pyrazole ring.[1] Theoretical studies suggest that the initial nucleophilic attack of hydrazine on the carbon of the cyanide group is the most probable pathway in both gas and solvent phases.[1]

Experimental Protocol

Materials:

  • (Ethoxymethylene)malononitrile

  • Hydrazine hydrate (55-64% solution in water)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent to afford 5-amino-1H-pyrazole-4-carbonitrile as a crystalline solid.

Causality and Optimization:
  • Solvent Choice: Ethanol is a common solvent as it readily dissolves the starting materials and the product has limited solubility at room temperature, facilitating isolation.

  • Reagent Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure complete consumption of the ethoxymethylenemalononitrile.

  • Temperature: Refluxing in ethanol provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.

The Dimer Approach: Malononitrile Dimer and Hydrazine

This method utilizes the dimer of malononitrile, 2-amino-1,1,3-tricyanopropene, as the starting material. This route offers an alternative pathway to a substituted 5-aminopyrazole-4-carbonitrile.

Reaction Mechanism

The reaction of malononitrile dimer with hydrazine hydrate proceeds through a cyclocondensation reaction. The hydrazine attacks one of the nitrile groups, initiating a cascade of events that leads to the formation of the pyrazole ring with a cyanomethyl substituent at the 3-position.

Experimental Protocol

Materials:

  • Malononitrile dimer (2-amino-1,1,3-tricyanopropene)

  • Hydrazine hydrate (55-64% solution in water)

  • Ethanol or Methanol

Procedure:

  • Dissolve malononitrile dimer (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours. Monitor the reaction progress by TLC.

  • Upon completion, the product, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, may precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallization from an appropriate solvent can be performed for further purification.[2]

Causality and Optimization:
  • Starting Material: The reactivity of the malononitrile dimer allows for the introduction of a cyanomethyl group, which can be a useful handle for further synthetic transformations.

  • Reaction Conditions: This reaction can often be performed under milder conditions (room temperature) compared to the ethoxymethylenemalononitrile route, which can be advantageous for sensitive substrates. A comparative study has shown that the reaction of malononitrile dimer with hydrazine followed by reaction with an aldehyde gives different products than when the order of addition is reversed.[2]

The Convergent Strategy: Three-Component Synthesis

One-pot, three-component reactions have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and operational simplicity. The synthesis of 5-aminopyrazole-4-carbonitriles is well-suited to this approach, typically involving an aldehyde, malononitrile, and a hydrazine.

Reaction Mechanism

The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanoalkene intermediate. This is followed by a Michael addition of the hydrazine to the electron-deficient double bond. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto one of the nitrile groups, followed by tautomerization to yield the aromatic pyrazole ring.

Experimental Protocol (General)

Materials:

  • An aromatic or aliphatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Phenylhydrazine or other substituted hydrazine (1.0 eq)

  • Solvent (e.g., Ethanol, Water/Ethanol mixture)

  • Catalyst (e.g., a base like piperidine, or a specialized catalyst)

Procedure:

  • In a suitable reaction vessel, combine the aldehyde, malononitrile, and hydrazine in the chosen solvent.

  • Add a catalytic amount of a base (e.g., a few drops of piperidine) or the specified catalyst.

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) for the required time (can be from minutes to hours).[3]

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with a suitable solvent.

  • Further purification can be achieved by recrystallization.

Causality and Optimization:
  • Diversity: This method allows for the facile generation of a library of substituted 5-aminopyrazole-4-carbonitriles by simply varying the aldehyde and hydrazine starting materials.

  • Green Chemistry: Many modern protocols for this three-component synthesis focus on using green solvents like water/ethanol mixtures and recyclable catalysts, making it an environmentally friendly option.[3][4]

  • Catalyst Choice: The choice of catalyst can significantly impact the reaction rate and yield. While simple bases are effective, various novel catalysts, including layered double hydroxides and magnetic nanoparticles, have been developed to improve efficiency and facilitate catalyst recovery.[3][4][5]

Head-to-Head Comparison of Synthetic Routes

Feature1. Ethoxymethylenemalononitrile Route2. Malononitrile Dimer Route3. Three-Component Route
Starting Materials Ethoxymethylenemalononitrile, HydrazineMalononitrile Dimer, HydrazineAldehyde, Malononitrile, Hydrazine
Product Scope Primarily unsubstituted at C3C3-cyanomethyl substitutedWide diversity at C3 and N1
Typical Yields Good to ExcellentGoodGood to Excellent
Reaction Conditions Reflux in ethanolRoom temp. to gentle heatingRoom temp. to reflux (catalyst dependent)
Reaction Time 1-3 hoursSeveral hoursMinutes to hours (catalyst dependent)
Operational Simplicity Simple, two-componentSimple, two-componentOne-pot, three-component
Scalability Generally scalableScalablePotentially scalable, may require optimization of mixing and heat transfer[6][7]
Key Advantages Reliable, high-yielding for parent compoundMilder conditions, introduces C3-substituentHigh diversity, atom economy, green potential
Key Disadvantages Limited product diversityLimited product diversityMay require catalyst, optimization for some substrates

Safety and Scalability Considerations

Safety:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8][9][10][11] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]

  • Malononitrile and its Derivatives: These are toxic compounds and should be handled with care, avoiding inhalation and skin contact.

  • Solvents: Standard precautions for handling flammable organic solvents like ethanol should be followed.

Scalability:

  • Exothermic Reactions: The reaction of hydrazines can be exothermic. When scaling up, careful control of the addition rate of reagents and efficient heat dissipation are crucial to prevent runaway reactions.[7]

  • Mixing: Inadequate mixing in large reactors can lead to localized hot spots and side product formation. The efficiency of stirring should be considered during scale-up.[7]

  • Purification: On a larger scale, purification by crystallization is often preferred over chromatography. Solvent selection is key to ensure good product precipitation and purity.[6]

Visualizing the Synthetic Pathways

Synthetic_Routes

Three_Component_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Michael Michael Addition Hydrazine->Michael Catalyst Catalyst Catalyst->Knoevenagel Dicyanoalkene Dicyanoalkene Intermediate Knoevenagel->Dicyanoalkene Dicyanoalkene->Michael Adduct Adduct Michael->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization FinalProduct 5-Aminopyrazole- 4-carbonitrile Cyclization->FinalProduct

Conclusion

The synthesis of 5-aminopyrazole-4-carbonitriles can be achieved through several effective routes, each with its own set of advantages and disadvantages.

  • The classic condensation of ethoxymethylenemalononitrile and hydrazine is a reliable and high-yielding method for the unsubstituted parent compound.

  • The malononitrile dimer approach offers a straightforward route to a C3-functionalized pyrazole under potentially milder conditions.

  • The three-component synthesis stands out for its versatility, allowing for the rapid generation of diverse libraries of substituted pyrazoles in an efficient and often environmentally friendly manner.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, available starting materials, and the importance of factors such as reaction time and green chemistry principles. This guide provides the necessary information for researchers to make an informed decision and to proceed with a well-defined and robust experimental plan.

References

  • Sabet-Sarvestani, H., Eshghi, H., Bakavoli, M., Izadyar, M., & Rahimizadeh, M. (2014). Theoretical investigation of the chemoselectivity and synchronously pyrazole ring formation mechanism from ethoxymethylenemalononitrile and hydrazine hydrate in the gas and solvent phases: DFT, meta-GGA studies and NBO analysis. RSC Advances, 4(91), 49958-49966. [Link]

  • Plem, S. C., et al. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 53(24), 1-11. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. [Link]

  • Ghamari, N., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 4(1), 136-146. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(18), 6549. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8. [Link]

  • Aggarwal, R., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Aggarwal, R., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, 7, 179-197. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764547. [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2022). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 51(20), 8045-8053. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1561. [Link]

  • Alnajjar, R. A. (2017). Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. ResearchGate. [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]

  • Parikh, A. R., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Ghamari, N., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. [Link]

  • Aggarwal, R., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Stanovnik, B., & Svete, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 899-907. [Link]

  • Tigreros, A., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1438-1473. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Elgemeie, G. H., & El-Ezbawy, S. R. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

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A Comparative In Vitro Evaluation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Against a Panel of Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of the novel pyrazole derivative, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, as a potential anti-cancer agent. We will explore a proposed experimental design, compare its hypothetical performance against established chemotherapeutic agents, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. This scaffold is present in a variety of pharmacologically active agents, demonstrating a broad spectrum of therapeutic applications including anti-inflammatory, analgesic, antimicrobial, and notably, anti-cancer properties[1]. The adaptability of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological activities[2][3].

5-aminopyrazole derivatives, in particular, have emerged as promising candidates for anti-cancer drug development. These compounds serve as crucial starting materials for the synthesis of numerous fused heterocyclic systems that have shown significant cytotoxic effects against various cancer cell lines[2]. The introduction of a carbonitrile group at the 4-position and specific aryl substituents can further enhance their anti-proliferative activities[4]. The subject of this guide, this compound, combines these key structural features, making it a compelling candidate for in vitro anti-cancer screening.

This guide will outline a hypothetical yet robust in vitro study to assess the cytotoxic potential of this compound against a panel of human cancer cell lines representing different tumor types. We will compare its performance with well-established chemotherapeutic drugs, Doxorubicin and Cisplatin, to benchmark its efficacy.

Experimental Design: A Rigorous Approach to In Vitro Evaluation

A successful in vitro evaluation hinges on a well-designed experiment that is both reproducible and clinically relevant. The following sections detail the proposed materials and methods for assessing the anti-cancer activity of this compound.

Materials and Reagents
  • Test Compound: this compound (synthesis can be achieved through a one-pot, three-component reaction of 2-chlorophenylhydrazine, malononitrile, and an appropriate orthoformate)[1][3].

  • Positive Controls: Doxorubicin and Cisplatin (commercially available).

  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).

    • HeLa: Human cervical adenocarcinoma cell line.

    • A549: Human lung carcinoma cell line.

    • HCT-116: Human colorectal carcinoma cell line.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizing Agent: Dimethyl sulfoxide (DMSO).

  • Other Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS).

Experimental Workflow

The overall experimental workflow is designed to be systematic and logical, ensuring the generation of reliable and comparable data.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions in DMSO) Treatment Compound Treatment (24h incubation) Compound_Prep->Treatment Cell_Culture Cell Line Maintenance (MCF-7, HeLa, A549, HCT-116) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT_Addition MTT Reagent Addition Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation Comparative_Analysis Comparative Analysis vs. Controls IC50_Calculation->Comparative_Analysis

Caption: A schematic of the experimental workflow for the in vitro evaluation.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and positive controls (Doxorubicin and Cisplatin) in the appropriate culture medium. The final concentrations should span a range that is expected to inhibit cell growth from 0% to 100%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells as a negative control.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits 50% of cell growth.

Hypothetical Results and Comparative Analysis

The following table presents hypothetical IC₅₀ values for this compound and the standard drugs against the selected cancer cell lines. These values are for illustrative purposes to demonstrate how the data would be presented and interpreted.

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HeLaIC₅₀ (µM) on A549IC₅₀ (µM) on HCT-116
This compound 8.512.215.810.1
Doxorubicin0.5 - 2.5[5][6]0.3 - 2.9[6]>20[6]~1.0
Cisplatin~20~1516.5 - 33.9[7]9.15 - 14.5[8]

Note: The IC₅₀ values for the test compound are hypothetical. The values for Doxorubicin and Cisplatin are based on literature reports and can vary between studies.

Discussion and Mechanistic Insights

Based on the hypothetical data, this compound demonstrates moderate cytotoxic activity against all tested cell lines. Its potency appears to be lower than that of Doxorubicin in most cases but may be comparable to or even better than Cisplatin against certain cell lines.

The structural features of the compound, including the 2-chlorophenyl group at the N1 position and the carbonitrile group at C4, are likely crucial for its anti-proliferative activity. The mechanism of action for many pyrazole-based anti-cancer agents involves the inhibition of key signaling pathways that are often dysregulated in cancer.

signaling_pathway cluster_pathway Potential Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole_Compound 5-Amino-1-(2-chlorophenyl) -1H-pyrazole-4-carbonitrile Pyrazole_Compound->RAF Inhibition

Caption: A potential mechanism of action for pyrazole derivatives.

Further studies would be necessary to elucidate the precise mechanism of action of this compound. Investigating its effect on cell cycle progression, apoptosis induction, and specific signaling pathways, such as the MAPK/ERK pathway, would provide valuable insights into its therapeutic potential.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically sound approach for the in vitro evaluation of this compound as a potential anti-cancer agent. The hypothetical results suggest that this compound warrants further investigation.

Future studies should focus on:

  • Broadening the Scope: Testing the compound against a wider panel of cancer cell lines, including drug-resistant variants.

  • Mechanistic Studies: Elucidating the precise molecular mechanism of action.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize the anti-cancer activity.

The systematic approach detailed in this guide provides a solid foundation for the preclinical development of novel pyrazole-based anti-cancer drugs.

References

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The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Among these, the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile framework has garnered significant attention due to its synthetic accessibility and diverse biological activities, ranging from kinase inhibition to antimicrobial effects.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the lead compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile , offering a comparative overview for researchers and professionals in drug discovery and development.

Our exploration will delve into the nuanced effects of structural modifications at key positions of the pyrazole and phenyl rings, supported by experimental data from peer-reviewed literature. We will examine how these changes influence the inhibitory potency against crucial cellular targets, such as p38 MAP kinase and JNK, and their efficacy against various microbial strains. This guide aims to provide a rational framework for the design of next-generation pyrazole-based therapeutics with enhanced potency and selectivity.

The Core Scaffold: this compound

The parent compound, this compound, possesses a distinct molecular architecture that serves as a versatile template for chemical elaboration. The key features contributing to its biological activity include the 5-amino group, the 4-carbonitrile moiety, and the N1-substituted 2-chlorophenyl ring. The interplay of these functional groups dictates the compound's interaction with biological targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile analogs is exquisitely sensitive to substitutions on both the pyrazole core and the N1-phenyl ring. The following sections dissect the SAR at these key positions.

Modifications at the N1-Phenyl Ring

The nature and position of substituents on the N1-phenyl ring profoundly impact the biological activity of these analogs. The 2-chloro substitution in the parent compound is a critical starting point for exploring this chemical space.

  • Halogen Substitution: The presence of a halogen at the ortho position of the phenyl ring is often crucial for potent activity. For instance, in a series of 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives, variations in halogen substitution led to significant differences in their anticancer activities against cell lines such as HeLa, MCF-7, and PC-3.[5] While a direct comparison with the 5-amino-4-carbonitrile series is not available, this highlights the importance of the halogen's electronic and steric properties.

  • Other Substitutions: The introduction of other functional groups, such as fluoro, trifluoromethyl, and methoxy groups, at various positions on the phenyl ring has been explored to modulate potency and pharmacokinetic properties.[6] For example, a 4-fluorophenyl substitution has been a key feature in the development of potent p38 MAP kinase inhibitors.[7]

Modifications at the C3-Position of the Pyrazole Ring

While the topic focuses on analogs of a C3-unsubstituted pyrazole, it is informative to consider the impact of substitutions at this position as it provides a broader understanding of the pyrazole scaffold's potential. In many reported series of 5-aminopyrazoles, the C3 position is often substituted with an aryl group. For instance, in a series of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles, substitutions on the C3-phenyl ring significantly influenced their antimicrobial activity.[3] Specifically, the presence of electron-withdrawing groups on the C3-phenyl ring was found to be favorable for activity.

Modifications at the 5-Amino Group

The 5-amino group is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the target protein.[7]

  • Acylation and Urea Formation: Acylation of the 5-amino group or its conversion to a urea or thiourea derivative has been a common strategy to explore the SAR. These modifications can introduce additional interaction points with the target and modulate the compound's physicochemical properties. For instance, N-pyrazole, N'-aryl ureas have been successfully developed as potent p38 MAP kinase inhibitors.

Comparative Biological Activity

The following tables summarize the biological activities of representative 5-amino-1-aryl-1H-pyrazole-4-carbonitrile analogs, providing a comparative overview of their potency.

Table 1: Kinase Inhibitory Activity of 5-Aminopyrazole Analogs

Compound IDN1-Phenyl SubstitutionC3-SubstitutionTarget KinaseIC50 (nM)Reference
Lead Compound 2-ChlorophenylHp38α (Hypothetical)--
Analog A4-FluorophenylHp38αPotent[7]
Analog B3-BromophenylHJNK3Potent[8]
Analog CPhenyl2,5-Difluorophenyl--[3]

Note: Data for the lead compound is hypothetical as specific kinase inhibition data was not found in the initial searches. The table is populated with representative data from closely related analogs to illustrate SAR trends.

Table 2: Antimicrobial Activity of 5-Aminopyrazole Analogs

Compound IDN1-Phenyl SubstitutionC3-Aryl SubstitutionTest OrganismMIC (µg/mL)Reference
Analog DPhenyl2,5-DifluorophenylS. aureus-[3]
Analog EPhenyl4-ChlorophenylE. coli-[3]

Note: Specific MIC values from the cited literature are not provided here but the reference indicates significant activity for these classes of compounds.

Key Signaling Pathways and Experimental Workflows

The biological effects of these pyrazole analogs are mediated through their interaction with specific signaling pathways. Kinase inhibitors, for example, often target cascades like the MAPK signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. p38 and JNK are key kinases within this pathway. Inhibition of these kinases by 5-aminopyrazole analogs can modulate downstream inflammatory responses.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K Extracellular_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Pyrazole_Inhibitor 5-Aminopyrazole Analog Pyrazole_Inhibitor->p38 Pyrazole_Inhibitor->JNK

Caption: MAPK signaling pathway and points of inhibition by 5-aminopyrazole analogs.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of pyrazole analogs against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate & ATP Compound_Prep->Incubation Enzyme_Prep Prepare Kinase and Substrate Enzyme_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Readout Measure Signal (Luminescence) Detection_Reagent->Readout IC50_Calc Calculate IC50 Readout->IC50_Calc

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Protocol: In Vitro p38α Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits and literature procedures.[9][10][11]

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., ATF2)

  • ATP

  • Test compounds (5-aminopyrazole analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup: In each well of the microplate, add the following components in order:

    • Test compound or DMSO control.

    • p38α kinase solution.

    • A mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (5-aminopyrazole analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in CAMHB directly in the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The N1-phenyl ring and the 5-amino group are particularly amenable to chemical derivatization to optimize potency and pharmacokinetic properties.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a focused library of analogs with diverse substitutions will be crucial for building a more comprehensive SAR model. Furthermore, the elucidation of high-resolution co-crystal structures of these inhibitors with their target proteins will provide invaluable insights for structure-based drug design, ultimately paving the way for the development of highly potent and selective clinical candidates.

References

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Pharmaceutical Analysis. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • In Vitro Testing of Antimicrobial Agents. Clinical Tree. [Link]

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Genomics. [Link]

  • 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link]

  • Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. Semantic Scholar. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
  • 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
  • Supporting Information Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. [Link]

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A Comparative Guide to the Antimicrobial Efficacy of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of the antimicrobial efficacy of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative performance of these compounds against established antimicrobial agents, supported by detailed experimental protocols and an exploration of their potential mechanisms of action. Our objective is to furnish the scientific community with a robust resource for evaluating this promising class of pyrazole derivatives as potential therapeutic agents.

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new antimicrobial compounds with novel modes of action. Pyrazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 5-amino-1H-pyrazole-4-carbonitrile core, in particular, has attracted significant attention for its potential as a versatile pharmacophore in the design of new antimicrobial agents.

This guide focuses on derivatives of this compound, a specific subset of this class of compounds. By systematically evaluating their in vitro efficacy against a panel of clinically relevant bacteria and fungi, we aim to provide a clear perspective on their potential and position them within the broader landscape of antimicrobial research.

Benchmarking Against the Gold Standard: Comparative Antimicrobials

To provide a meaningful assessment of the antimicrobial potential of our subject compounds, a direct comparison against widely used and clinically effective antimicrobial agents is essential. For this guide, we have selected Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a triazole antifungal agent, as our primary benchmarks.

  • Ciprofloxacin: A synthetic chemotherapeutic agent that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. It is effective against a wide range of Gram-positive and Gram-negative bacteria.

  • Fluconazole: A highly selective inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

The selection of these agents allows for a robust comparison across both antibacterial and antifungal activities, providing a clear context for the performance of the pyrazole derivatives.

In Vitro Antimicrobial Efficacy: A Comparative Analysis

While specific data for this compound is not extensively available in publicly accessible literature, numerous studies on structurally similar 5-amino-1-(substituted phenyl)-1H-pyrazole-4-carbonitrile derivatives provide valuable insights into their antimicrobial potential. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from various studies on these derivatives against a panel of common pathogens, compared to the typical MIC ranges for our benchmark drugs.

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference(s)
5-Amino-1-(substituted phenyl)-1H-pyrazole-4-carbonitrile Derivatives 16 - 64 µg/mL32 - 128 µg/mL8 - 32 µg/mL[1]
Ciprofloxacin 0.12 - 2 µg/mL0.008 - 1 µg/mLNot Applicable[3][4]
Fluconazole Not ApplicableNot Applicable0.25 - 4 µg/mL[5]

Analysis of Efficacy:

The compiled data indicates that 5-amino-1-(substituted phenyl)-1H-pyrazole-4-carbonitrile derivatives exhibit moderate to good antimicrobial activity. While their potency, as indicated by MIC values, does not consistently surpass that of the gold-standard comparators, several key observations can be made:

  • Broad-Spectrum Potential: The derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad spectrum of action.

  • Structure-Activity Relationship (SAR): The antimicrobial activity of these pyrazole derivatives is influenced by the nature of the substituent on the phenyl ring. Further optimization of these substituents could lead to enhanced potency.

  • Potential for Novel Mechanisms: The fact that these compounds are active against both bacteria and fungi suggests a mechanism of action that may differ from that of established drugs like ciprofloxacin and fluconazole, which target specific pathways in each domain.

Unraveling the Mechanism of Action: A Look into Pyrazole's Antimicrobial Strategy

The precise mechanism of action for 5-aminopyrazole-4-carbonitrile derivatives is an active area of research. However, evidence from related pyrazole-containing compounds suggests several potential targets within microbial cells.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microbe only) and negative (broth only) controls. B->C D Incubate the plate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria). C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Figure 2: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Disk Diffusion Method for Qualitative Susceptibility Testing

This method provides a qualitative assessment of the susceptibility of a microorganism to an antimicrobial agent.

Disk_Diffusion_Workflow A Prepare a standardized microbial inoculum and evenly streak it onto a Mueller-Hinton agar plate. B Apply paper disks impregnated with a known concentration of the test compound to the agar surface. A->B C Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours). B->C D Measure the diameter of the zone of inhibition (no growth) around each disk. C->D E Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. D->E

Figure 3: Workflow for Disk Diffusion Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and control antibiotics onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C for 16-20 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the measured zone diameters to the interpretive criteria provided by the CLSI to categorize the organism as susceptible, intermediate, or resistant to the tested compound.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives represent a promising class of compounds with broad-spectrum antimicrobial activity. While their in vitro potency may not yet match that of established drugs like ciprofloxacin and fluconazole, the potential for a novel mechanism of action and the amenability of the pyrazole scaffold to chemical modification offer significant opportunities for future drug discovery efforts.

Further research should focus on:

  • Synthesis and Screening of Analogs: A systematic exploration of the structure-activity relationships by synthesizing and testing a wider range of derivatives is warranted to identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth studies are needed to definitively elucidate the molecular targets of these compounds in both bacteria and fungi.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models of infection to assess their efficacy and safety profiles in a physiological context.

By pursuing these avenues of research, the scientific community can fully unlock the therapeutic potential of this intriguing class of pyrazole derivatives in the ongoing fight against infectious diseases.

References

  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Desai, N. C., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(54), 34185-34195.
  • Elmaati, T. M. A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(1), 223.
  • Faidah, A. S., et al. (2021).
  • Hassan, A. S., et al. (2020).
  • Kavitha, N. V., et al. (2011).
  • Lotfi, M., et al. (2024).
  • Mahmoud, M. R., et al. (2014).
  • Nofal, Z. M., et al. (2018). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)
  • Patel, R. V., et al. (2023). Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. Semantic Scholar.
  • Pedron, C. N., et al. (2024). Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria. Journal of Microbiology and Biotechnology.
  • Polonets, V. M., et al. (2018). Аntifungal activity of 5-(2-nitrovinyl) imidazoles and their derivatives against the causative agents of vulvovaginal candidiasis. Regulatory Mechanisms in Biosystems, 9(3), 363-368.
  • Shokohi, T., et al. (2017). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Journal of Mazandaran University of Medical Sciences, 27(151), 134-143.
  • Silva, A. C. G., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Molecules, 26(16), 4995.
  • Wahab, A. H. F. A. E. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers.
  • Akbar, I., et al. (2022). The diameter of antifungal studies of compounds L 1 -L 5 against C. albicans ATCC 60193 and C. tropicalis ATCC 13803.
  • Cheng, G., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65.
  • El-Metwally, A. M. (2015). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

Section 1: Hazard Assessment and Waste Classification—Why This Compound Demands a Hazardous Waste Protocol

The rationale for this classification is threefold:

  • Acute Toxicity and Irritation: Analogous compounds, such as the 3-chlorophenyl and 4-chlorophenyl variants, are classified as toxic or harmful if swallowed, causing significant skin and serious eye irritation, and potential respiratory irritation.[1][2] The signal word "Danger" is often associated with these chemicals, which fall under hazard classifications such as Acute Toxicity (Oral), Skin Irritation, and Eye Damage.[2]

  • Pyrazole Ring System: Pyrazole derivatives form the backbone of many pharmacologically active compounds.[3][4] While some may exhibit low acute toxicity to aquatic life, the potential for unforeseen long-term environmental effects from active pharmaceutical ingredients necessitates a precautionary approach, preventing their release into ecosystems.[5]

  • Chlorinated Aromatic and Nitrile Groups: The presence of a chlorophenyl group makes this a halogenated organic compound . Environmental regulations are particularly stringent for halogenated waste due to its potential for persistence and bioaccumulation.[6] The nitrile group (C≡N) also contributes to its potential toxicity. Therefore, it must be segregated into a dedicated halogenated waste stream.[6]

Under the EPA's RCRA framework, any waste exhibiting characteristics of toxicity, corrosivity, reactivity, or ignitability is deemed hazardous.[7][8] Given the toxicological profile of this chemical's analogues, it is imperative to manage it as regulated hazardous waste.

Section 2: Essential Safety Protocols and Personal Protective Equipment (PPE)

Adherence to safety protocols is non-negotiable. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[9] When handling 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile for disposal, the following minimum PPE is required, in accordance with OSHA standards for hand, eye, and face protection:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Ensure gloves are inspected before use and disposed of as contaminated solid waste after handling.[10]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or higher is recommended to prevent respiratory tract irritation.[2]

Section 3: Step-by-Step Disposal and Decontamination Workflow

This section provides a direct, procedural guide for the collection and preparation of this compound waste for final disposal.

Phase 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in a compliant waste management program. Mixing different waste classes can lead to dangerous chemical reactions and create complex, expensive disposal challenges.[7]

  • Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container before beginning any work that will generate waste.

  • Classify and Separate:

    • Solid Waste: Unused or waste this compound powder, along with contaminated items (e.g., weigh boats, wipes, gloves, and other disposable labware), must be placed in a container designated for Solid, Halogenated Organic Hazardous Waste .[5][10]

    • Liquid Waste (Rinsate): If rinsing non-disposable glassware, the solvent rinsate must be collected in a separate container labeled for Liquid, Halogenated Organic Hazardous Waste .[6] Under no circumstances should this compound or its rinsate be disposed of down the drain. [5][6]

Figure 1. Initial waste segregation decision process.
Phase 2: Container Management and Labeling

Proper containerization and labeling are mandated by the EPA to ensure safe handling and transport.[11]

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical that is in good condition and has a secure, tight-fitting lid.[6][12]

  • Label Correctly: The container must be clearly labeled with the following information[6][11]:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "This compound "

    • An accurate list of all constituents if it is a mixed waste stream.

    • The date when waste was first added to the container (the "accumulation start date").

    • The name of the principal investigator and laboratory location.

Phase 3: Decontamination of Empty Containers and Glassware

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating empty containers or reusable glassware is to triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect Rinsate: The first rinseate must be collected and disposed of as Liquid, Halogenated Organic Hazardous Waste .[6] Subsequent rinses may also need to be collected, depending on institutional policy.

  • Final Disposal of Container: After triple-rinsing and air-drying, deface or remove the original manufacturer's label before discarding the container in the appropriate recycling or trash receptacle.[5]

Phase 4: Spill Management

In the event of a spill, contain the material promptly and clean the area with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit absorbent).[5] All contaminated cleanup materials must be collected and placed in the designated Solid, Halogenated Organic Hazardous Waste container.[13]

Section 4: Regulatory Compliance Summary

Navigating the regulatory landscape is essential for maintaining a safe and compliant laboratory. The disposal of this compound is primarily governed by two federal agencies.

Regulatory Body & Standard Core Requirement for Researchers Key Takeaways
OSHA (29 CFR 1910.1450)[14][15]Chemical Hygiene Plan (CHP)Your lab must have a written CHP detailing procedures for safe handling, storage, and disposal of hazardous chemicals.[9]
Information and TrainingYou must receive training on the specific hazards of the chemicals in your work area and be aware of the location of the Safety Data Sheet (SDS).[14][15]
EPA (40 CFR Parts 260-273)[11][16]Hazardous Waste DeterminationThe generator of the waste (the researcher) is responsible for determining if it is hazardous. For this compound, the determination is "hazardous."[7]
Container Management & LabelingContainers must be kept closed, in good condition, and labeled with "Hazardous Waste" and the specific contents.[11][12]
Final DisposalWaste must be transported by a licensed hauler using a manifest system to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][17]

Section 5: Comprehensive Disposal Workflow

The following diagram illustrates the complete lifecycle for the disposal of this compound, from generation to final disposition by your institution's Environmental Health & Safety (EHS) office.

G A Waste Generation (Experiment Conclusion) B Hazard Assessment (Review SDS & Regulations) A->B C Select & Wear Appropriate PPE B->C D Segregate Waste (Halogenated Organic) C->D E Solid Waste Container (Powder, Contaminated PPE) D->E Solid F Liquid Waste Container (Decon Rinsate) D->F Liquid G Label Container Correctly (per EPA/RCRA standards) E->G F->G H Store in Designated Satellite Accumulation Area G->H I Container is Full or Accumulation Time Limit Reached? H->I I->H No J Arrange for Waste Pickup (Contact EHS Office) I->J Yes K EHS Transports to Central Accumulation Area J->K L Final Disposal (via Licensed TSDF) K->L

Figure 2. Complete workflow for compliant hazardous waste disposal.

The proper disposal of this compound is a fundamental responsibility for every researcher. By treating this compound as a halogenated organic hazardous waste, adhering to strict segregation and labeling protocols, and working in concert with your institution's EHS department, you contribute to a culture of safety and environmental responsibility. This guide serves as your operational plan to ensure that every step, from the lab bench to final disposal, is conducted with precision, care, and compliance.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • ASPR. OSHA Standards for Biological Laboratories.[Link]

  • Binghamton University. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan).[Link]

  • Lab Manager. The OSHA Laboratory Standard.[Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories.[Link]

  • Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.[Link]

  • Unisafe. How to Recycle Nitrile Gloves.[Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • New Jersey Department of Health. Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.[Link]

  • Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • CP Lab Safety. Nitriles Waste Compatibility.[Link]

  • PubMed. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • Oakwood Chemical. 5-Amino-1H-pyrazole-4-carbonitrile.[Link]

  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide.[Link]

  • LookChem. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.[Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.[Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.[Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[Link]

  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.[Link]ncbi.nlm.nih.gov/pmc/articles/PMC10381986/)

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Comprehensive Safety and Handling Guide for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 64096-89-5). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, fostering a culture of safety and scientific integrity.

Hazard Assessment and Chemical Profile

This compound is a solid organic compound.[1] While specific toxicological data for this exact isomer is limited, the hazard profile can be inferred from data on similar pyrazole derivatives and general principles of chemical safety. The primary routes of exposure are inhalation, skin contact, and eye contact.[2]

A related isomer, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). It is prudent to assume a similar or greater hazard profile for the 2-chloro isomer.

Key Chemical and Hazard Information

PropertyValueReference
Chemical Name 5-amino-1-(2-chlorophenyl)pyrazole-4-carbonitrile[1]
CAS Number 64096-89-5[1]
Molecular Formula C₁₀H₇ClN₄[1]
Molecular Weight 218.64 g/mol [1]
Physical Form Solid
Known Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.[2]

Upon thermal decomposition, hazardous products such as oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂), as well as hydrogen chloride (HCl) gas, may be released.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to prevent exposure. Engineering controls are the first and most important line of defense.

Primary Engineering Control: Chemical Fume Hood All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2][3] This is essential to minimize the inhalation of fine dust particles, which can cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Protocol The following PPE is mandatory when handling this compound. This system is designed to be self-validating; if any piece of PPE is compromised, the layers of protection ensure that exposure is still minimized.

  • Eye and Face Protection :

    • Chemical Splash Goggles : Mandatory at all times to protect against dust particles and splashes. Eye protection must meet ANSI Z87.1 standards.[4]

    • Face Shield : Must be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous mixing.[4][5]

  • Hand Protection :

    • Double Gloving : Required to provide robust protection against dermal absorption.[5] Nitrile gloves are a suitable choice. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continuous protection during the de-gowning process.

  • Body Protection :

    • Flame-Resistant Laboratory Coat : A standard lab coat is the minimum requirement; however, a flame-resistant coat is recommended.[4] It should be fully buttoned with sleeves rolled down.

    • Full-Length Pants and Closed-Toe Shoes : No skin should be exposed on the lower legs or feet. Open-toed shoes are strictly prohibited in the laboratory.[4]

  • Respiratory Protection :

    • When handling the solid powder, even within a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation of any fugitive particles. For large spills or situations where airborne concentrations may exceed exposure limits, a full-face respirator with appropriate cartridges should be used by trained personnel.[6]

Diagram: Hierarchy of Safety Controls This diagram illustrates the essential workflow for establishing a safe environment before handling the chemical.

A Verify Fume Hood Certification & Airflow B Don Mandatory PPE (Goggles, Lab Coat, Double Gloves) A->B Engineering Control Verified C Prepare Work Area (Line with absorbent pads, gather materials) B->C Personal Protection in Place D Proceed with Handling (Weighing, Transfer, etc.) C->D Work Area Prepared E Segregate & Label Hazardous Waste D->E Procedure Complete F Decontaminate Work Area & Equipment E->F Waste Secured G Doff PPE & Wash Hands Thoroughly F->G Area Clean

Caption: Workflow for Safe Handling Operations.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

Step 1: Pre-Handling Safety Checklist

  • Ensure the chemical fume hood is on and functioning correctly.

  • Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Don all required PPE as specified in Section 2.

  • Prepare the work surface within the fume hood by lining it with disposable absorbent pads.

  • Have designated, labeled containers ready for hazardous waste.[7]

Step 2: Weighing and Transferring the Solid

  • Perform all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood.

  • Use spatulas and tools dedicated to this chemical to avoid cross-contamination.

  • Handle the container gently to avoid creating airborne dust.

  • Close the primary container tightly immediately after dispensing the required amount.[2]

Step 3: Preparing Solutions

  • Slowly add the solid compound to the solvent to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the container covered as much as possible during sonication or stirring.

Step 4: Post-Handling Decontamination

  • Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.

  • Carefully remove the outer gloves and dispose of them in the hazardous waste.

  • Remove the remaining PPE and wash hands thoroughly with soap and water.[2]

Emergency Response and Disposal Plan

Accidental Release Measures

  • Small Spill :

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material like clay cat litter (bentonite) or sand to avoid raising dust.[8]

    • Carefully scoop the mixture into a labeled hazardous waste container using non-sparking tools.[2]

    • Decontaminate the spill area thoroughly.

  • Large Spill :

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry and contact emergency personnel (e.g., EH&S).

    • Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean up a large spill.[2]

Diagram: Spill Response Protocol

Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill (Manageable by lab personnel) Assess->Small Small Large Large Spill (Requires specialist response) Assess->Large Large Alert Alert Nearby Personnel Small->Alert Evacuate Evacuate Area & Alert EH&S Large->Evacuate DonPPE Don Full PPE (incl. respirator if needed) Alert->DonPPE Contain Cover with Absorbent (Sand, Bentonite) DonPPE->Contain Collect Scoop into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon

Caption: Decision workflow for chemical spill response.

First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]

Waste Disposal Protocol

All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to federal, state, and local environmental regulations.[2]

  • Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EH&S) department.

  • Solid Waste : Collect all contaminated solids, including gloves, absorbent pads, weigh papers, and recovered spill material, in a clearly labeled, sealed, and durable hazardous waste container.

  • Liquid Waste : Collect unused solutions or reaction mixtures in a dedicated, sealed, and properly labeled hazardous waste container.[11] Halogenated solvent waste should typically be collected separately.[12]

  • Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).

  • Storage and Disposal : Store waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management provider.[7] Under no circumstances should this chemical or its solutions be poured down the drain.[11]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • Safety Data Sheet. (n.d.). UHE101.
  • PubChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Echemi. (n.d.). 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile Safety Data Sheets.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • EHSO Manual 2025-2026. (n.d.). Hazardous Waste.
  • Environmental Marketing Services. (2024). Waste Disposal in Laboratory.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.